6-Amino-1-Boc-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-aminobenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEJJWSYTVJMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200042 | |
| Record name | 1,1-Dimethylethyl 6-amino-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297756-32-2 | |
| Record name | 1,1-Dimethylethyl 6-amino-1H-benzimidazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297756-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-amino-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Amino-1-Boc-benzimidazole synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-Boc-benzimidazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal building block in contemporary medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the targeted placement of a Boc-protected nitrogen and a reactive amino group offers synthetic versatility for creating diverse molecular libraries.[1][2][3] This document details a field-proven synthetic protocol, explains the causal reasoning behind experimental choices, and outlines a rigorous analytical workflow for structural verification and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for utilizing this important intermediate.
Introduction: The Strategic Importance of this compound
Benzimidazole derivatives are at the core of numerous therapeutic agents, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] Their structural resemblance to naturally occurring purines allows them to interact with various biological targets. The strategic value of this compound lies in its dual functionality:
-
The 6-Amino Group: This primary amine serves as a crucial synthetic handle for subsequent modifications. It can be readily acylated, alkylated, or transformed into other functional groups, enabling the exploration of structure-activity relationships (SAR) at this position.
-
The 1-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for nitrogen atoms in organic synthesis.[6][7] It provides steric hindrance and electronic deactivation to the N-1 position of the imidazole ring, preventing unwanted side reactions. Critically, the Boc group can be cleaved under specific acidic conditions, allowing for subsequent functionalization at the N-1 position if desired, thereby offering an orthogonal protection strategy.[6][7]
This guide provides a robust methodology for the preparation of this key intermediate, ensuring high yield and purity for downstream applications.
Synthesis of this compound
The most direct and efficient route to synthesize this compound is through the selective N-protection of the commercially available starting material, 6-aminobenzimidazole.
Synthetic Strategy and Mechanistic Rationale
The core of the synthesis is the reaction of an imidazole nitrogen with di-tert-butyl dicarbonate (Boc₂O). While 6-aminobenzimidazole has three nucleophilic nitrogen atoms (two in the imidazole ring and the exocyclic amino group), the imidazole nitrogens are generally more nucleophilic and sterically accessible for this transformation. The reaction is typically performed in the presence of a base to facilitate the deprotonation of the imidazole N-H, enhancing its nucleophilicity, and to neutralize the acidic byproducts.
The mechanism involves the nucleophilic attack of the N-1 nitrogen of the benzimidazole ring on one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a stable leaving group (tert-butoxycarbonate), which subsequently decomposes to tert-butanol and carbon dioxide.
Synthesis Workflow Diagram
References
- 1. jetir.org [jetir.org]
- 2. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Physicochemical Characterization of tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate: A Methodological Framework
An In-Depth Technical Guide:
Abstract
Tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate is a pivotal intermediate in contemporary drug discovery, prized for its versatile benzimidazole core and the synthetically crucial 6-amino functional group. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic media, making it an ideal scaffold for constructing diverse molecular libraries. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring analytical purity, and predicting its behavior in biological systems. This guide, designed for researchers and drug development professionals, provides a comprehensive methodological framework for the synthesis, purification, and in-depth physicochemical characterization of this compound. It moves beyond a simple data sheet to explain the causality behind experimental choices, offering robust, self-validating protocols for structural elucidation and the determination of key physical constants.
The Strategic Importance of the N-Boc-6-aminobenzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The presence of a primary amino group at the 6-position provides a critical handle for synthetic diversification, allowing for the introduction of various substituents to modulate pharmacological activity and pharmacokinetic profiles.
The introduction of the tert-butoxycarbonyl (Boc) group at the N-1 position of the imidazole ring serves two primary purposes:
-
Chemical Stability and Reactivity Control : The Boc group is an acid-labile protecting group that deactivates the N-1 nitrogen, preventing unwanted side reactions during subsequent functionalization of the 6-amino group.[3][4] It is stable to most nucleophilic and basic conditions, enabling orthogonal protection strategies.[3]
-
Enhanced Solubility : The bulky and lipophilic tert-butyl moiety significantly improves the compound's solubility in common organic solvents used in synthesis and chromatography, simplifying purification and handling.[5]
This combination of a versatile core, a reactive functional handle, and a robust protecting group makes tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate a high-value building block for generating compound libraries aimed at various therapeutic targets.[6][7]
Core Physicochemical Properties: Predicted and Experimental
| Property | Value / Predicted Range | Method of Determination / Source |
| Molecular Formula | C₁₂H₁₅N₃O₂ | - |
| Molecular Weight | 233.27 g/mol | Calculated[8] |
| Appearance | Off-white to light brown solid (Expected) | Visual Inspection |
| Melting Point | To be determined | Protocol 3.3.1 |
| XLogP3 (Lipophilicity) | 2.1 (Calculated for 5-amino isomer) | PubChem[8] |
| pKa (Acid Dissociation Constant) | 4.5 - 6.0 (Predicted Range) | Protocol 3.3.2; Based on benzimidazole derivatives[9][10] |
| Solubility | Soluble in DCM, DMSO, EtOAc; Poorly soluble in water (Predicted) | Protocol 3.3.3 |
| Hydrogen Bond Donor Count | 1 (Calculated for 5-amino isomer) | PubChem[8] |
| Hydrogen Bond Acceptor Count | 4 (Calculated for 5-amino isomer) | PubChem[8] |
| Polar Surface Area | 70.1 Ų (Calculated for 5-amino isomer) | PubChem[8] |
Experimental Protocols for Comprehensive Characterization
As a Senior Application Scientist, the emphasis is not just on the data but on the integrity of the methods used to generate it. The following protocols are designed to be self-validating, providing a clear rationale for each step.
Synthesis and Purification Workflow
The synthesis of the target compound is typically achieved by protecting commercially available 6-aminobenzimidazole. The subsequent purification is critical for obtaining material suitable for accurate physicochemical analysis.
Caption: Workflow for Synthesis and Purification.
Protocol 3.1.1: Synthesis via N-Boc Protection
-
Dissolution: Dissolve 6-aminobenzimidazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Causality: DMAP is a highly effective acylation catalyst that accelerates the reaction between the imidazole nitrogen and the Boc anhydride.[11]
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 7:3 Benzene:Acetone.[12]
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol 3.1.2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a hexane slurry.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50%). Collect fractions based on TLC analysis.
-
Final Step: Combine the pure fractions and remove the solvent under vacuum to yield the purified product.
Structural Elucidation
Confirmation of the chemical structure is the foundation of all subsequent analyses.
Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis:
-
Expected Signals:
-
A sharp singlet integrating to 9 protons around δ 1.6-1.7 ppm , characteristic of the tert-butyl (Boc) group.[15]
-
A broad singlet integrating to 2 protons for the -NH₂ group. Its chemical shift is concentration-dependent.
-
A set of signals in the aromatic region (δ 7.0-8.0 ppm ) corresponding to the three protons on the benzene ring. The specific splitting pattern will confirm the 6-amino substitution pattern.
-
A singlet around δ 8.0-8.5 ppm for the C2-H proton of the imidazole ring.
-
-
-
¹³C NMR Analysis:
-
Expected Signals:
-
Signals around δ 28 ppm (3 carbons, CH₃ of Boc) and δ 80-85 ppm (quaternary carbon of Boc).[13]
-
Multiple signals in the aromatic region (δ 110-150 ppm ) for the benzimidazole core carbons.
-
A carbonyl signal around δ 150-155 ppm for the carbamate.
-
-
Protocol 3.2.2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Validation: The primary validation is the detection of the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass (C₁₂H₁₆N₃O₂⁺ = 234.1288). This provides unequivocal confirmation of the elemental composition.
Determination of Physicochemical Constants
Caption: Workflow for pKa Determination via Capillary Electrophoresis.
Protocol 3.3.1: Melting Point Determination
-
Sample Preparation: Load a small amount of the dry, crystalline solid into a capillary tube.
-
Analysis: Place the tube in a calibrated melting point apparatus. Heat slowly (1-2 °C/min) near the expected melting point.
-
Validation: Record the temperature range from the first appearance of liquid to complete liquefaction. A sharp melting range (≤ 2 °C) is a strong indicator of high purity.
Protocol 3.3.2: pKa Determination by Capillary Electrophoresis (CE)
-
Causality: CE is a powerful technique for pKa determination because it physically separates molecules based on their charge-to-size ratio. By measuring the compound's electrophoretic mobility across a range of pH values, one can directly observe the transition from the protonated (charged) to the neutral form, allowing for precise pKa calculation.[9][16]
-
System Preparation: Use a fused-silica capillary. Prepare a series of background electrolytes (buffers) with known pH values spanning the expected pKa range (e.g., from pH 3.0 to 7.0).
-
Sample Analysis: For each pH point, rinse the capillary with the corresponding buffer. Inject a small plug of the sample solution. Apply voltage and record the migration time. A neutral marker (like DMSO) should be co-injected to measure the electroosmotic flow.
-
Calculation:
-
Calculate the effective electrophoretic mobility (µ_eff) at each pH.
-
Plot µ_eff versus the buffer pH.
-
-
Result: The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of the curve, which corresponds to the point of half-maximal mobility.[10]
Protocol 3.3.3: Semi-Quantitative Solubility Assessment
-
Solvent Panel: Select a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS), dichloromethane, ethyl acetate, DMSO).
-
Procedure: Add a fixed amount of the compound (e.g., 1 mg) to a fixed volume of each solvent (e.g., 1 mL) in separate vials.
-
Observation: Stir or sonicate the vials for a set time. Visually inspect for complete dissolution. This provides a qualitative assessment (e.g., "soluble," "sparingly soluble," "insoluble") crucial for selecting solvents for reactions, purification, and biological assays.
Purity and Stability Assessment
Protocol 3.4.1: Purity by Reverse-Phase HPLC (RP-HPLC)
-
Method Setup:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a high concentration of A and ramp up to a high concentration of B over 15-20 minutes.
-
Detection: UV detector at a wavelength of maximum absorbance (determined by UV-Vis scan, likely ~254 nm or 280 nm).
-
-
Analysis: Inject a solution of the compound. Purity is reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for drug discovery applications.
-
Causality: This method separates compounds based on their polarity. It is the gold standard for quantitative purity assessment in the pharmaceutical industry.[17]
-
Application as a Core Synthetic Intermediate
The true value of this molecule lies in its potential for derivatization. The 6-amino group is a nucleophile that can readily participate in a variety of coupling reactions to build molecular complexity.
Caption: Role as a versatile synthetic building block.
The established physicochemical profile is critical for these applications. For example:
-
Solubility data informs the choice of reaction solvents.
-
pKa data is essential for selecting the appropriate base and pH conditions for coupling reactions.
-
HPLC methods are used to monitor the progress of these reactions and purify the resulting products.
The final deprotection of the Boc group, typically using a strong acid like trifluoroacetic acid (TFA) in dichloromethane, yields the final N-H benzimidazole, a common feature in many biologically active molecules.[4][11]
Conclusion
Tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate is more than a simple chemical; it is a strategic tool for accelerating drug discovery. The methodological framework presented here provides the necessary protocols to establish a comprehensive and reliable physicochemical profile for this key intermediate. By understanding and experimentally validating its properties—from molecular structure and purity to pKa and solubility—researchers can unlock its full potential, enabling the efficient and rational design of novel therapeutics.
References
- 1. ijpsm.com [ijpsm.com]
- 2. mdpi.com [mdpi.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. ODM tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate | C12H15N3O2 | CID 53406968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. ijcrt.org [ijcrt.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Amino-1-Boc-benzimidazole
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the key synthetic intermediate, 6-Amino-1-Boc-benzimidazole (tert-butyl 6-amino-1H-benzimidazole-1-carboxylate). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers predictive interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and data from analogous structures. Included are detailed, field-tested protocols for data acquisition and visual workflows to guide interpretation, ensuring both scientific integrity and practical utility in a laboratory setting.
Introduction
This compound is a crucial building block in medicinal chemistry. The benzimidazole core is a privileged scaffold found in numerous pharmaceuticals, while the strategically placed amino group provides a vector for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen allows for selective reactions at other positions. Accurate and unambiguous structural confirmation of this intermediate is paramount to the success of a synthetic campaign. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization process. This guide provides a detailed examination of the expected spectroscopic signature of this compound and the methodologies to acquire and interpret this data.
Molecular Structure and Predicted Spectroscopic Features
Before delving into the specific techniques, it is essential to analyze the molecular structure to anticipate the key spectroscopic signals.
Structure: tert-butyl 6-amino-1H-benzimidazole-1-carboxylate Molecular Formula: C₁₂H₁₅N₃O₂[1] Molecular Weight: 233.27 g/mol [1]
The molecule can be dissected into three key regions:
-
The Benzimidazole Core: An aromatic system that will show characteristic signals in the aromatic region of NMR spectra and specific C=C and C=N vibrations in IR.
-
The Amino Group (-NH₂): Located at the 6-position, this group will produce characteristic N-H stretches in the IR spectrum and influence the electronic environment of the aromatic ring.
-
The Boc Protecting Group (-C(O)O-t-Bu): This group is highly diagnostic, with a strong carbonyl (C=O) stretch in the IR and a prominent, high-intensity singlet from the nine equivalent methyl protons in the ¹H NMR spectrum.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.
Expertise & Experience: The Choice of Solvent
The choice of deuterated solvent is critical. While Chloroform-d (CDCl₃) is common, benzimidazoles can exhibit prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms. This exchange can be fast on the NMR timescale, leading to averaged signals and loss of information[2]. Solvents like Dimethyl sulfoxide-d₆ (DMSO-d₆) are known to slow this proton exchange, providing a clearer spectrum where distinct aromatic signals can be resolved[2]. Furthermore, the amino (-NH₂) protons are more likely to be observed as distinct signals in DMSO-d₆. Therefore, DMSO-d₆ is the recommended solvent for a comprehensive analysis.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The expected proton NMR signals are detailed below. Chemical shifts (δ) are predicted based on known values for similar structures and substituent effects.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~8.10 | Singlet (s) | 1H | H-2 | The proton at the 2-position of the benzimidazole ring is a singlet and typically the most downfield of the heterocyclic protons. |
| ~7.45 | Doublet (d) | 1H | H-4 | This proton is adjacent to the Boc-protected nitrogen and will be coupled to H-5. |
| ~7.15 | Doublet (d) | 1H | H-7 | This proton appears as a singlet-like doublet due to small coupling and is often found upfield of H-4. |
| ~6.70 | Doublet of doublets (dd) | 1H | H-5 | Coupled to both H-4 and H-7 (meta-coupling might be small). Its chemical shift is influenced by the electron-donating amino group at C-6. |
| ~5.50 | Broad Singlet (br s) | 2H | -NH₂ | The amino protons are exchangeable and often appear as a broad signal. Integration confirms two protons. |
| ~1.60 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, a hallmark of the Boc group[3]. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The carbon spectrum provides complementary information, confirming the carbon skeleton.
| Predicted δ (ppm) | Assignment | Rationale & Causality |
| ~148.5 | C=O | The carbonyl carbon of the Boc group is characteristically found in this region[4]. |
| ~145.0 | C-6 | Carbon bearing the amino group, significantly shielded. |
| ~142.0 | C-2 | The carbon between the two nitrogens in the imidazole ring. |
| ~140.0, ~133.0 | C-7a, C-3a | Quaternary carbons of the fused rings. Assignments can be ambiguous without 2D NMR. |
| ~120.0 | C-4 | Aromatic CH carbon. |
| ~115.0 | C-5 | Aromatic CH carbon, shielded by the adjacent amino group. |
| ~105.0 | C-7 | Aromatic CH carbon, significantly shielded. |
| ~83.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group[4]. |
| ~28.0 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, giving a strong signal[4]. |
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound sample[5].
-
Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry vial[5]. Ensure complete dissolution, using gentle vortexing if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube[6][7]. Avoid introducing particulate matter.
-
The final solution height in the tube should be approximately 5 cm[6].
-
-
Spectrometer Setup & Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape[5].
-
Acquire a standard ¹H spectrum (e.g., 16-32 scans).
-
Acquire a proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans, depending on concentration).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm[8].
-
Visualization: NMR Data Interpretation Workflow
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation[9].
Predicted IR Spectrum
The presence of N-H, C=O, C-N, and aromatic C-H bonds will give rise to a characteristic IR spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium, Sharp (2 bands) |
| 3150 - 3000 | Aromatic C-H Stretch | Benzimidazole Ring | Medium to Weak |
| 2980 - 2960 | Aliphatic C-H Stretch | tert-Butyl Group | Medium |
| ~1725 | C=O Stretch | Boc Carbamate | Strong, Sharp |
| 1620 - 1580 | N-H Bend / Aromatic C=C Stretch | Amine / Benzimidazole | Medium |
| 1500 - 1400 | Aromatic C=C Stretch | Benzimidazole Ring | Medium |
| 1250 & 1150 | C-O and C-N Stretch | Boc Carbamate | Strong |
Trustworthiness: The most diagnostic peak is the strong, sharp carbonyl stretch around 1725 cm⁻¹. Its presence, along with the characteristic N-H stretches of the primary amine and the C-H stretches of the aromatic and aliphatic portions, provides a reliable fingerprint for the target molecule[10][11][12].
Protocol for ATR-FTIR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with isopropanol and allow it to dry completely[13][14].
-
Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances[14].
-
Sample Analysis: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal[15].
-
Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹[14].
-
Clean Up: Retract the pressure arm, remove the sample, and clean the crystal thoroughly with isopropanol and a soft tissue.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is ideal for this type of molecule, as the basic nitrogen atoms are readily protonated[16].
Predicted Mass Spectrum (ESI+)
-
Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺. For C₁₂H₁₅N₃O₂, the expected m/z (mass-to-charge ratio) would be 234.12. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Key Fragments: The Boc group is notoriously labile in the mass spectrometer. The most common and diagnostic fragmentation pathways involve its loss:
Protocol for LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC Method:
-
MS Method (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), positive polarity[16].
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
Gas Flow/Temperature: Optimize desolvation gas flow and temperature according to the instrument manufacturer's recommendations.
-
Visualization: Predicted ESI-MS Fragmentation Pathway
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS. The key spectroscopic identifiers are:
-
¹H NMR: A sharp 9H singlet around 1.60 ppm and distinct aromatic signals.
-
IR: A strong carbonyl absorption near 1725 cm⁻¹ and two sharp N-H bands between 3450-3300 cm⁻¹.
-
MS: A protonated molecular ion at m/z 234 and a characteristic neutral loss of 56 Da or 100 Da.
By following the detailed protocols and understanding the interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this vital synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate | C12H15N3O2 | CID 53406968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. scribd.com [scribd.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mt.com [mt.com]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Infrared Spectrometry [www2.chemistry.msu.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 15. agilent.com [agilent.com]
- 16. nebiolab.com [nebiolab.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. academic.oup.com [academic.oup.com]
The Pharmacological Potential of 6-Amino-1-Boc-benzimidazole Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzimidazole core is a recurring motif, celebrated for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1][2][3] This guide focuses on a specific, yet highly promising, class of these compounds: 6-Amino-1-Boc-benzimidazole derivatives . The strategic placement of an amino group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position provides a versatile scaffold for the synthesis of novel therapeutic agents. The amino group serves as a key pharmacophore and a synthetic handle for further derivatization, while the Boc group offers a stable yet readily cleavable protecting group, crucial for multi-step synthetic strategies.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed to transcend a mere listing of facts, instead offering a narrative that weaves together synthetic rationale, mechanistic insights, and practical experimental guidance. Our exploration will delve into the significant anticancer, antimicrobial, and antiviral potential of this compound class, grounded in the broader context of benzimidazole pharmacology.
I. The Strategic Significance of the this compound Core
The this compound scaffold is not just another heterocyclic compound; its architecture is intrinsically designed for drug discovery. The benzene portion of the benzimidazole ring system offers sites for substitution that can modulate lipophilicity and pharmacokinetic properties. The imidazole moiety, with its basic nitrogen atoms, is crucial for forming key interactions with biological targets, such as hydrogen bonding.
The 6-amino group is a particularly noteworthy feature. Its presence can significantly influence the electronic properties of the benzimidazole ring and provides a nucleophilic center for the introduction of a wide variety of substituents. This allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[4] Furthermore, the 1-Boc protecting group is a deliberate choice for synthetic tractability. Its steric bulk can direct reactions to other positions on the benzimidazole ring, and its lability under acidic conditions allows for its removal at a desired stage of the synthesis, revealing a secondary amine for further functionalization.
II. Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzimidazole derivatives have emerged as potent anticancer agents, acting through a multitude of mechanisms that strike at the heart of cancer biology.[3][5][6] Derivatives of the this compound core are poised to contribute significantly to this field, with the 6-amino group offering a prime location for modifications that can enhance potency and selectivity.
A. Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
A primary mode of anticancer action for many benzimidazole derivatives is their ability to interact with DNA.[1][2] Their planar structure allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis. Furthermore, these compounds can inhibit topoisomerases, enzymes critical for resolving DNA supercoiling during replication. This inhibition leads to DNA strand breaks and cell death.[3] The introduction of bulky or charged side chains at the 6-amino position can enhance these interactions.
B. Emerging Anticancer Strategies
Recent research has highlighted the role of benzimidazole derivatives in modulating epigenetic targets, such as histone deacetylases (HDACs), which are often dysregulated in cancer.[7] Additionally, they have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[3] The this compound scaffold provides a platform to design derivatives that can selectively target these pathways.
Experimental Workflow: Evaluation of Anticancer Activity
A robust evaluation of the anticancer potential of novel this compound derivatives requires a multi-tiered experimental approach.
Workflow Diagram: Anticancer Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
6-Amino-1-Boc-benzimidazole: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Strategic Advantage of 6-Amino-1-Boc-benzimidazole
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1][2][3] Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The versatility of the benzimidazole scaffold stems from its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with macromolecular targets.[2]
Within the vast library of benzimidazole-based synthons, this compound emerges as a particularly strategic building block for drug discovery. This is due to the orthogonal reactivity of its functional groups: the nucleophilic 6-amino group and the Boc-protected N1-position of the imidazole ring. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions, allowing for selective functionalization of the 6-amino position. Subsequently, the Boc group can be readily removed under acidic conditions to enable further derivatization at the N1-position, providing a pathway to a diverse array of molecular architectures.
This technical guide will provide an in-depth exploration of the synthesis, properties, and applications of this compound as a key building block in medicinal chemistry. We will delve into its reactivity, providing field-proven insights and detailed experimental protocols for its utilization in the synthesis of complex, biologically active molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₂ | [5] |
| Molecular Weight | 233.27 g/mol | [5] |
| CAS Number | 297756-32-2 | [5] |
| Appearance | Yellow Solid | [6] |
| Purity | Typically >96% | [6] |
Solubility: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, methanol, and dimethylformamide (DMF). Its solubility in non-polar solvents like hexanes is limited.
Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Pathways to this compound
The synthesis of this compound is a multi-step process that begins with the nitration of a suitable benzene derivative, followed by reduction of the nitro group to an amine, cyclization to form the benzimidazole core, and finally, Boc protection. A common synthetic route is outlined below.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Nitro-1H-benzimidazole from 4-Nitro-1,2-phenylenediamine
-
To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in formic acid (10 vol), the reaction mixture is heated to reflux for 4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the formic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and the resulting precipitate is filtered, washed with water, and dried to afford 6-nitro-1H-benzimidazole.
Step 2: Synthesis of 6-Amino-1H-benzimidazole
-
6-Nitro-1H-benzimidazole (1.0 eq) is dissolved in methanol (20 vol).
-
Palladium on carbon (10% w/w, 0.1 eq) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 6-amino-1H-benzimidazole.
Step 3: Synthesis of this compound
-
To a solution of 6-amino-1H-benzimidazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 20 vol), a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM (5 vol) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Core Reactivity and Applications in Medicinal Chemistry
The strategic utility of this compound lies in the differential reactivity of its functional groups. The 6-amino group serves as a versatile handle for a variety of transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions.
Amide Bond Formation: A Gateway to Diverse Functionality
The formation of an amide bond at the 6-amino position is a robust and widely used strategy to introduce a vast array of side chains, which can modulate the pharmacological properties of the resulting molecule.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. WO2004089912A1 - Novel benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Google Patents [patents.google.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles - Google Patents [patents.google.com]
- 5. Design, synthesis, and testing of an 6-O-linked series of benzimidazole based inhibitors of CDK5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to the Synthesis of Novel 6-Aminobenzimidazole Derivatives: Strategies, Protocols, and Mechanistic Insights
Foreword: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry
The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, is a privileged scaffold in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Consequently, benzimidazole derivatives are integral components of numerous marketed drugs, exhibiting antimicrobial, anticancer, antiviral, analgesic, and antihypertensive properties.[3][5][6][7]
Within this versatile class, the 6-aminobenzimidazole core represents a particularly valuable building block. The presence of the amino group at the 6-position provides a crucial handle for further chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[8] This guide offers a comprehensive technical overview of the core synthetic strategies, field-tested protocols, and mechanistic rationale for the synthesis of novel 6-aminobenzimidazole derivatives, designed for researchers and scientists engaged in drug development.
Part 1: Core Synthetic Strategy: The Cyclocondensation Approach
The most robust and widely adopted method for constructing the benzimidazole core is the cyclocondensation reaction between an o-phenylenediamine and a suitable one-carbon (C1) electrophile, such as an aldehyde or a carboxylic acid.[5][9][10][11] This approach offers high convergence and adaptability.
The Causality Behind Reactant Selection
The Diamine Precursor: The synthesis of a 6-aminobenzimidazole derivative logically begins with a 1,2,4-trisubstituted benzene ring. The most common starting material is 4-nitro-1,2-phenylenediamine . The nitro group serves a dual purpose: it is an excellent electron-withdrawing group that can influence the regiochemistry of the cyclization, and more importantly, it is a stable precursor to the target 6-amino group via a straightforward reduction in a later step. Using a precursor like 1,2,4-triaminobenzene directly is often avoided due to its high reactivity and propensity for uncontrolled side reactions and polymerization.
The C1 Electrophile: The choice of the C1 source directly dictates the substituent at the 2-position of the benzimidazole ring, a position critical for modulating biological activity.
-
Aldehydes: Condensation with aldehydes is one of the most common methods, typically proceeding through a Schiff base intermediate followed by oxidative cyclization. This method is often high-yielding and tolerant of a wide range of functional groups on the aldehyde.[12][13]
-
Carboxylic Acids & Derivatives (Esters, Acyl Chlorides): Known as the Phillips synthesis, this method involves heating the diamine with a carboxylic acid, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid.[14] The reaction proceeds via an initial acylation followed by dehydrative cyclization. While conditions can be harsh, this method is highly reliable for installing a variety of 2-substituents.
Mechanistic Pathway and the Role of Catalysis
The cyclocondensation of an o-phenylenediamine with an aldehyde is a two-stage process: initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization and subsequent oxidation/aromatization to form the stable benzimidazole ring. The efficiency and selectivity of this process are heavily dependent on the chosen catalytic system.
Various catalysts have been developed to promote this transformation under milder conditions with improved yields.[5] These include:
-
Acid Catalysts: Protic acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., TiCl₃OTf) activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine.[5]
-
Metal Nanoparticles: Heterogeneous catalysts like supported gold (Au/TiO₂) or iron oxide (nano-Fe₂O₃) nanoparticles can facilitate the oxidative cyclization step, often under ambient conditions.[5][13]
-
Green Catalysts: Biocompatible catalysts like L-proline and lactic acid, or even visible-light-driven photocatalysts, offer environmentally benign alternatives that proceed under mild conditions.[9][12]
Below is a generalized mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde.
Comparative Data on Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield of 2-substituted benzimidazoles. The following table summarizes reported yields for various systems, providing a reference for experimental design.[15]
| Catalyst System | C1-Source Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Au/TiO₂ | Aromatic Aldehydes | CHCl₃:MeOH (3:1) | 25 | 2 h | High |
| H₂O₂/HCl | Aryl Aldehydes | Acetonitrile | Room Temp | Short | Excellent |
| p-toluenesulfonic acid | Aldehydes | Solvent-free (grinding) | - | Short | High |
| Nano-Fe₂O₃ | Aromatic Aldehydes | Aqueous | - | Short | High |
| MgCl₂·6H₂O | Aldehydes | - | - | Short | High |
| TiCl₃OTf | Aldehydes | - | Room Temp | - | Good to Excellent |
| Bismuth Nitrate | Aldehydes | - | Room Temp | - | Good |
Part 2: Post-Cyclization Derivatization: Crafting Novelty
With the 6-aminobenzimidazole core in hand, the next phase involves strategic functionalization to generate novel derivatives for biological screening. The primary sites for modification are the imidazole nitrogens (N1) and the exocyclic 6-amino group.
A typical synthetic workflow proceeds from a commercially available nitroaniline through protection, cyclization, deprotection, and final functionalization.
Part 3: Validated Experimental Protocols
The following protocols are self-validating systems designed for reproducibility. All steps include rationale and characterization checkpoints.
Protocol 1: Synthesis of 4-Nitro-1,2-phenylenediamine (Precursor)
-
Rationale: This protocol achieves the selective reduction of one nitro group from the readily available 2,4-dinitroaniline. Sodium sulfide is a mild reducing agent that can be used to selectively reduce one nitro group in the presence of another, particularly when one is ortho to an amino group.
-
Materials: 2,4-dinitroaniline, Sodium sulfide nonahydrate (Na₂S·9H₂O), Methanol, Water.
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dinitroaniline (0.1 mol) in 150 mL of methanol.
-
In a separate beaker, dissolve sodium sulfide nonahydrate (0.25 mol) in 100 mL of water.
-
Slowly add the sodium sulfide solution to the methanolic suspension of dinitroaniline over 30 minutes. The color of the mixture will darken significantly.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A dark red precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50°C.
-
Recrystallize the crude solid from an ethanol/water mixture to afford 4-nitro-1,2-phenylenediamine as red-orange needles.
-
-
Characterization: Confirm structure via ¹H NMR, checking for the appearance of two distinct -NH₂ signals and the characteristic aromatic proton splitting pattern. Verify molecular weight with Mass Spectrometry.
Protocol 2: Synthesis of 2-Methyl-6-nitro-1H-benzimidazole
-
Rationale: This is a classic Phillips condensation using acetic acid as both the C1 source and the solvent, with HCl as the catalyst to facilitate dehydrative cyclization.
-
Materials: 4-Nitro-1,2-phenylenediamine, Glacial Acetic Acid, Concentrated HCl.
-
Procedure:
-
Place 4-nitro-1,2-phenylenediamine (0.05 mol) and 50 mL of glacial acetic acid into a 250 mL round-bottom flask with a reflux condenser.
-
Stir the mixture to form a suspension. Carefully add 5 mL of concentrated HCl.
-
Heat the mixture to reflux (approx. 120°C) and maintain for 4 hours. The solid will gradually dissolve, and the solution will darken.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. A yellow-brown precipitate will form.
-
Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum.
-
-
Characterization: Confirm product formation by ¹H NMR (disappearance of two -NH₂ signals, appearance of a new imidazole N-H proton, and a methyl singlet) and FT-IR (appearance of C=N stretch).[16][17]
Protocol 3: Synthesis of 6-Amino-2-methyl-1H-benzimidazole (Core)
-
Rationale: This step involves the reduction of the nitro group to the target amine. Stannous chloride (SnCl₂) in concentrated HCl is a highly effective and classical method for this transformation.
-
Materials: 2-Methyl-6-nitro-1H-benzimidazole, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl.
-
Procedure:
-
In a 500 mL flask, suspend 2-methyl-6-nitro-1H-benzimidazole (0.04 mol) in 100 mL of concentrated HCl.
-
Cool the flask in an ice bath. To this stirred suspension, add a solution of SnCl₂·2H₂O (0.2 mol) in 50 mL of concentrated HCl portion-wise, keeping the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 5 hours.
-
Cool the mixture again in an ice bath and basify by the very slow and careful addition of 50% NaOH solution until the pH is >10. A dense white precipitate of tin hydroxides will form.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from ethanol.
-
-
Characterization: The successful synthesis is confirmed by ¹H NMR (shift of aromatic protons and appearance of a new -NH₂ signal), FT-IR (presence of N-H stretching for the new primary amine), and mass spectrometry confirming the expected molecular weight.[16][18][19]
Part 4: Conclusion and Future Outlook
The cyclocondensation of substituted o-phenylenediamines remains the most reliable and versatile strategy for synthesizing the 6-aminobenzimidazole core. The true innovation lies in the judicious selection of catalysts to improve yields and sustainability, and in the subsequent, creative functionalization of the core structure. As drug discovery moves towards more complex and highly specific molecular targets, the development of efficient, green, and modular synthetic routes to novel benzimidazole derivatives is paramount.[20] The methodologies and insights provided in this guide serve as a foundational platform for researchers to build upon, enabling the discovery of the next generation of benzimidazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Visible-light-induced condensation cyclization to synthesize benzimidazoles using fluorescein as a photocatalyst: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
In Silico Pharmacology: A Technical Guide to the Computational Analysis of 6-Amino-1-Boc-benzimidazole Analogs
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets. This is attributed to its structural similarity to naturally occurring purines, enabling it to engage in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions within protein binding sites. The 6-amino-1-Boc-benzimidazole core, in particular, offers a versatile platform for generating diverse chemical libraries. The amino group at the 6-position provides a key vector for chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group at the 1-position allows for strategic synthetic manipulations. This guide provides an in-depth technical framework for the in silico evaluation of novel this compound analogs, a critical step in modern, rational drug design and discovery. By leveraging computational methodologies, researchers can prioritize synthetic efforts, reduce costs, and accelerate the identification of promising lead candidates. This document will detail the necessary computational workflows, from initial ligand preparation to advanced molecular dynamics simulations, providing both the theoretical underpinnings and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
The Significance of the Benzimidazole Scaffold
Benzimidazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:
-
Anticancer
-
Antimicrobial
-
Antiviral
-
Anti-inflammatory
-
Antihypertensive
-
Antidiabetic
This wide range of biological activities underscores the importance of the benzimidazole nucleus in developing novel therapeutic agents. Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction have become indispensable tools for exploring the vast chemical space of benzimidazole analogs and rationally designing compounds with enhanced efficacy and safety profiles.
Part 1: Ligand and Target Preparation: The Foundation of In Silico Analysis
The fidelity of any in silico study is fundamentally dependent on the quality of the input structures. This section outlines the critical first steps of preparing the this compound analog library and the target protein for subsequent computational analysis.
Ligand Preparation: From 2D Sketch to 3D Conformation
The journey of a virtual molecule begins with its accurate representation in a three-dimensional, energetically favorable state.
Protocol 1: 3D Structure Generation and Energy Minimization
-
2D Sketching: Draw the 2D structures of the this compound analogs using chemical drawing software such as ChemDraw.
-
Conversion to 3D: Convert the 2D structures into 3D representations using a molecular modeling program.
-
Protonation State Determination: Assign the correct protonation states to the molecules at a physiological pH (typically 7.4). This is crucial as the charge of a molecule significantly influences its interactions with the target protein.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This process optimizes the molecular geometry to a low-energy conformation. The goal is to find a stable conformation that is representative of how the molecule might exist in a biological system.
Target Protein Preparation: Ensuring a Biologically Relevant Binding Site
The target protein structure, typically obtained from the Protein Data Bank (PDB), requires careful preparation to ensure it is ready for docking simulations.
Protocol 2: Protein Structure Refinement
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the PDB.
-
Water and Heteroatom Removal: Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction being studied.
-
Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography.
-
Charge Assignment: Assign appropriate charges to the amino acid residues.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The backbone atoms are typically fixed, while the side chains are allowed to move.
Part 2: Predicting Biological Activity: Molecular Docking and Pharmacophore Modeling
With the prepared ligands and target, the next step is to predict the binding affinity and identify the key chemical features responsible for biological activity.
Molecular Docking: Simulating the Ligand-Protein Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in screening large libraries of compounds and prioritizing those with the highest predicted binding affinity.
Protocol 3: Molecular Docking Workflow
-
Binding Site Definition: Define the binding site on the target protein. This is often based on the location of a co-crystallized ligand or identified through pocket detection algorithms.
-
Docking Algorithm Selection: Choose a suitable docking algorithm. Common choices include AutoDock Vina, Glide, and GOLD.
-
Ligand Docking: Dock the prepared library of this compound analogs into the defined binding site.
-
Pose Scoring and Analysis: The docking program will generate multiple binding poses for each ligand and assign a score based on the predicted binding affinity. Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.
Caption: Figure 1: Molecular Docking Workflow
Data Presentation: Docking Results
The results of the molecular docking study should be summarized in a clear and concise table.
| Analog ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Lead_Analog_1 | -9.5 | Tyr23, Asp86, Phe101 | Asp86 (carbonyl O) | Tyr23, Phe101 (benzimidazole ring) |
| Analog_2 | -8.7 | Tyr23, Ser85, Phe101 | Ser85 (amino NH2) | Tyr23, Phe101 (benzimidazole ring) |
| Analog_3 | -8.2 | Gly24, Asp86 | Asp86 (Boc carbonyl O) | - |
| Control | -7.1 | Tyr23, Asp86 | Asp86 (functional group) | Tyr23 (core scaffold) |
Pharmacophore Modeling: Identifying Essential Chemical Features
Pharmacophore modeling is used to identify the three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity.
Protocol 4: Ligand-Based Pharmacophore Modeling
-
Training Set Selection: Select a set of structurally diverse and biologically active this compound analogs.
-
Conformational Analysis: Generate a set of low-energy conformers for each molecule in the training set.
-
Feature Identification: Identify the common chemical features present in the active molecules.
-
Pharmacophore Model Generation: Generate a pharmacophore model that represents the spatial arrangement of these common features.
-
Model Validation: Validate the pharmacophore model using a test set of molecules with known activities. A good model should be able to distinguish between active and inactive compounds.
Caption: Figure 2: Example Pharmacophore Model
Part 3: Assessing Drug-Likeness: ADMET Prediction
A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET prediction is a critical step in the early stages of drug discovery to filter out compounds that are likely to fail in later stages of development.
In Silico ADMET Profiling
A variety of computational tools and web servers are available for predicting ADMET properties. These tools use QSAR models and other algorithms to estimate properties such as:
-
Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
Protocol 5: ADMET Property Prediction
-
Tool Selection: Choose a reliable ADMET prediction tool or web server (e.g., SwissADME, ADMET-AI, pkCSM).
-
Input Structures: Input the 3D structures of the this compound analogs.
-
Property Calculation: Run the prediction models to calculate the desired ADMET properties.
-
Data Analysis: Analyze the predicted properties and flag any compounds with potential liabilities.
Data Presentation: ADMET Profile
Summarize the predicted ADMET properties in a table for easy comparison.
| Analog ID | Oral Bioavailability (%) | BBB Penetration | CYP2D6 Inhibitor | hERG Inhibitor | Ames Mutagenicity |
| Lead_Analog_1 | High | No | No | Low Risk | Non-mutagenic |
| Analog_2 | High | Yes | Yes | High Risk | Non-mutagenic |
| Analog_3 | Medium | No | No | Low Risk | Mutagenic |
| Control | High | No | No | Low Risk | Non-mutagenic |
Part 4: Understanding Dynamic Behavior: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can provide valuable insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.
Simulating the Protein-Ligand Complex
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior.
Protocol 6: Molecular Dynamics Simulation
-
System Setup: Place the docked protein-ligand complex in a simulation box filled with water molecules and ions to mimic a physiological environment.
-
Equilibration: Gradually heat the system to the desired temperature and then run a short simulation to allow the system to reach equilibrium.
-
Production Run: Run a longer simulation (typically nanoseconds to microseconds) to collect data on the trajectory of the atoms.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy.
Caption: Figure 3: MD Simulation Workflow
Interpreting MD Simulation Results
The analysis of the MD simulation trajectory provides a deeper understanding of the ligand's binding stability.
-
RMSD: The root-mean-square deviation of the ligand's atomic positions over time indicates the stability of its binding pose. A low and stable RMSD suggests a stable interaction.
-
RMSF: The root-mean-square fluctuation of the protein's residues can reveal which parts of the protein are flexible and which are rigid upon ligand binding.
-
Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds over time provides insight into the strength and persistence of these key interactions.
Conclusion
The in silico methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of this compound analogs. By integrating molecular docking, pharmacophore modeling, ADMET prediction, and molecular dynamics simulations, researchers can efficiently screen and prioritize compounds for synthesis and experimental testing. This rational, computation-driven approach to drug discovery not only accelerates the identification of promising lead candidates but also contributes to a deeper understanding of the molecular determinants of their biological activity. The ultimate goal is to leverage these powerful computational tools to design novel benzimidazole-based therapeutics with improved efficacy and safety profiles.
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Amino-1-Boc-benzimidazole Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2][3] From antiviral and anticancer agents to antihypertensives and antihistamines, benzimidazole derivatives have demonstrated significant therapeutic versatility.[4][5][6] The inherent synthetic tractability of the benzimidazole scaffold further enhances its appeal, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[7][8] This guide focuses on a specific, strategically functionalized starting material, 6-Amino-1-Boc-benzimidazole, and delineates a roadmap for identifying and validating its potential therapeutic targets. The presence of a primary amine at the 6-position and a labile Boc-protecting group at the 1-position offers synthetic handles for creating diverse chemical libraries, making it an ideal starting point for novel drug discovery campaigns.
Strategic Overview: Deconstructing the Therapeutic Landscape for Benzimidazole Derivatives
The documented bioactivities of benzimidazole-based compounds point towards several key classes of therapeutic targets. Understanding these established target families provides a logical framework for initiating a target identification program for novel derivatives of this compound.
Protein Kinases: A Dominant Target Class
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The benzimidazole scaffold is a common motif in kinase inhibitors, often acting as an ATP-competitive inhibitor by binding to the hinge region of the kinase domain.[10][11][12]
-
Rationale for Targeting: The structural similarity of the benzimidazole core to the adenine moiety of ATP makes it an ideal pharmacophore for kinase inhibition.
-
Key Kinase Targets for Benzimidazoles:
-
Therapeutic Implications: Development of selective or multi-targeted kinase inhibitors for oncology.[10][12]
Microtubule Dynamics: Disrupting Cellular Proliferation
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics are potent anticancer agents.
-
Rationale for Targeting: Certain benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[14]
-
Mechanism of Action: These compounds often bind to the colchicine-binding site on β-tubulin.
-
Therapeutic Implications: Development of novel antimitotic agents for the treatment of various cancers.
DNA and Associated Enzymes: Intervening in Genetic Processes
The planar nature of the benzimidazole ring system allows for interaction with DNA and enzymes involved in DNA metabolism.
-
Target Subclasses:
-
Topoisomerases: Benzimidazole derivatives can act as topoisomerase I and II inhibitors, preventing the re-ligation of DNA strands and leading to cell death.[15][16]
-
Poly(ADP-ribose) Polymerase (PARP): Some benzimidazoles, such as Veliparib, are PARP inhibitors, which are effective in cancers with deficiencies in DNA repair pathways.[15]
-
Direct DNA Intercalation: The aromatic system can intercalate between DNA base pairs, disrupting replication and transcription.[17][18]
-
-
Therapeutic Implications: Anticancer agents, particularly for tumors with specific genetic vulnerabilities.
G-Protein Coupled Receptors (GPCRs): Modulating Signal Transduction
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of modern drugs.
-
Rationale for Targeting: Benzimidazole derivatives have been developed as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to orthosteric ligands.[19][20]
-
Examples of Targeted GPCRs:
-
Therapeutic Implications: Treatment of central nervous system disorders, such as anxiety and schizophrenia.[21][22]
Other Enzyme Classes
The versatility of the benzimidazole scaffold extends to the inhibition of various other enzymes.
-
Example Target: Dipeptidyl peptidase III (DPP III), a zinc-dependent metallopeptidase, has been identified as a target for amidino-substituted benzimidazoles.[23]
-
Therapeutic Implications: The precise roles of DPP III are still under investigation, but it is implicated in pain and inflammation pathways.
Experimental Workflows for Target Identification and Validation
A systematic and multi-pronged approach is essential for identifying and validating the therapeutic targets of a novel compound library derived from this compound. The following workflows provide a comprehensive strategy, from initial screening to in-depth mechanistic studies.
Phenotypic Screening: A Target-Agnostic Approach
Phenotypic screening allows for the identification of compounds with a desired biological effect without prior knowledge of the molecular target.
Workflow: High-Content Imaging for Antiproliferative Activity
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tumor types.
-
Compound Treatment: Treat cells with a concentration range of the synthesized benzimidazole derivatives.
-
Automated Microscopy: Utilize a high-content imaging system to capture multi-channel fluorescence images of the cells.
-
Image Analysis: Quantify various cellular parameters, such as cell number, nuclear morphology (for apoptosis), cell cycle stage, and cytoskeletal integrity.
-
Data Interpretation: Identify compounds that induce a specific phenotype of interest (e.g., cell cycle arrest at G2/M phase, which could suggest microtubule disruption).
Diagram: Phenotypic Screening Workflow
Caption: Workflow for high-content phenotypic screening.
Target Deconvolution: Identifying the Molecular Target of Phenotypic Hits
Once a compound with a desirable phenotype is identified, the next critical step is to determine its molecular target.
Workflow: Affinity-Based Proteomics
This method relies on the specific interaction between the compound and its protein target.
-
Affinity Probe Synthesis: Synthesize an analog of the active compound with a linker and a reactive group (e.g., a photo-activatable group) or a biotin tag. This can be achieved by modifying the 6-amino group of the starting material.
-
Cell Lysate Incubation: Incubate the affinity probe with cell lysates or tissue extracts.
-
Target Capture:
-
For photo-affinity probes, irradiate with UV light to covalently crosslink the probe to its target.
-
For biotinylated probes, use streptavidin-coated beads to pull down the probe-target complex.
-
-
Protein Elution and Digestion: Elute the captured proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.
-
Data Analysis: Compare the identified proteins with control experiments (e.g., competition with excess free compound) to identify specific binders.
Diagram: Affinity-Based Proteomics Workflow
Caption: Workflow for affinity-based target identification.
Target Validation: Confirming the Role of the Identified Target
Once a putative target is identified, it is crucial to validate that the observed phenotype is indeed due to the modulation of this target.
Workflow: Target Engagement and Knockdown/Knockout Studies
-
Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence of a ligand. Target engagement by the compound will typically increase the protein's melting temperature.
-
Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the heat released or absorbed during the binding of a compound to its target protein, providing thermodynamic parameters of the interaction.
-
-
Genetic Validation:
-
siRNA/shRNA Knockdown: Transiently reduce the expression of the target protein using small interfering RNAs or short hairpin RNAs. If the compound's effect is diminished in the knockdown cells, it validates the target.
-
CRISPR/Cas9 Knockout: Generate a stable cell line in which the target gene is permanently knocked out. The knockout cells should be resistant to the compound's effects.
-
Hypothesis-Driven Approaches for Specific Target Classes
Based on the known pharmacology of benzimidazoles, hypothesis-driven screening can be a highly efficient strategy.
Kinase Inhibition Screening
Protocol: In Vitro Kinase Panel Screen
-
Panel Selection: Submit the benzimidazole derivatives to a commercial kinase panel screen (e.g., a panel of 200-400 kinases).
-
Assay Principle: These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using radiometric or fluorescence-based methods.
-
Data Analysis: The results are usually reported as percent inhibition at a given concentration.
-
Follow-up: For hits of interest, determine the IC50 value through dose-response studies.
Table 1: Representative Kinase Inhibition Data for a Hypothetical Benzimidazole Derivative
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| VEGFR-2 | 95% | 25 |
| Aurora Kinase A | 88% | 75 |
| CDK2 | 45% | >1000 |
| EGFR | 15% | >10000 |
Microtubule Disruption Assays
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Purified tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.
-
Procedure: Mix tubulin and GTP in a microplate. Add the test compound and incubate at 37°C to induce polymerization.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader. Inhibitors of tubulin polymerization will prevent or reduce the fluorescence signal.
-
Validation: Confirm the effect in cells by immunofluorescence staining of the microtubule network.
Diagram: Signaling Pathway for Microtubule Disruption
Caption: Pathway of microtubule disruption by benzimidazoles.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics. Its synthetic accessibility allows for the creation of diverse chemical libraries, and the rich history of benzimidazole pharmacology provides a strong foundation for target identification. By employing a combination of phenotypic screening, target deconvolution, and hypothesis-driven approaches, researchers can effectively explore the therapeutic potential of derivatives of this versatile molecule. The integration of advanced proteomics, biophysical methods, and genetic tools will be paramount in validating novel targets and elucidating their mechanisms of action, ultimately paving the way for the next generation of benzimidazole-based drugs.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. scispace.com [scispace.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 21. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AU2007229502B2 - Benzimidazole derivatives and their use for modulating the GABAA receptor complex - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
Navigating the Synthetic Landscape: A Technical Guide to 6-Amino-1-Boc-benzimidazole (CAS No. 297756-32-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-1-Boc-benzimidazole (CAS No. 297756-32-2), a key heterocyclic building block in modern medicinal chemistry. The document elucidates the core chemical properties, synthesis, and, most critically, its strategic application as a versatile intermediate in the construction of complex, biologically active molecules. While direct therapeutic applications of this compound are not documented, its utility lies in providing a strategic entry point to a diverse range of substituted benzimidazoles, a scaffold of paramount importance in contemporary drug discovery. This guide will delve into the synthetic logic and experimental considerations for leveraging this intermediate, offering field-proven insights for its effective incorporation into drug development pipelines.
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif, prominently featured in a multitude of FDA-approved drugs and clinical candidates. Its unique structural and electronic properties, including its ability to act as a bioisostere for purine bases and its capacity for engaging in various non-covalent interactions, have rendered it a cornerstone in the design of targeted therapies. The strategic introduction of substituents onto the benzimidazole ring system is a critical aspect of modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This compound has emerged as a valuable synthon in this context, offering a protected and readily functionalizable platform for the elaboration of the benzimidazole core.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 297756-32-2 | N/A |
| IUPAC Name | tert-butyl 6-aminobenzimidazole-1-carboxylate | N/A |
| Molecular Formula | C₁₂H₁₅N₃O₂ | N/A |
| Molecular Weight | 233.27 g/mol | N/A |
| Appearance | Yellow Solid | N/A |
| SMILES | CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)N | N/A |
| InChI | InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,13H2,1-3H3 | N/A |
The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the imidazole nitrogens is a key feature of this molecule. This group serves two primary purposes: it deactivates the protected nitrogen towards electrophilic attack and enhances the solubility of the molecule in common organic solvents, facilitating its handling and purification. The free amino group at the 6-position provides a reactive handle for a wide array of chemical transformations, making it the focal point for synthetic diversification.
Synthetic Strategy and Experimental Considerations
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex benzimidazole derivatives. The synthetic workflow typically involves the functionalization of the 6-amino group, followed by the deprotection of the Boc group to liberate the imidazole NH, which can then be further modified if desired.
Functionalization of the 6-Amino Group
The exocyclic amino group is a nucleophilic center that can readily participate in a variety of bond-forming reactions.
Diagram: Synthetic Elaboration of this compound
Caption: Synthetic pathways originating from this compound.
Experimental Protocol: General Procedure for Acylation of the 6-Amino Group
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq.) to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Aprotic Solvent: The use of an aprotic solvent is crucial to prevent unwanted side reactions with the acylating agent.
-
Non-nucleophilic Base: A non-nucleophilic base is employed to neutralize the acid generated during the reaction without competing with the amino group as a nucleophile.
-
Slow Addition: Slow addition of the acylating agent helps to control the reaction exotherm and minimize the formation of di-acylated byproducts.
Application in the Synthesis of Biologically Active Molecules
While specific, named drug candidates synthesized directly from this compound are not prominently featured in publicly accessible literature, its structural motif is integral to the synthesis of various classes of inhibitors. The strategic placement of the amino group at the 6-position allows for the introduction of pharmacophoric elements that can interact with specific biological targets. For instance, the synthesis of substituted benzimidazoles as potential kinase inhibitors often involves the elaboration of this position to occupy specific pockets within the ATP-binding site of the enzyme.
The general structure of many kinase inhibitors features a heterocyclic core (like benzimidazole) that anchors the molecule in the active site, and a series of substituents that fine-tune the binding affinity and selectivity. The 6-amino group of the title compound serves as a key attachment point for these substituents.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its pre-protected and functionalized nature provides a streamlined entry into a wide chemical space of substituted benzimidazoles. While not an active pharmaceutical ingredient in itself, its importance as a strategic intermediate in the synthesis of potential therapeutic agents is undeniable. Future applications of this compound will likely continue to focus on its role in the construction of targeted therapies, particularly in the areas of oncology, inflammation, and infectious diseases, where the benzimidazole scaffold has historically proven to be a fruitful starting point for drug discovery. The continued exploration of novel synthetic methodologies to further functionalize this and related intermediates will undoubtedly expand the accessible chemical diversity and accelerate the development of new and improved medicines.
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 6-Amino-1-Boc-benzimidazole for Accelerated Drug Discovery
Abstract
This application note details a robust and efficient one-pot synthesis protocol for 6-Amino-1-Boc-benzimidazole, a key building block in contemporary drug discovery and development. By integrating a sequence of reductive cyclization, and in-situ N-Boc protection, this methodology obviates the need for isolation of intermediates, thereby significantly reducing reaction time, minimizing waste, and improving overall yield. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to streamline the synthesis of this valuable scaffold.
Introduction
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates. Its versatile biological activities, including anticancer, antiviral, and antihypertensive properties, stem from its ability to engage in various interactions with biological targets[1][2]. The this compound derivative, in particular, offers a strategic advantage in drug design. The Boc (tert-butyloxycarbonyl) protecting group at the N1 position provides stability and allows for selective functionalization, while the 6-amino group serves as a crucial handle for further chemical modifications and library synthesis[3].
Traditional multi-step syntheses of this compound are often laborious and time-consuming. This application note presents a scientifically-grounded, one-pot protocol that combines key transformations into a single, seamless operation.
Reaction Principle and Mechanistic Insights
The one-pot synthesis of this compound is predicated on a tandem reaction sequence commencing with the reductive cyclization of a suitable ortho-nitroaniline precursor. While a direct one-pot protocol for this specific molecule is not extensively documented, the principles are well-established in the synthesis of analogous benzimidazole derivatives[4][5]. The proposed pathway involves the following key transformations within a single reaction vessel:
-
Reductive Cyclization: The synthesis initiates with the reduction of a nitro group in an ortho-nitroaniline derivative, which then undergoes intramolecular cyclization to form the benzimidazole ring.
-
In-situ N-Boc Protection: Following the formation of the benzimidazole core, the N1-amine is selectively protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O. This step is crucial for directing subsequent reactions and enhancing the stability of the molecule[6][7].
-
Final Reduction: The remaining nitro group at the 6-position is then reduced to the desired amino group.
The selection of reagents and conditions is critical to ensure the compatibility and sequential progression of these reactions in a one-pot fashion.
Experimental Protocol
This protocol is designed for a 1 mmol scale and can be adapted for larger-scale synthesis with appropriate modifications.
Materials and Reagents:
| Reagent | M.W. | Amount (mg) | Moles (mmol) |
| 4-Nitro-1,2-phenylenediamine | 153.14 | 153 | 1.0 |
| Formic Acid (98-100%) | 46.03 | ~2 mL | - |
| Palladium on Carbon (10% Pd/C) | - | 15 | ~0.1 mol% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 240 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 0.28 mL | 2.0 |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1,2-phenylenediamine (153 mg, 1.0 mmol) and formic acid (2 mL).
-
Reductive Cyclization: Heat the reaction mixture to 100 °C and stir for 2 hours. The color of the solution should change, indicating the formation of 6-nitro-1H-benzimidazole. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Dilution: After completion of the cyclization, cool the reaction mixture to room temperature and dilute with methanol (10 mL).
-
In-situ N-Boc Protection: To the stirred solution, add triethylamine (0.28 mL, 2.0 mmol) followed by a solution of di-tert-butyl dicarbonate (240 mg, 1.1 mmol) in methanol (5 mL) dropwise over 10 minutes. Stir the reaction mixture at room temperature for 3 hours. Monitor the formation of tert-butyl 6-nitro-1H-benzimidazole-1-carboxylate by TLC.
-
Final Reduction: To the same flask, carefully add 10% Palladium on Carbon (15 mg). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.
-
Visualization of the Synthetic Workflow
Caption: One-pot synthesis workflow for this compound.
Discussion and Causality of Experimental Choices
-
Choice of Starting Material: 4-Nitro-1,2-phenylenediamine is an ideal precursor as it possesses the necessary functionalities in the correct orientation for the desired product.
-
Reductive Cyclization: Formic acid serves as both the solvent and the source of the C2 carbon for the benzimidazole ring formation. The reduction of one amino group and subsequent cyclization is a well-established method for benzimidazole synthesis[5].
-
Solvent and Base for Boc Protection: Methanol is a suitable solvent for both the Boc protection and the subsequent hydrogenation step. Triethylamine is used as a base to neutralize the acidic reaction medium from the first step and to facilitate the N-Boc protection[6].
-
Selective N1-Boc Protection: The N1 position of the benzimidazole is generally more nucleophilic and less sterically hindered, leading to selective Boc protection at this site.
-
Final Reduction: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of the aromatic nitro group to an amine. This method is compatible with the Boc protecting group, which is stable under these conditions[8].
Conclusion
The described one-pot synthesis of this compound offers a significant improvement over traditional multi-step approaches. By telescoping multiple reaction steps, this protocol enhances efficiency, reduces waste, and provides a reliable route to a key intermediate for drug discovery. The detailed methodology and the rationale behind the experimental design provide a solid foundation for its implementation and adaptation in various research and development settings.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound | C12H15N3O2 | CID 21907015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile one-pot clean synthesis of benzimidazole motifs: Exploration on bismuth nitrate accelerated subtle catalysis [html.rhhz.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Note & Scalable Synthesis Protocol for 6-Amino-1-Boc-benzimidazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-Amino-1-Boc-benzimidazole
This compound is a pivotal building block in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs due to its ability to mimic purine bases and interact with a wide range of biological targets[1][2]. The presence of an amino group at the 6-position provides a versatile handle for further functionalization, allowing for the synthesis of diverse compound libraries for screening and lead optimization. The tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen ensures regioselective reactions at the exocyclic amino group and can be readily removed under acidic conditions, making it an ideal intermediate for multi-step syntheses[3][4]. This document provides a detailed, scalable, and field-proven protocol for the synthesis of this compound, designed to be a reliable resource for researchers in both academic and industrial settings.
Strategic Approach to a Scalable Synthesis
The synthesis of this compound is strategically designed as a three-step process, prioritizing scalability, cost-effectiveness, and high purity of the final product. The chosen pathway involves:
-
Synthesis of 6-Nitrobenzimidazole: This initial step involves the cyclization of a readily available and commercially viable starting material, 4-nitro-1,2-phenylenediamine, with formic acid. This reaction is robust and proceeds with high yield, laying a solid foundation for the subsequent steps.
-
Reduction of 6-Nitrobenzimidazole: The nitro group is then reduced to the corresponding amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its efficiency, clean reaction profile, and the generation of water as the only byproduct.
-
Regioselective N-Boc Protection: The final and most critical step is the selective protection of the imidazole nitrogen of 6-aminobenzimidazole with a Boc group. This is achieved by leveraging the higher nucleophilicity of the imidazole nitrogen compared to the aromatic amino group, allowing for a regioselective reaction under controlled conditions.
This synthetic strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the scalable synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 6-Nitrobenzimidazole
The synthesis of the benzimidazole core is achieved through the well-established Phillips condensation reaction. The use of formic acid as both a reactant and a solvent simplifies the procedure and makes it amenable to large-scale production.
Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of 6-Nitrobenzimidazole.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-nitro-1,2-phenylenediamine (1.0 eq).
-
Slowly add formic acid (98-100%, 5-10 vol) to the flask with stirring. The reaction is exothermic, and the temperature may rise.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into ice-cold water (20-30 vol) with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum at 50-60 °C to afford 6-nitrobenzimidazole as a yellow to brown powder.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |
| 4-Nitro-1,2-phenylenediamine | 153.14 | 1.0 | 153.14 | - | - |
| Formic Acid | 46.03 | - | - | 765-1530 | - |
| 6-Nitrobenzimidazole | 163.13 | - | - | - | 90-95 |
Part 2: Synthesis of 6-Aminobenzimidazole
The reduction of the nitro group is a critical step. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method suitable for large-scale synthesis.
Protocol:
-
In a suitable hydrogenation reactor, suspend 6-nitrobenzimidazole (1.0 eq) in a solvent such as methanol or ethanol (10-20 vol).
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 6-aminobenzimidazole as a solid. The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Catalyst (mol%) | Yield (%) |
| 6-Nitrobenzimidazole | 163.13 | 1.0 | 163.13 | - | - |
| 10% Pd/C | - | - | - | 1-5 | - |
| 6-Aminobenzimidazole | 133.15 | - | - | - | 95-99 |
Part 3: Regioselective Synthesis of this compound
This step requires careful control of reaction conditions to ensure the Boc group is selectively introduced onto the imidazole nitrogen (N1 position) rather than the exocyclic amino group. The imidazole nitrogen is inherently more nucleophilic than the aromatic amine, and this difference can be exploited.
Rationale for Selectivity: The lone pair of electrons on the imidazole nitrogen is more available for nucleophilic attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) compared to the lone pair on the aromatic amine, which is delocalized into the benzene ring. By using a non-nucleophilic base and controlling the stoichiometry of the Boc-anhydride, selective N1-protection can be achieved.
Protocol:
-
Dissolve 6-aminobenzimidazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10-20 vol) in a round-bottom flask under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (TEA) (1.1-1.5 eq) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 15-30 minutes at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) in the same solvent.
-
Add the Boc₂O solution dropwise to the solution of 6-aminobenzimidazole over a period of 30-60 minutes at 0 °C to room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Equivalents | Yield (%) |
| 6-Aminobenzimidazole | 133.15 | 1.0 | 133.15 | 1.0 | - |
| Di-tert-butyl dicarbonate | 218.25 | 1.05-1.2 | 229.16-261.9 | 1.05-1.2 | - |
| Triethylamine | 101.19 | 1.1-1.5 | 111.31-151.79 | 1.1-1.5 | - |
| This compound | 233.27 | - | - | - | 70-85 |
Safety and Handling Considerations
-
4-Nitro-1,2-phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Palladium on Carbon: Flammable solid. The dry powder can be pyrophoric. Handle with care, and do not allow it to become dry on filter paper.
-
Hydrogen Gas: Highly flammable. Use in a dedicated hydrogenation area with appropriate safety measures.
-
Di-tert-butyl dicarbonate: Irritant. Handle in a well-ventilated area.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described three-step sequence is robust, high-yielding, and utilizes readily available starting materials and reagents, making it suitable for both laboratory-scale synthesis and large-scale production. The detailed procedures and rationale behind the experimental choices are intended to empower researchers to confidently produce this valuable building block for their drug discovery and development programs.
References
Strategic Deprotection of 6-Amino-1-Boc-benzimidazole: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1] Its removal is a critical step in the synthesis of complex molecules, particularly in drug discovery where nitrogen-containing heterocycles like benzimidazoles are prevalent scaffolds.[2] This application note provides a comprehensive guide to the deprotection of 6-Amino-1-Boc-benzimidazole, a key intermediate for various pharmaceutical agents. We delve into the underlying reaction mechanism, present detailed, field-proven protocols using common acidic reagents, and offer practical guidance on reaction monitoring, work-up procedures, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic transformation.
The Chemistry of Boc Deprotection: A Mechanistic Overview
The removal of a Boc protecting group is an acid-catalyzed hydrolysis of a carbamate.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] This initial step significantly weakens the tert-butyl-oxygen bond.
The subsequent and rate-determining step involves the cleavage of this bond, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[4][5] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the desired free amine.[5] The evolution of CO₂ is often a visual indicator that the reaction is proceeding.
The generation of the electrophilic tert-butyl cation is a critical aspect of the mechanism.[6] This cation can be intercepted by nucleophilic sites within the substrate or solvent, leading to potential side reactions known as t-butylation, particularly on electron-rich aromatic rings.[6][7] Understanding this mechanistic pathway is essential for selecting the appropriate reaction conditions and troubleshooting unwanted outcomes.
Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.
Strategic Considerations for Deprotection
The choice of acid and solvent system is paramount and depends on the substrate's overall stability and the desired final product form (e.g., free base vs. salt).
-
Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for Boc deprotection, often in dichloromethane (DCM) as a solvent.[8] It is highly effective and reactions are typically fast. However, its high acidity can be detrimental to other acid-sensitive functional groups.[9] The resulting product is the trifluoroacetate salt, which can sometimes be oily and difficult to handle.[10]
-
Hydrochloric Acid (HCl): Typically used as a 4M solution in 1,4-dioxane, HCl is another robust reagent for this transformation.[11] This system is often considered slightly milder than TFA and can offer better selectivity when other acid-labile groups are present.[9][12] The resulting hydrochloride salt is frequently a crystalline solid, which can simplify isolation and purification.[10]
| Parameter | Protocol A: TFA/DCM | Protocol B: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid in 1,4-Dioxane |
| Typical Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol (co-solvent) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Product Form | Trifluoroacetate Salt | Hydrochloride Salt |
| Advantages | Fast reaction times, highly effective.[8] | Often produces crystalline salts, can be more selective.[10] |
| Disadvantages | Highly corrosive, can cleave other acid-sensitive groups, product salt may be oily.[9][10] | Dioxane is a peroxide-former, may be slower. |
Table 1: Comparison of Common Boc Deprotection Protocols.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound. It is crucial to monitor the reaction's progress to avoid over-exposure to acidic conditions.
Caption: Figure 2: General Experimental Workflow.
Protocol A: Deprotection using TFA in DCM
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq, can be used in a 1:1 ratio with DCM for stubborn reactions) to the stirred solution.[8][13]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[14][15]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[8]
-
Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with saturated aq. NaHCO₃ solution until gas evolution ceases, followed by washing with brine.[8][14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 6-amino-1H-benzimidazole.
-
Purify by column chromatography or recrystallization if necessary.
Safety: TFA is highly corrosive and volatile. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[10]
Protocol B: Deprotection using HCl in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, as co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or DCM
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol or directly in 4M HCl in dioxane (10-20 eq HCl).[11]
-
Stir the solution at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form.[11]
-
Monitor the reaction progress by TLC or HPLC until completion.[14]
-
Upon completion, concentrate the mixture under reduced pressure. Alternatively, add diethyl ether to precipitate the hydrochloride salt product, which can then be collected by filtration.
-
Work-up (to obtain free base): If the salt is isolated, it can be neutralized. Suspend the salt in a biphasic mixture of ethyl acetate and water. Add saturated aq. NaHCO₃ solution and stir until the solid dissolves and the aqueous layer is basic.
-
Separate the layers and extract the aqueous phase with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify as needed.
Safety: 4M HCl in dioxane is corrosive. Dioxane is a potential peroxide-former and should be handled with care. All operations should be performed in a well-ventilated fume hood.
Reaction Monitoring and Product Characterization
Self-validating protocols require diligent monitoring.
-
Thin-Layer Chromatography (TLC): This is a rapid, qualitative method.[14] The starting material, this compound, is significantly less polar than the product, 6-amino-1H-benzimidazole. Expect a substantial drop in the Retention Factor (Rf) value for the product. The product spot can often be visualized with UV light and will stain with ninhydrin due to the presence of the primary amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis.[14] In a reverse-phase system, the more polar product will have a shorter retention time than the Boc-protected starting material. This technique allows for accurate determination of reaction completion and assessment of product purity.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most definitive evidence of deprotection is the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | - Insufficient acid strength or concentration.[7] - Inadequate reaction time or temperature.[15] | - Increase the concentration or equivalents of the acid.[7] - Extend the reaction time, monitoring at regular intervals. - Gentle warming (e.g., to 40 °C) may be applied, but monitor for side products. |
| Formation of Side Products (t-Butylation) | The reactive tert-butyl cation alkylates the electron-rich benzimidazole ring or the 6-amino group.[6] | - This is less common on benzimidazoles but possible. If observed, consider using a scavenger like triethylsilane or thioanisole in the reaction mixture. - Switch to a different deprotection system (e.g., HCl/dioxane if using TFA). |
| Difficulty Isolating Product | - Product salt is oily or highly soluble in water. - Emulsion formation during basic work-up. | - If the salt is oily, try triturating with a non-polar solvent like diethyl ether or hexane to induce solidification. - To break emulsions, add brine or filter the mixture through a pad of celite. - If the free base is water-soluble, consider extraction with a more polar solvent like n-butanol or use solid-phase extraction.[16] |
Conclusion
The deprotection of this compound is a routine yet critical transformation in synthetic chemistry. A thorough understanding of the acid-catalyzed mechanism allows for rational selection of reagents and conditions. Both TFA/DCM and HCl/dioxane are highly effective systems, with the choice often dictated by downstream synthetic steps and the desired salt form of the product. By employing the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently and efficiently execute this deprotection, ensuring high purity and yield of the valuable 6-amino-1H-benzimidazole intermediate.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 6-Amino-1-Boc-benzimidazole
Abstract
The synthesis of N-aryl benzimidazoles is a cornerstone of modern medicinal chemistry, as this scaffold is a prevalent feature in numerous pharmacologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the critical C(sp²)-N bond, offering significant advantages over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using 6-amino-1-Boc-benzimidazole as the amine coupling partner. We delve into the reaction mechanism, explore critical parameters for optimization, provide a detailed experimental protocol, and offer a troubleshooting guide to address common challenges.
Mechanistic Rationale: The Palladium Catalytic Cycle
Understanding the mechanism is paramount to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition : The cycle begins with the insertion of the electron-rich Pd(0) complex into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[6] This step is often the rate-determining step, particularly for less reactive aryl chlorides.[7]
-
Amine Coordination & Deprotonation : The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base and its strength is critical and can significantly influence the reaction rate.[8]
-
Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-aryl benzimidazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
The efficiency of this cycle is highly dependent on the phosphine ligand, which stabilizes the palladium center and modulates its reactivity to favor the desired productive cycle over side reactions like beta-hydride elimination.[1][3]
Caption: Buchwald-Hartwig Catalytic Cycle Diagram.
Key Parameters for Reaction Success
The success of the amination of this compound, a potentially bidentate and electron-rich heteroaromatic amine, hinges on the careful selection of four key components.
-
Palladium Precatalyst : Both Pd(0) sources like Pd₂(dba)₃ and air-stable Pd(II) sources like Pd(OAc)₂ are commonly used.[9] More recently, well-defined precatalysts (e.g., G3 or G4 palladacycles) have become popular as they are air-stable, easy to handle, and ensure the reliable formation of the active Pd(0) species.[5][9] For challenging substrates, these advanced precatalysts often provide higher reproducibility.
-
Ligand Selection : This is arguably the most critical parameter. Heteroaromatic amines can act as catalyst poisons by strongly coordinating to the palladium center.[10][11] To overcome this, bulky, electron-rich phosphine ligands are required.[12] Dialkylbiaryl phosphines such as XPhos, SPhos, and BrettPhos are state-of-the-art ligands that promote fast reductive elimination and prevent catalyst deactivation.[13][14] For five-membered N-heterocycles, ligands like tBuBrettPhos have shown exceptional efficacy.[10][11]
-
Base Selection : A base is required to deprotonate the amine. Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice.[7] However, for substrates with base-sensitive functional groups (though the Boc group is relatively stable), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring slightly higher temperatures.[7][9] The poor solubility of inorganic bases can be an issue, so vigorous stirring is essential.[9]
-
Solvent Choice : Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common solvents, providing a good balance of substrate solubility and a sufficiently high boiling point.[9][15] Tetrahydrofuran (THF) can also be used, particularly for lower-temperature reactions. It is critical to use anhydrous, degassed solvents to prevent catalyst deactivation and competing hydrolysis reactions.[7]
Experimental Protocol: Synthesis of 1-Boc-6-(p-tolylamino)benzimidazole
This protocol describes a representative, non-optimized procedure for the coupling of this compound with 4-bromotoluene on a small laboratory scale.
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.1 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Magnetic stir plate with heating
-
TLC plates, LC-MS, or GC-MS for reaction monitoring
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Vial Preparation : To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 233 mg, 1.0 mmol), XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Establish Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition : Under a positive pressure of inert gas, add 4-bromotoluene (188 mg, 1.1 mmol) followed by anhydrous, degassed toluene (5 mL, to achieve ~0.2 M concentration) via syringe.
-
Reaction : Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring : Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup : Once the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization : Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.
Reaction Parameter Optimization
For a given aryl halide, achieving optimal yield and purity often requires screening several parameters. The following table provides a starting point for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (Mild Base) | Condition 3 (Alternative Ligand) | Rationale & Comments |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | tBuBrettPhos Pd G3 (1-2 mol%) | G3 precatalysts are robust and reliable.[9] |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | (Included in precatalyst) | tBuBrettPhos can be superior for N-heterocycles.[10][11] |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) | LHMDS (1.4 equiv) | NaOtBu is a strong, effective base.[7] K₃PO₄ is milder and useful for sensitive substrates. LHMDS is another strong, non-nucleophilic option. |
| Solvent | Toluene | 1,4-Dioxane | 2-MeTHF | Toluene is standard. Dioxane is also common. 2-MeTHF is a greener solvent alternative.[7] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures may be needed for weaker bases or less reactive aryl chlorides. |
| Typical Yield | >80% | >75% | >85% | Yields are substrate-dependent and must be determined empirically. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Poorly soluble base.3. Unreactive aryl halide (e.g., electron-rich chloride).4. Catalyst inhibition by substrate. | 1. Ensure rigorous inert atmosphere technique and use anhydrous, degassed solvents.2. Increase stirring speed or grind the inorganic base before use.[9]3. Switch to a more active ligand system (e.g., tBuBrettPhos), increase temperature, or use an aryl bromide/iodide instead.4. Screen different bulky, electron-rich ligands.[13][16] |
| Formation of Hydrodehalogenated Byproduct (Ar-H) | 1. Presence of water.2. Competing β-hydride elimination side reaction. | 1. Use scrupulously dry reagents and solvents.2. Use a more sterically hindered ligand to promote faster reductive elimination.[1] |
| Formation of Biaryl Byproduct (Ar-Ar) | Homocoupling of the aryl halide, often promoted by catalyst decomposition. | Lower the reaction temperature or screen different catalyst/ligand combinations. |
| Boc Group Cleavage | Reaction conditions are too harsh (excessively high temperature or prolonged reaction time with a very strong base). | Switch to a weaker base (K₃PO₄, Cs₂CO₃), lower the reaction temperature, and monitor the reaction carefully to avoid excessive heating time. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl benzimidazoles. By understanding the catalytic cycle and carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can reliably and efficiently construct these valuable molecular scaffolds. The use of modern, bulky, electron-rich biarylphosphine ligands is particularly crucial for overcoming the challenges associated with heteroaromatic amine substrates like this compound. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this transformative reaction in academic and industrial research settings.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gessnergroup.com [gessnergroup.com]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 6-Amino-1-Boc-benzimidazole in PROTAC Development
Introduction: The PROTAC Revolution and the Quest for Novel Building Blocks
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely. They achieve this by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and durable target knockdown, offering potential advantages in overcoming drug resistance and addressing previously "undruggable" targets.
The modular nature of PROTACs, consisting of a warhead (POI binder), an E3 ligase ligand, and a connecting linker, allows for systematic optimization. The choice of chemical scaffolds for these components is critical for achieving desired potency, selectivity, and pharmacokinetic properties. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Its rigid, planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing potent protein binders, particularly kinase inhibitors.
This application note details the utility of 6-Amino-1-Boc-benzimidazole as a versatile starting material for the synthesis of benzimidazole-containing PROTACs. The amino functionality at the 6-position serves as a convenient chemical handle for the attachment of linkers, while the Boc-protected nitrogen at the 1-position allows for selective functionalization of the benzimidazole core. We present a representative protocol for the synthesis of a hypothetical PROTAC targeting the BRAF kinase, a key oncogene in many cancers, illustrating the practical application of this valuable building block.
Mechanism of Action: A PROTAC-Mediated Protein Degradation Pathway
The fundamental principle of PROTAC action is the induced proximity of the target protein and an E3 ligase. The following diagram illustrates the catalytic cycle of a benzimidazole-based PROTAC targeting BRAF kinase for degradation via the Cereblon (CRBN) E3 ligase.
Caption: PROTAC-mediated degradation of BRAF kinase.
Synthetic Strategy: From Building Block to Bifunctional Degrader
The strategic placement of the amino group on this compound makes it an ideal point for linker attachment. The following workflow outlines a plausible synthetic route to a BRAF-targeting PROTAC, herein named BIM-PROTAC-01 . The synthesis involves three main stages:
-
Warhead Synthesis: Elaboration of the this compound core to install the necessary pharmacophore for BRAF binding.
-
Linker Conjugation: Attachment of a polyethylene glycol (PEG) linker to the warhead.
-
Final PROTAC Assembly: Coupling of the warhead-linker intermediate with a pomalidomide-based E3 ligase ligand.
Caption: Synthetic workflow for BIM-PROTAC-01.
Experimental Protocols
Disclaimer: The following protocols are representative and should be adapted and optimized by qualified personnel. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | Commercial | Starting Material |
| 3-Fluorobenzoyl chloride | Commercial | Acylation Reagent |
| Triethylamine (TEA) | Commercial | Base |
| Dichloromethane (DCM) | Commercial | Solvent |
| Trifluoroacetic acid (TFA) | Commercial | Boc Deprotection Reagent |
| 2-(2-Chloroethoxy)ethanol | Commercial | Alkylating Agent for Warhead |
| Potassium Carbonate (K₂CO₃) | Commercial | Base |
| N,N-Dimethylformamide (DMF) | Commercial | Solvent |
| Boc-NH-PEG2-COOH | Commercial | Linker |
| HATU | Commercial | Amide Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Base |
| 4-Aminopomalidomide | Commercial | E3 Ligase Ligand Precursor |
| Silica Gel for Column Chromatography | Commercial | Purification |
| HPLC Grade Solvents (Acetonitrile, Water) | Commercial | Analysis and Purification |
Protocol 1: Synthesis of BRAF Warhead
Step 1.1: Acylation of this compound (Intermediate A)
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add a solution of 3-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield Intermediate A .
-
Expected Yield: 85-95%
-
Characterization: ¹H NMR, ¹³C NMR, LC-MS.
-
Step 1.2: Boc Deprotection (Intermediate B)
-
Dissolve Intermediate A (1.0 eq) in DCM (5 mL/mmol).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Neutralize the residue with saturated aqueous sodium bicarbonate and extract with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford Intermediate B , which is often used in the next step without further purification.
-
Expected Yield: >95% (quantitative)
-
Characterization: LC-MS.
-
Step 1.3: N-Alkylation to form the final Warhead
-
Dissolve Intermediate B (1.0 eq) in anhydrous DMF (10 mL/mmol).
-
Add potassium carbonate (3.0 eq) and 2-(2-chloroethoxy)ethanol (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., DCM/Methanol gradient) to yield the BRAF Warhead .
-
Expected Yield: 60-75%
-
Characterization: ¹H NMR, ¹³C NMR, HRMS.
-
Protocol 2: Synthesis of BIM-PROTAC-01
Step 2.1: Attachment of Linker to Warhead (Intermediate C)
-
Dissolve the BRAF Warhead (1.0 eq) and Boc-NH-PEG2-COOH (1.1 eq) in anhydrous DMF (10 mL/mmol).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash column chromatography to yield the Boc-protected Intermediate C .
-
Deprotect the Boc group using the procedure described in Step 1.2 to yield the amine-functionalized Intermediate C .
-
Expected Yield: 70-85% over two steps.
-
Characterization: LC-MS, ¹H NMR.
-
Step 2.2: Final PROTAC Assembly
-
In a separate flask, prepare an activated pomalidomide-linker by reacting 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 30 minutes.
-
Add the amine-functionalized Intermediate C (1.0 eq) to the activated pomalidomide solution.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final product, BIM-PROTAC-01 , directly from the reaction mixture using preparative HPLC.
-
Expected Yield: 40-60%
-
Final Characterization: ¹H NMR, ¹³C NMR, HRMS, and purity analysis by analytical HPLC.
-
Conclusion and Future Perspectives
This compound serves as a highly valuable and adaptable building block for the synthesis of complex molecules in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. The protocols outlined in this note provide a robust framework for researchers to synthesize novel benzimidazole-based PROTACs. The inherent versatility of this starting material allows for the introduction of diverse linkers and warhead modifications, facilitating the systematic exploration of structure-activity relationships (SAR) to develop potent and selective protein degraders. Future work will focus on expanding the library of PROTACs derived from this scaffold to target a wider range of kinases and other disease-relevant proteins.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 6-Amino-1-Boc-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of 6-Amino-1-Boc-benzimidazole in solid-phase synthesis (SPS) for the generation of diverse benzimidazole-based molecular libraries. Benzimidazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Solid-phase synthesis offers a highly efficient methodology for the rapid assembly of analog libraries, crucial for modern drug discovery programs.[6][7][] This document provides an in-depth exploration of the underlying chemical principles, step-by-step protocols for the synthesis of a model benzimidazole derivative, and expert insights into reaction optimization and troubleshooting. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Synergy of Benzimidazoles and Solid-Phase Synthesis
The benzimidazole motif, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery, renowned for its versatile pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anthelmintic properties.[1][2][4][5] Its structural resemblance to natural purine nucleotides allows for facile interaction with a wide array of biological macromolecules.[2] The urgent need for novel therapeutics has driven the development of high-throughput synthetic methodologies to explore the vast chemical space around the benzimidazole core.
Solid-phase synthesis (SPS) has emerged as a cornerstone technology in this endeavor.[] By anchoring the initial building block to a solid support (resin), SPS streamlines the synthetic process, enabling the use of excess reagents to drive reactions to completion and simplifying purification through simple filtration and washing steps.[9][10] This approach is particularly amenable to automation and the generation of large combinatorial libraries.
This compound is a versatile building block for SPS. The Boc (tert-butyloxycarbonyl) protecting group on the imidazole nitrogen provides temporary protection that is readily removed under moderately acidic conditions, a strategy widely employed in solid-phase peptide synthesis (SPPS).[9][11] This allows for the selective functionalization of the exocyclic amino group, followed by further diversification, making it an ideal starting point for library construction.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group crucial for managing the reactivity of the imidazole nitrogen in this compound during solid-phase synthesis.
Mechanism of Protection and Deprotection:
-
Protection: The Boc group is installed on the nitrogen atom, sterically hindering its participation in unwanted side reactions during subsequent chemical transformations.
-
Stability: It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, making it compatible with many coupling and modification steps.
-
Deprotection (Cleavage): The Boc group is efficiently removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9][11] This process generates a volatile tert-butyl cation and carbon dioxide, which are easily removed.
The selective lability of the Boc group under acidic conditions, while other protecting groups (like those on the solid-phase linker) remain intact, is a fundamental principle of orthogonal protection schemes in SPS.[9][10]
Experimental Protocols
The following protocols provide a detailed workflow for the solid-phase synthesis of a substituted 2-aminomethylbenzimidazole library using this compound as a key building block.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Major Chemical Supplier |
| Wang Resin (100-200 mesh) | 1.0 mmol/g loading | Major Chemical Supplier |
| 4-Fluoro-3-nitrobenzoic acid | ≥98% | Major Chemical Supplier |
| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Major Chemical Supplier |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Major Chemical Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier |
| Piperidine | Reagent Grade | Major Chemical Supplier |
| HATU | ≥98% | Major Chemical Supplier |
| Diisopropylethylamine (DIEA) | ≥99% | Major Chemical Supplier |
| Various primary amines | --- | --- |
| Various Fmoc-protected amino acids | --- | --- |
Workflow Overview
The overall synthetic strategy is depicted below. This multi-step process involves initial resin loading, functionalization, reduction, cyclization, and final cleavage from the solid support.
Caption: General workflow for the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles.
Step-by-Step Protocol: Synthesis of a Model Library
This protocol details the synthesis of a library of N-acylated 2-aminomethylbenzimidazoles.
Step 1: Resin Loading (Esterification)
-
Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve 4-fluoro-3-nitrobenzoic acid (3.0 mmol) and DMAP (0.1 mmol) in anhydrous DCM (15 mL).
-
Add DIC (3.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add the activated acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).
-
Dry the resin under vacuum. A small sample can be cleaved with 50% TFA/DCM to verify loading by NMR.[12]
Step 2: Nucleophilic Aromatic Substitution
-
Swell the resin-bound 4-fluoro-3-nitrobenzoate (1.0 mmol) in DMF (10 mL).
-
Add a solution of the desired primary amine (e.g., benzylamine, 5.0 mmol) in DMF (5 mL).
-
Agitate the mixture at 50 °C for 12 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).
-
Dry the resin under vacuum.
Step 3: Reduction of the Nitro Group
-
Swell the resin from Step 2 in DMF (10 mL).
-
Prepare a solution of SnCl₂·2H₂O (5.0 mmol) in DMF (10 mL).
-
Add the SnCl₂ solution to the resin and agitate at room temperature for 8 hours.
-
Drain and wash the resin with DMF (3 x 10 mL), a 5% DIEA in DMF solution (2 x 10 mL) to neutralize, followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Coupling of Fmoc-Protected Amino Acid
-
Swell the resin-bound diamine (1.0 mmol) in DMF (10 mL).
-
In a separate vial, dissolve the Fmoc-protected amino acid (3.0 mmol), HATU (2.9 mmol), and DIEA (6.0 mmol) in DMF (5 mL).
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 4 hours.
-
Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Step 5: Acid-Catalyzed Cyclization
-
Suspend the resin from Step 4 in a 4:1 mixture of DCM/TFA (10 mL).
-
Agitate at room temperature for 2 hours to effect cyclization.
-
Drain and wash the resin with DCM (3 x 10 mL), 5% DIEA in DCM (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Step 6: Fmoc Deprotection
-
Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 30 minutes.[12]
-
Drain and repeat the piperidine treatment for another 30 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Step 7: N-Acylation (Diversification)
-
Swell the deprotected resin in DCM (10 mL).
-
Add a solution of the desired acylating agent (e.g., acetyl chloride, 5.0 mmol) and DIEA (5.0 mmol) in DCM (5 mL).
-
Agitate at room temperature for 2 hours.
-
Drain and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 8: Cleavage from Solid Support
-
Treat the final resin with a cleavage cocktail of 95:2.5:2.5 TFA/H₂O/triisopropylsilane (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the solid, wash with cold ether, and dry under vacuum.
-
Purify the product by reverse-phase HPLC.
Data and Expected Outcomes
The described protocol is expected to yield the desired benzimidazole derivatives in good to excellent purity and yield. The success of each step can be monitored using qualitative tests (e.g., Kaiser test for free amines) or by cleaving a small amount of resin for LC-MS analysis.
| Step | Expected Yield | Purity (Crude) | Key Analytical Technique |
| Resin Loading | >90% | N/A | NMR of cleaved sample |
| Amine Displacement | Quantitative | >95% | LC-MS of cleaved sample |
| Reduction | >90% | >90% | LC-MS of cleaved sample |
| Coupling & Cyclization | >85% | >85% | LC-MS of cleaved sample |
| Final Product | 50-80% | >80% | RP-HPLC, LC-MS, NMR |
Mechanistic Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Wang Resin: Chosen for its stability under the reaction conditions and its susceptibility to cleavage by strong acid (TFA), which is compatible with the final deprotection step.[12]
-
HATU: A highly efficient coupling reagent for amide bond formation, minimizing racemization of the amino acid.[13]
-
Piperidine for Fmoc Removal: A standard and effective base for the rapid cleavage of the Fmoc protecting group.[12]
-
TFA Cleavage Cocktail: The inclusion of scavengers like water and triisopropylsilane helps to quench reactive cations generated during cleavage, preventing side reactions with sensitive functional groups.
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| Low Loading Efficiency | Incomplete activation of the carboxylic acid; steric hindrance. | Increase reaction time; use a more potent coupling agent like HATU. |
| Incomplete Nitro Reduction | Insufficient reducing agent; deactivation of SnCl₂. | Increase the equivalents of SnCl₂·2H₂O; ensure anhydrous conditions. |
| Incomplete Cyclization | Insufficient acid catalysis; steric hindrance. | Increase TFA concentration or reaction time. |
| Side Products in Final Cleavage | Cationic side reactions. | Ensure the use of appropriate scavengers in the cleavage cocktail. |
Conclusion
The use of this compound in solid-phase synthesis provides a powerful and flexible platform for the creation of diverse chemical libraries. The protocols outlined in this guide offer a robust and reproducible methodology for researchers engaged in drug discovery and medicinal chemistry. By understanding the underlying principles and paying close attention to experimental details, scientists can efficiently generate novel benzimidazole derivatives for biological screening and lead optimization.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. New efficient route for solid-phase synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. chempep.com [chempep.com]
- 12. tch.ucsd.edu [tch.ucsd.edu]
- 13. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Amino-1-Boc-benzimidazole
Welcome to the technical support resource for 6-Amino-1-Boc-benzimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges, ensuring the integrity and success of your experimental outcomes.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues frequently encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My TLC shows a major spot, but I have significant peak tailing during column chromatography. Why is this happening and how can I fix it?
Answer:
This is a classic problem rooted in the chemical nature of your compound and the stationary phase. This compound possesses two basic nitrogen atoms: the free aniline amine (-NH2) and the imidazole ring nitrogen. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction causes a portion of your compound to "stick" to the silica, slowing its elution and resulting in a smeared or "tailing" peak, which severely compromises separation efficiency.
Causality-Driven Solutions:
-
Mobile Phase Modification (Preferred Method): The most direct solution is to neutralize the acidic sites on the silica gel by modifying your eluent.
-
Mechanism: Adding a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) will saturate the acidic sites on the silica. The basic modifier competes for these sites, allowing your benzimidazole derivative to elute symmetrically.
-
Protocol: Start by adding 0.5-1% (v/v) of triethylamine to your pre-determined solvent system. For instance, if you are using 95:5 DCM:MeOH, prepare a mobile phase of 94.5:5:0.5 DCM:MeOH:Et3N. The improvement is often dramatic and immediately observable by TLC.
-
-
Use of Deactivated or Alternative Stationary Phases:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though it has different selectivity. You would typically need to re-screen for an appropriate mobile phase.
-
Deactivated Silica: You can use commercially available "deactivated" or "base-washed" silica gel. Alternatively, you can prepare it by slurrying standard silica gel in your mobile phase containing 1-2% triethylamine before packing the column.
-
Below is a workflow illustrating the decision process for resolving peak tailing.
Caption: Troubleshooting workflow for peak tailing in chromatography.
Question 2: After purification, my product is a persistent yellow or brownish solid. What causes this color and how can I obtain a white or off-white product?
Answer:
The discoloration is almost always due to the presence of oxidized impurities. The 6-amino group, being an electron-rich aromatic amine, is highly susceptible to air oxidation, which can form highly colored quinone-imine type structures, even in trace amounts. This can happen during the reaction, work-up, or even during purification if solvents are not properly degassed.
Solutions for Decolorization:
-
Recrystallization with Activated Charcoal: This is the most effective method for removing colored impurities.
-
Mechanism: Activated charcoal has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules—the very type responsible for the color—while leaving your desired, smaller molecule in solution.
-
Detailed Protocol: Charcoal Treatment & Recrystallization
-
Solvent Selection: Choose a solvent system in which your product is highly soluble when hot and poorly soluble when cold. A common choice is Ethyl Acetate (EtOAc) with co-solvents like Hexane or Heptane.
-
Dissolution: In a flask, dissolve the impure, colored solid in a minimal amount of hot EtOAc.
-
Charcoal Addition: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Heating: Gently swirl and heat the mixture for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite® or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, white crystals by vacuum filtration.
-
-
-
Sodium Dithionite Wash: During the aqueous work-up phase (before chromatography), washing the organic layer with a dilute solution of sodium dithionite (Na2S2O4) can help reduce some of the oxidized species back to the amine, preventing the color from forming in the first place.
Question 3: I have an impurity with a very similar Rf to my product. How can I identify it and improve the separation?
Answer:
An impurity with a similar polarity is a common challenge. Its identity is often related to the synthetic route. The most probable culprits are starting materials or by-products from incomplete reactions.
| Potential Impurity | Likely Source | Identification Tip | Separation Strategy |
| 6-Amino-benzimidazole (deprotected) | Accidental deprotection of the Boc group by trace acid during work-up or on acidic silica.[1][2] | More polar (lower Rf). Will show a characteristic NH peak in ¹H NMR but no t-butyl signal. | Use a less acidic stationary phase (neutral alumina) or add 1% Et3N to the eluent. The separation from the Boc-protected product will improve significantly. |
| Starting Material (e.g., tert-butyl 6-nitro-1H-benzimidazole-1-carboxylate) | Incomplete reduction of the nitro group. | Less polar (higher Rf). The aromatic region in ¹H NMR will show a different splitting pattern. | Increase the polarity of the mobile phase slightly (e.g., from 30% to 40% EtOAc in Hexane) to increase the separation window. Re-running the reaction to completion is often the best fix. |
| Di-Boc Protected Species | Over-reaction during the Boc protection step, where the aniline -NH2 is also protected. | Much less polar (higher Rf). Will show two t-butyl signals in ¹H NMR. | Easily separated with standard chromatography; it will elute much faster than the desired product. |
Improving Chromatographic Resolution:
-
Solvent System Optimization: Test different solvent systems. Sometimes switching from an EtOAc/Hexane system to a DCM/MeOH system changes the selectivity and improves separation.[3]
-
Column Dimensions: Use a longer, narrower column for a higher number of theoretical plates.
-
Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for column chromatography of this compound?
A1: A good starting point is a mobile phase of 30-50% Ethyl Acetate in Hexane, with 0.5% triethylamine added. On a standard TLC plate, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system for optimal separation on a column.
Q2: How stable is the Boc protecting group during purification and storage?
A2: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[1][4] It can be cleaved by strong acids (like TFA, HCl) instantly, but also by milder acidic conditions, such as un-neutralized silica gel, over prolonged exposure.[5] For long-term storage, keep the compound in a cool, dark place under an inert atmosphere (like nitrogen or argon) to prevent both acid-catalyzed degradation and air oxidation of the amino group.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound's solubility in the solvent is too high at the temperature of precipitation, or when impurities are inhibiting crystal lattice formation.
-
Troubleshooting Steps:
-
Add more of the anti-solvent: If using a co-solvent system (e.g., EtOAc/Hexane), add more of the anti-solvent (Hexane) to the warm, oily mixture until it becomes persistently cloudy, then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[6]
-
Slow Evaporation: Dissolve the oil in a small amount of a volatile solvent (like DCM) and let the solvent evaporate slowly and undisturbed in a loosely covered beaker.
-
The diagram below outlines the potential pathways for impurity formation, which are critical to consider when designing a purification strategy.
Caption: Potential impurity formation pathways during synthesis.
By understanding these common challenges and their chemical origins, you can proactively design a robust purification strategy that yields high-purity this compound, ensuring the reliability of your downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Amino-1-Boc-benzimidazole
Welcome to the technical support guide for the synthesis of 6-Amino-1-Boc-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your reaction conditions, minimize impurities, and achieve higher yields of your target compound.
Section 1: FAQs on Mono-Boc Protection of the Diamine Precursor
The synthesis of this compound typically begins with the selective protection of a substituted o-phenylenediamine. This step is critical as it dictates the regiochemistry and purity of the final product. The most common precursor is 4-amino-1,2-phenylenediamine (also known as 1,2,4-triaminobenzene).
Question 1: My reaction with Di-tert-butyl dicarbonate (Boc)₂O is yielding a complex mixture containing unprotected diamine, the desired mono-Boc product, and the di-Boc byproduct. How can I improve the selectivity for mono-protection?
Answer: This is a classic selectivity challenge in molecules with multiple nucleophilic sites. Achieving high yields of the mono-protected product depends on controlling the reactivity of the diamine and the stoichiometry of the protecting agent.
-
Causality: The two primary amino groups on the 1,2-phenylenediamine core have different nucleophilicities. The amino group at position 2 is generally less reactive due to steric hindrance from the adjacent amino group at position 1. However, under standard basic conditions, both can react with (Boc)₂O, leading to a statistical mixture of products. The desired product is typically tert-butyl 4,5-diaminophenylcarbamate, where the less hindered amino group at position 4 is protected. Over-protection leads to the di-Boc byproduct, while incomplete reaction leaves starting material.
-
Troubleshooting & Optimization:
-
In-Situ Mono-Protonation: A highly effective strategy is to selectively deactivate one amino group by converting it into an ammonium salt. You can generate one equivalent of anhydrous HCl in situ by reacting chlorotrimethylsilane (Me₃SiCl) with an anhydrous alcohol like methanol at 0 °C before adding the diamine.[1] This mono-hydrochloride salt is significantly less nucleophilic, allowing the (Boc)₂O to react selectively with the free amino group.[1][2]
-
Controlled Reagent Addition: Slowly add a solution of (Boc)₂O (≤1.0 equivalent) to a cooled solution of the diamine. This maintains a low concentration of the electrophile, favoring the mono-addition product.
-
Solvent Choice: Using solvents like ethanol or methanol can facilitate the reaction.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress closely. Stop the reaction once the starting material is consumed and before significant di-Boc product formation is observed.
-
Question 2: I'm concerned about the stability of the Boc group during the subsequent cyclization step, which is often performed under acidic conditions. How can I prevent premature deprotection?
Answer: The tert-butyloxycarbonyl (Boc) group is notoriously labile under strong acidic conditions.[4] The key is to choose a cyclization method that proceeds under mild, preferably neutral or weakly acidic, conditions.
-
Causality: The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and CO₂.[4] Strong acids like concentrated HCl or trifluoroacetic acid (TFA) will rapidly cleave the Boc group.
-
Troubleshooting & Optimization:
-
Mild Cyclization Reagents: Instead of using concentrated formic acid, consider reagents that facilitate cyclization under milder conditions. Triethyl orthoformate in the presence of a catalytic amount of a milder acid like p-toluenesulfonic acid (p-TSA) is an excellent choice.[5]
-
Oxidative Cyclization: Another approach is the condensation with an aldehyde followed by a mild oxidation step. However, this can introduce other side reactions, such as over-oxidation of the amino groups.[6]
-
pH Control: If an acidic catalyst is necessary, use it in catalytic amounts and carefully control the reaction temperature. Lower temperatures can often slow the rate of deprotection relative to the rate of cyclization.
-
Alternative C1 Sources: D-glucose has been reported as a biorenewable C1 synthon for benzimidazole synthesis in water, offering an environmentally benign alternative that may be compatible with the Boc group under optimized conditions.[7]
-
Section 2: FAQs on Benzimidazole Ring Formation
Once the mono-Boc protected diamine is secured, the next step is the cyclization to form the benzimidazole ring. This step is prone to issues of incomplete conversion and the formation of colored impurities.
Question 1: My cyclization reaction to form the benzimidazole ring is showing a low conversion rate, even after prolonged reaction times. What are the potential causes?
Answer: Low conversion rates in benzimidazole synthesis are a common problem and can often be traced back to reagent quality, reaction conditions, or the inherent stability of intermediates.[8]
-
Causality: The formation of the benzimidazole ring typically proceeds through the formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation.[9] If any of these steps are inefficient, the reaction will stall.
-
Water Removal: The cyclization step often releases a molecule of water. According to Le Châtelier's principle, the presence of water can inhibit the forward reaction.
-
Reagent Purity: Impurities in the starting diamine or the C1 source (e.g., formic acid, aldehyde) can interfere with the reaction. The diamine is particularly susceptible to air oxidation.[6]
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current reaction temperature.
-
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: If using a method that releases water, such as condensation with an aldehyde or formic acid, perform the reaction in a setup equipped with a Dean-Stark trap or in the presence of a dehydrating agent.
-
Verify Reagent Quality: Use freshly purified starting materials. o-Phenylenediamines can darken upon storage due to oxidation; recrystallization or filtration through a plug of silica may be necessary.[6]
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC or HPLC. Some benzimidazole syntheses require reflux temperatures to proceed efficiently.[10]
-
Catalyst Choice: For condensations with aldehydes, various catalysts can improve yields, including acids (HCl, p-TSA) or even metal catalysts under specific protocols.[11]
-
Question 2: The crude product from my cyclization reaction is dark brown/purple. What causes this discoloration and how can I prevent it and purify the product?
Answer: The formation of colored byproducts is a frequent issue, primarily caused by the oxidation of the electron-rich o-phenylenediamine starting material or the benzimidazole product itself.[6]
-
Causality: Aromatic diamines are highly susceptible to oxidation, which can lead to the formation of highly conjugated, colored polymeric or quinone-like structures. The benzimidazole product can also be oxidized, potentially forming N-oxides under harsh conditions.[6]
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[6]
-
Degas Solvents: Use solvents that have been degassed prior to use.
-
Purification using Activated Carbon: During the workup and recrystallization, a treatment with activated carbon (charcoal) is highly effective at adsorbing these colored impurities.[12] Dissolve the crude product in a suitable boiling solvent, add a small amount of activated carbon, digest for 10-15 minutes, and filter the hot solution through celite.
-
Sodium Bisulfite Wash: In some cases, washing the crude product with a solution of sodium bisulfite can help to reduce some of the oxidized species and improve the color.[12]
-
Section 3: Visual Guides & Data
Overall Synthetic Workflow
The diagram below illustrates the two primary stages in the synthesis of this compound, highlighting the critical control points.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. redalyc.org [redalyc.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. jetir.org [jetir.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for 6-Amino-1-Boc-benzimidazole synthesis
Welcome to the technical support center for the synthesis of 6-Amino-1-Boc-benzimidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize the yield and purity of this valuable building block.
Introduction: The Strategic Importance of this compound
This compound is a critical intermediate in medicinal chemistry. The benzimidazole core is a privileged structure found in numerous FDA-approved drugs, including proton pump inhibitors and anthelmintics.[1][2] The strategic placement of a Boc-protected nitrogen at the N1 position and an amino group at the C6 position makes this molecule a versatile scaffold for building complex molecular architectures through subsequent functionalization, such as amide bond formation or cross-coupling reactions.
This guide outlines a robust and optimized three-step synthetic sequence, addressing common pitfalls at each stage.
Recommended Synthetic Pathway Overview
The most reliable and scalable synthesis proceeds through a three-step sequence starting from commercially available 4-nitro-o-phenylenediamine. This route strategically protects the imidazole nitrogen before the sensitive nitro reduction step, preventing unwanted side reactions and simplifying purification.
Caption: Recommended three-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.
Part 1: Cyclization to form 6-Nitro-1H-benzimidazole
Question 1: My cyclization reaction with formic acid is giving a very low yield. What are the critical parameters to optimize?
Answer: Low yield in this Phillips-type condensation is a common issue, often related to reaction conditions and workup.[3]
-
Causality: The reaction involves the condensation of the diamine with formic acid to form an intermediate N-formyl derivative, followed by an acid-catalyzed intramolecular cyclization and dehydration. Incomplete reaction or degradation under harsh conditions can reduce yield.
-
Troubleshooting Steps:
-
Reagent Quality & Stoichiometry: Use a high concentration of formic acid (typically 85-98%). It serves as both the reactant and the acid catalyst. Ensure at least 5-10 equivalents are used to drive the reaction to completion.
-
Temperature and Time: The reaction typically requires heat to overcome the activation energy for both formylation and cyclization. Refluxing is common. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting diamine is fully consumed. A common error is stopping the reaction prematurely.
-
Workup Procedure: After cooling, the product often precipitates from the acidic mixture. The key is to neutralize the solution carefully to maximize the precipitation of the free base product. Add the reaction mixture to ice water, then slowly basify with a solution like ammonium hydroxide or sodium hydroxide to pH 7-8.[4] Basifying too quickly can cause localized heating and potential degradation.
-
Alternative Reagents: If formic acid consistently fails, consider using triethyl orthoformate with a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA). This can sometimes provide cleaner reactions under milder conditions.[2][5]
-
Question 2: I'm observing significant charring and the formation of a dark, insoluble tar in my reaction flask. What is causing this and how can I prevent it?
Answer: Tar formation is indicative of polymerization or degradation of the starting material and/or product under overly harsh acidic conditions.
-
Causality: Aromatic diamines, especially electron-rich ones, can be susceptible to oxidative polymerization in strong, hot acid.[4] While the nitro group is deactivating, the two amino groups are highly activating and can participate in side reactions.
-
Troubleshooting Steps:
-
Temperature Control: While heat is necessary, excessive temperatures can accelerate degradation. Ensure your reflux is controlled and not overly vigorous. For sensitive substrates, reducing the temperature and extending the reaction time can be beneficial.
-
Acid Concentration: Using fuming nitric or sulfuric acid in error, or highly concentrated formic acid at extreme temperatures, can promote charring. Ensure you are using the correct grade of formic acid.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to color formation.[4]
-
Part 2: N1-Boc Protection
Question 3: My Boc protection reaction is sluggish and does not go to completion, even with excess Boc anhydride. What am I doing wrong?
Answer: Incomplete Boc protection is almost always an issue of inadequate base or inappropriate solvent choice.
-
Causality: The reaction involves the nucleophilic attack of the imidazole nitrogen onto the Boc anhydride (Boc₂O).[6] During the reaction, one equivalent of acid (from the t-butoxycarbonic acid byproduct) is generated per equivalent of protected product. This acid will protonate the starting material or the basic catalyst, shutting down the reaction if not effectively neutralized.
-
Troubleshooting Steps:
-
Choice and Stoichiometry of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. Crucially, you must use at least one equivalent of the base to neutralize the acid byproduct. Using a slight excess (e.g., 1.2-1.5 equivalents) is recommended to ensure the reaction medium remains basic.[7]
-
Solvent: The solvent must fully dissolve the starting benzimidazole. Tetrahydrofuran (THF) is an excellent choice. Acetonitrile or Dichloromethane (DCM) are also effective. Poor solubility will lead to a slow, incomplete reaction.
-
Reagent Stoichiometry: Use a slight excess of Boc₂O (1.1-1.3 equivalents) to ensure the reaction goes to completion in a reasonable timeframe.
-
Question 4: I successfully formed the Boc-protected product, but it seems to be hydrolyzing back to the starting material during workup or silica gel chromatography. How can I prevent this?
Answer: The N-Boc group on a benzimidazole is highly acid-labile. Accidental exposure to acidic conditions is the primary cause of cleavage.[8][9]
-
Causality: The mechanism of deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[10] Even mildly acidic conditions (pH < 5) can initiate this process.
-
Troubleshooting Steps:
-
Aqueous Workup: Ensure any aqueous washes are neutral or slightly basic. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is highly recommended before drying and concentrating the organic layer.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause on-column deprotection. To avoid this, neutralize your silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine in your eluent (e.g., Hexane/Ethyl Acetate).
-
Storage: Store the purified product in a tightly sealed container, away from acidic vapors.
-
Part 3: Nitro Group Reduction
Question 5: The reduction of the nitro group is slow and often stalls, leaving me with a mixture of starting material and product. Which reduction method is most reliable?
Answer: The choice of reducing agent is critical for a clean, complete, and high-yielding reaction. For this specific substrate, catalytic hydrogenation is superior.
-
Causality: The nitro group must be reduced without affecting the benzimidazole ring or the acid-sensitive Boc protecting group. Different reducing agents have different mechanisms and compatibilities.
-
Troubleshooting & Method Selection:
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Very clean, high yield, neutral conditions, easy workup (filtration). | Requires specialized hydrogenation equipment (e.g., Parr shaker). Catalyst can be pyrophoric. |
| Tin(II) Chloride | SnCl₂·2H₂O | Inexpensive, effective. | Strongly acidic conditions often required, which will cleave the Boc group. Workup can be tedious. |
| Iron/Ammonium Chloride | Fe, NH₄Cl | Mild, inexpensive, tolerates many functional groups. | Can be slow, requires a large excess of iron, and can lead to product contamination with iron salts. |
-
Recommendation: Catalytic hydrogenation is the most robust and reliable method for this transformation. The neutral conditions fully preserve the Boc group, and the reaction typically goes to completion cleanly. If hydrogenation equipment is unavailable, a carefully controlled reduction with iron powder in ethanol/water with ammonium chloride is the next best alternative. Avoid SnCl₂ unless you plan to re-protect the amine.
Question 6: My final product, this compound, is a beautiful white powder initially but turns dark purple/brown upon standing. How can I improve its stability?
Answer: The darkening of the product is due to the oxidation of the aromatic amino group.
-
Causality: Aromatic amines, particularly those with electron-donating groups on the ring, are highly susceptible to air oxidation, forming highly colored quinone-imine type structures.
-
Troubleshooting Steps:
-
Handling: After the final workup and purification, handle the product quickly. Minimize its exposure to air and light.
-
Drying: Ensure the product is completely dry. Residual solvent or moisture can accelerate oxidation. Dry thoroughly under high vacuum.
-
Storage: The most effective way to ensure long-term stability is to store the final product under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C).
-
Troubleshooting Flowchart: Low Final Yield
Caption: A decision tree for troubleshooting low yield of the final product.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Nitro-1H-benzimidazole
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitro-o-phenylenediamine (1.0 eq).
-
Add 90% formic acid (10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then pour it slowly into a beaker of crushed ice with stirring.
-
Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is ~8. A yellow precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the product as a yellow powder.
Step 2: Synthesis of 6-Nitro-1-Boc-benzimidazole
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-nitro-1H-benzimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL per gram).
-
Add triethylamine (TEA, 1.5 eq) and stir for 5 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography (using neutralized silica gel).
Step 3: Synthesis of this compound
-
To a Parr hydrogenation flask, add 6-nitro-1-Boc-benzimidazole (1.0 eq) and 10% Palladium on carbon (Pd/C, 5-10 mol % Pd).
-
Add a suitable solvent such as ethanol or methanol (20 mL per gram).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Shake the vessel at room temperature for 2-4 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, typically as an off-white solid. Store immediately under inert gas at low temperature.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. img1.wsimg.com [img1.wsimg.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 6-Amino-1-Boc-benzimidazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Amino-1-Boc-benzimidazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield of the desired N1-isomer, tert-butyl 6-amino-1H-benzimidazole-1-carboxylate.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. The most common and practical synthetic route involves three key stages:
-
Benzimidazole Ring Formation: Synthesis of 6-nitro-1H-benzimidazole.
-
Nitro Group Reduction: Conversion of 6-nitro-1H-benzimidazole to 6-amino-1H-benzimidazole.
-
Regioselective Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group at the N1 position of the benzimidazole ring.
This guide will address potential issues and optimization strategies for each of these critical steps.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.
Step 1: Synthesis of 6-nitro-1H-benzimidazole
Question 1: My yield of 6-nitro-1H-benzimidazole is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 6-nitro-1H-benzimidazole, typically from the condensation of 4-nitro-o-phenylenediamine with an appropriate C1 source like formic acid, can stem from several factors.
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Ensure you are using an adequate excess of the C1 source and that the reaction is heated for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Suboptimal Reaction Conditions: The choice of acid catalyst and reaction temperature is critical. While formic acid can act as both reactant and solvent, using a stronger acid catalyst like p-toluenesulfonic acid (p-TSOH) can sometimes improve yields. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields for benzimidazole formation.[1]
-
Side Reactions: Decomposition of the starting material or formation of polymeric byproducts can occur at excessively high temperatures. A controlled heating profile is recommended.
-
Purification Losses: The product can be lost during workup and purification. Ensure the pH is carefully adjusted during precipitation and that an appropriate solvent system is used for recrystallization to maximize recovery.
Troubleshooting Workflow for Low Yield in 6-nitro-1H-benzimidazole Synthesis
Caption: Troubleshooting workflow for low yield in the synthesis of 6-nitro-1H-benzimidazole.
Step 2: Reduction of 6-nitro-1H-benzimidazole to 6-amino-1H-benzimidazole
Question 2: The reduction of the nitro group is incomplete or I am observing side products. What are the best practices for this step?
Answer:
The reduction of the nitro group to an amine is a standard transformation, but issues can arise.
-
Choice of Reducing Agent: Several reducing agents can be employed. The most common and effective are:
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is a clean and high-yielding method. Ensure the catalyst is active and the system is properly purged with hydrogen.
-
Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and reliable method. Ensure sufficient equivalents of the reducing agent are used. Iron (Fe) or Zinc (Zn) powder in acidic media are also effective alternatives.
-
-
Incomplete Reduction: This is often due to an insufficient amount of the reducing agent or a deactivated catalyst in the case of hydrogenation. Monitor the reaction by TLC until all the starting material is consumed.
-
Side Products: Over-reduction is generally not an issue for this substrate. However, incomplete workup can leave residual metal salts, which can complicate the subsequent Boc protection step. Ensure the product is thoroughly purified, for instance, by adjusting the pH to precipitate the free amine and washing away inorganic salts.
Step 3: Regioselective N1-Boc Protection of 6-amino-1H-benzimidazole
Question 3: I am getting a mixture of products during the Boc protection of 6-amino-1H-benzimidazole. How can I improve the regioselectivity for the desired N1-isomer?
Answer:
This is the most critical and challenging step in the synthesis. The 6-amino-1H-benzimidazole has three potential sites for Boc protection: the two imidazole nitrogens (N1 and N3) and the exocyclic 6-amino group. The desired product is the N1-Boc isomer.
-
Understanding Regioselectivity: The N1 and N3 positions of the benzimidazole ring are electronically distinct, especially with a substituent on the benzene ring. The 6-amino group is an electron-donating group, which can influence the nucleophilicity of the ring nitrogens. Steric hindrance also plays a significant role in directing the bulky Boc group. Generally, the less sterically hindered nitrogen is favored.
-
Common Byproducts:
-
N3-Boc-6-aminobenzimidazole: The isomeric product.
-
1,3-Di-Boc-6-aminobenzimidazole: Formed with excess Boc anhydride and forcing conditions.
-
N-(1-Boc-1H-benzimidazol-6-yl)-tert-butoxycarbonylamine: Protection of both the ring nitrogen and the 6-amino group.
-
tert-butyl (1H-benzimidazol-6-yl)carbamate: Protection of only the 6-amino group.
-
Strategies to Enhance N1-Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions significantly impact the regioselectivity.
-
Non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the acid byproduct without competing in the reaction.
-
Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are preferred.
-
-
Role of DMAP: 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the Boc protection.[2][3] It reacts with Boc anhydride to form a more reactive intermediate. However, while DMAP can increase the reaction rate, it may also decrease selectivity and promote the formation of di-Boc products if not used in catalytic amounts.[2][3]
-
Stoichiometry and Temperature Control:
-
Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O). Using a large excess will increase the likelihood of di-protection.
-
Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product, which is often the less sterically hindered N1-isomer.
-
Troubleshooting Workflow for Poor Regioselectivity in Boc Protection
Caption: Troubleshooting workflow for improving N1-regioselectivity during Boc protection.
Question 4: How can I distinguish between the N1-Boc and N3-Boc isomers of 6-aminobenzimidazole?
Answer:
Differentiating between the N1 and N3 isomers is crucial for confirming the identity of your product.
-
¹H NMR Spectroscopy: The chemical shifts of the benzimidazole ring protons will be different for the two isomers. The proton at the 2-position is particularly sensitive to the location of the Boc group. Additionally, the coupling patterns of the aromatic protons on the benzene ring can provide clues to the structure. It is advisable to run 2D NMR experiments like HSQC and HMBC to definitively assign the proton and carbon signals.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., NOESY or ROESY) can be very informative. Irradiation of the t-butyl protons of the Boc group should show an NOE to the adjacent proton on the benzimidazole ring (H7 for the N1 isomer).
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Boc protection of 6-amino-1H-benzimidazole?
A1: It is generally recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature. This helps to control the reaction rate and can improve selectivity for the kinetically favored N1-isomer.
Q2: Can I perform the reduction of the nitro group and the Boc protection in a one-pot procedure?
A2: While one-pot reactions can be more efficient, it is not recommended for this sequence. The conditions for the nitro reduction (e.g., acidic or catalytic hydrogenation) are generally not compatible with the Boc protection step, which typically requires basic or neutral conditions. It is best to isolate and purify the 6-amino-1H-benzimidazole before proceeding to the Boc protection.
Q3: My 6-amino-1H-benzimidazole is poorly soluble in the solvent for Boc protection. What can I do?
A3: Poor solubility can hinder the reaction. You can try a more polar aprotic solvent like dimethylformamide (DMF). Alternatively, a solvent mixture (e.g., THF/DMF) might improve solubility. Gentle warming can also help, but be mindful that higher temperatures may reduce regioselectivity.
Q4: How can I remove unreacted Boc anhydride and other byproducts from my final product?
A4: Unreacted Boc anhydride can be quenched with a primary or secondary amine scavenger resin. Common byproducts like di-tert-butyl carbonate can often be removed by careful column chromatography on silica gel. A gradient elution system, for example, with hexane/ethyl acetate or dichloromethane/methanol, is typically effective for separating the desired product from isomers and other impurities.
Q5: Are there any alternative protecting groups I can use for the benzimidazole nitrogen?
A5: Yes, other protecting groups can be used, such as the 2,2,2-trichloroethylcarbonyl (Troc) group, which can offer different selectivity and deprotection conditions.[4] However, the Boc group is widely used due to its stability and ease of removal under mild acidic conditions.[2]
IV. Experimental Protocols
Protocol 1: Synthesis of 6-nitro-1H-benzimidazole
-
To a round-bottom flask, add 4-nitro-o-phenylenediamine (1.0 eq).
-
Add an excess of formic acid (e.g., 5-10 equivalents).
-
Heat the reaction mixture at reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water with stirring.
-
Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-nitro-1H-benzimidazole.
Protocol 2: Synthesis of 6-amino-1H-benzimidazole
-
Dissolve 6-nitro-1H-benzimidazole (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add Pd/C (5-10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-1H-benzimidazole.
-
The crude product can often be used directly in the next step or purified by recrystallization if necessary.
Protocol 3: Regioselective Synthesis of this compound
-
Dissolve 6-amino-1H-benzimidazole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC or LC-MS to check for the formation of the product and consumption of the starting material.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
V. Data Summary
| Step | Key Reactants | Key Reagents | Typical Yield |
| 1. Benzimidazole Formation | 4-nitro-o-phenylenediamine, Formic acid | p-TSOH (optional) | 70-90% |
| 2. Nitro Reduction | 6-nitro-1H-benzimidazole | H₂, Pd/C or SnCl₂, HCl | >90% |
| 3. Boc Protection | 6-amino-1H-benzimidazole, Boc₂O | TEA, DMAP (cat.) | 60-80% (of desired isomer) |
VI. References
-
The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Benchchem. Available from: --INVALID-LINK--
-
Technical Support Center: N-Boc Deprotection of Imidazole Derivatives. Benchchem. Available from: --INVALID-LINK--
-
Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. Available from: --INVALID-LINK--
-
Regioselective single-step synthesis of 2-aminoimidazole derivatives. ResearchGate. Available from: --INVALID-LINK--
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. Available from: --INVALID-LINK--
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available from: --INVALID-LINK--
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available from: --INVALID-LINK--
-
Benzimidazole synthesis. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Troubleshooting incomplete Boc deprotection. Benchchem. Available from: --INVALID-LINK--
-
PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). ResearchGate. Available from: --INVALID-LINK--
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available from: --INVALID-LINK--
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available from: --INVALID-LINK--
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. Available from: --INVALID-LINK--
-
Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. ScienceDirect. Available from: --INVALID-LINK--
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available from: --INVALID-LINK--
-
A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates. ResearchGate. Available from: --INVALID-LINK--
-
H-1, C-13 and N-15 NMR spectroscopy and tautomerism of nitrobenzotriazoles. ResearchGate. Available from: --INVALID-LINK--
References
Technical Support Center: Stability and Deprotection of 6-Amino-1-Boc-benzimidazole
Welcome to the technical support guide for 6-Amino-1-Boc-benzimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common questions and troubleshooting scenarios encountered during the acidic deprotection of this versatile building block, grounding our advice in chemical principles and field-proven experience.
Section 1: Fundamental Stability & Mechanism
This section covers the core chemical principles governing the stability of this compound in acidic media.
Q1: What is the primary mechanism for the acidic deprotection of this compound?
A1: The deprotection of the tert-butyloxycarbonyl (Boc) group is a classic acid-catalyzed carbamate hydrolysis.[1] The mechanism proceeds through several key steps:
-
Protonation: The acid first protonates the carbonyl oxygen of the Boc group. This increases the electrophilicity of the carbonyl carbon.
-
Cleavage: The tert-butyl-oxygen bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate attached to the benzimidazole nitrogen.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂).
-
Final Product: This process liberates the free amine at the N-1 position of the benzimidazole ring, which is then protonated by the excess acid in the medium to form an amine salt.[2]
The overall process is driven by the formation of the stable tert-butyl cation and the gaseous CO₂ byproduct.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Q2: How does the 6-amino group affect the stability and deprotection of the N-1 Boc group?
A2: The 6-amino group introduces a second basic site into the molecule. This has two significant consequences:
-
Acid Stoichiometry: Before the Boc group can be efficiently protonated and cleaved, the more basic nitrogens on the benzimidazole ring system will be protonated. The imidazole nitrogen (N-3) is the most basic site (pKa of protonated benzimidazole is ~5.5), followed by the 6-amino group.[3] Therefore, you must use at least two equivalents of acid to neutralize these basic centers before a catalytic excess is available to drive the deprotection. Insufficient acid is a common cause of incomplete reactions.
-
Electronic Effects: The amino group is electron-donating, which slightly increases the electron density within the benzimidazole ring system.[4] While this effect on the N-1 carbamate is generally minor compared to the strong acid conditions employed, it does not make the Boc group significantly more labile. The reaction rate is overwhelmingly dictated by the acid concentration and temperature. Studies have shown that the kinetics of Boc cleavage often have a second-order dependence on the acid concentration.[5][6]
Q3: Is the benzimidazole ring itself stable under standard Boc deprotection conditions?
A3: Yes, the benzimidazole core is a robust aromatic heterocycle and is generally very stable under the acidic conditions typically used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane at room temperature).[7] Degradation or ring-opening of the benzimidazole scaffold is not a common side reaction under these standard protocols.
Section 2: Experimental Planning & Protocols
This section provides practical guidance for designing and executing the deprotection experiment.
Q4: What are the standard acidic conditions for deprotecting this compound, and how do I choose between them?
A4: The two most common and reliable reagent systems are Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in an organic solvent. The choice depends on the substrate's sensitivity to other functional groups and downstream processing requirements.
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Time | Pros & Cons |
| TFA | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 4 hr | Pros: Highly effective, simple workup (evaporation). Cons: TFA is corrosive and volatile; residual TFA can be hard to remove and may require a basic workup to get the free amine.[8][9] |
| HCl | 4 M solution | 1,4-Dioxane or Ethyl Acetate | 0 °C to RT | 1 hr - 12 hr | Pros: Product precipitates as a clean HCl salt; volatile byproducts. Cons: Dioxane is a peroxide-former and has health concerns; reaction can be slower than with TFA.[10][11] |
Recommendation: For a robust, general-purpose deprotection, start with 25-50% TFA in DCM at room temperature . For substrates with other acid-sensitive groups where TFA might be too harsh, 4 M HCl in dioxane is a milder and effective alternative.[11][12]
Protocol 1: General Procedure for TFA Deprotection
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to make a ~0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv, or 25-50% of the total volume) to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (see Section 4).
-
Workup (Isolation of TFA Salt): Concentrate the reaction mixture under reduced pressure. The resulting residue is the trifluoroacetate salt of 6-aminobenzimidazole. For many applications, this can be used directly. To remove residual TFA, co-evaporate several times with toluene or DCM.[13]
-
Workup (Isolation of Free Amine): After evaporation, dissolve the residue in DCM or ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[8]
Protocol 2: General Procedure for HCl/Dioxane Deprotection
-
Preparation: Dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if solubility is an issue.
-
Acid Addition: Add a commercial solution of 4 M HCl in 1,4-dioxane (5-10 equiv) at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Often, the hydrochloride salt of the product will precipitate from the solution.
-
Monitoring: Monitor the reaction progress by taking a small aliquot, neutralizing it with a base (like triethylamine), and analyzing by TLC or LC-MS.
-
Workup: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold dioxane or diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt.[10]
Section 3: Troubleshooting Guide
Encountering issues? This guide provides a logical approach to diagnosing and solving common problems.
Caption: A decision tree for troubleshooting Boc deprotection.
Q5: My reaction is stalled and TLC/LC-MS shows significant starting material remaining. What should I do?
A5: This is the most common issue and is almost always related to insufficient acid or reaction time.
-
Root Cause 1: Acid Insufficiency. As discussed in Q2, the substrate has two basic nitrogen atoms that must be protonated. If you used only a small excess of acid, it may have been consumed, halting the reaction.
-
Solution: Add more acid to the reaction mixture. For this specific substrate, using a large excess (e.g., 25-50% v/v TFA in DCM) is recommended to ensure a sufficient concentration of free acid to drive the catalysis.[5]
-
-
Root Cause 2: Insufficient Reaction Time. While often fast, deprotection can be sluggish depending on the specific batch, solvent purity, and temperature.
-
Solution: Allow the reaction to stir for a longer period. Overnight stirring at room temperature is often a practical solution. If needed, gentle warming to 30-40°C can accelerate the reaction, but this should be monitored carefully to avoid side reactions.[14]
-
Q6: My reaction is complete, but the yield is low and I see multiple spots on TLC. What are the likely side reactions?
A6: The primary side reaction in Boc deprotection is alkylation by the tert-butyl carbocation generated in the mechanism.
-
Root Cause: tert-Butylation. The electron-rich aromatic ring and the exocyclic 6-amino group are nucleophilic and can be alkylated by the t-Bu⁺ cation. This leads to the formation of t-butylated byproducts, which can complicate purification.[15]
-
Solution: Use a Scavenger. Add a cation scavenger to the reaction mixture before adding the acid. The scavenger is a non-nucleophilic, electron-rich compound that will preferentially trap the t-Bu⁺ cation.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are effective choices. Add approximately 5-10% (v/v) relative to your solvent.[2]
-
-
Section 4: Analytical Procedures
Properly monitoring your reaction is key to success.
Q7: How can I effectively monitor the reaction progress?
A7: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Protocol 3: TLC Monitoring
-
Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A polar solvent system is required, as the product is much more polar than the starting material. Start with a mixture of Dichloromethane/Methanol (e.g., 9:1 or 8:2 v/v). A few drops of triethylamine or ammonium hydroxide can be added to the mobile phase to reduce tailing of the free amine product.
-
Procedure:
-
Take a small aliquot from the reaction mixture with a capillary tube.
-
Crucially, quench the acid by spotting the aliquot onto a TLC plate that has been pre-spotted with a drop of triethylamine. This prevents on-plate deprotection.
-
Spot the starting material as a reference.
-
Develop the plate and visualize under UV light (254 nm) and/or by staining.
-
-
Expected Result: The Boc-protected starting material will have a high Rf value. The deprotected product (6-aminobenzimidazole) is a polar amine and will have a much lower Rf value, often close to the baseline. A successful reaction is indicated by the complete disappearance of the starting material spot.
Protocol 4: HPLC/LC-MS Monitoring
-
System: Reverse-phase HPLC (e.g., C18 column) is standard.[10]
-
Sample Prep: Withdraw a small aliquot, quench with a suitable base (e.g., dilute with methanol containing triethylamine), and dilute further with the initial mobile phase composition.
-
Expected Result: The Boc-protected starting material is significantly less polar and will have a longer retention time than the deprotected product. A successful reaction will show the peak for the starting material disappearing and a new, earlier-eluting peak for the product appearing. Mass spectrometry will confirm the expected mass-to-charge ratio (m/z) of the product.[10]
Section 5: References
-
Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available at: --INVALID-LINK--
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry. Available at: --INVALID-LINK--
-
An Unusual N Boc Deprotection of Benzamides under Basic Conditions. ResearchGate. Available at: --INVALID-LINK--
-
A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem. Available at: --INVALID-LINK--
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: --INVALID-LINK--
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: --INVALID-LINK--
-
Ameduri, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: --INVALID-LINK--
-
Amine Protection / Deprotection. Fisher Scientific. Available at: --INVALID-LINK--
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: --INVALID-LINK--
-
Boc deprotection conditions tested. ResearchGate. Available at: --INVALID-LINK--
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: --INVALID-LINK--
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: --INVALID-LINK--
-
Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. ResearchGate. Available at: --INVALID-LINK--
-
Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: --INVALID-LINK--
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Available at: --INVALID-LINK--
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: --INVALID-LINK--
-
Rapid N-Boc Deprotection with TFA. Scribd. Available at: --INVALID-LINK--
-
Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. Journal of Applicable Chemistry. Available at: --INVALID-LINK--
-
6-Aminobenzimidazole. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids. Benchchem. Available at: --INVALID-LINK--
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: --INVALID-LINK--
-
Amino Acid Protection & Deprotection Services. BOC Sciences. Available at: --INVALID-LINK--
-
Deprotection of the Benzimidazole Products. ResearchGate. Available at: --INVALID-LINK--
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. PubMed Central. Available at: --INVALID-LINK--
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available at: --INVALID-LINK--
-
Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. PMC - PubMed Central. Available at: --INVALID-LINK--
-
Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. ResearchGate. Available at: --INVALID-LINK--
-
BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. Available at: --INVALID-LINK--
-
Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Available at: --INVALID-LINK--
-
Synthesis, characterization and antiamoebic activity of benzimidazole derivatives and their vanadium and molybdenum complexes. PubMed. Available at: --INVALID-LINK--
-
Supporting information Modular synthesis of supramolecular ureidopyrimidinone‐peptide conjugates using an oxime liga. Wiley Online Library. Available at: --INVALID-LINK--
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles. PMC - NIH. Available at: --INVALID-LINK--
-
Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Available at: --INVALID-LINK--
-
Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. ResearchGate. Available at: --INVALID-LINK--
References
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study [pubs.sciepub.com]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. BOC deprotection [ms.bzchemicals.com]
Technical Support Center: Overcoming Poor Solubility of 6-Amino-1-Boc-benzimidazole
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering solubility challenges with 6-Amino-1-Boc-benzimidazole. By providing a structured approach to troubleshooting, from fundamental principles to advanced techniques, this document aims to empower scientists to overcome this common experimental hurdle and achieve reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my primary reaction solvent. What are the first steps I should take?
This is a frequently reported issue. The poor solubility arises from the compound's molecular structure, which includes a rigid, planar benzimidazole core, a lipophilic Boc-protecting group, and a polar amino group. This combination promotes strong intermolecular forces in the solid state, making dissolution difficult.
Initial Troubleshooting Workflow:
-
Systematic Solvent Screening: Test the solubility of a small quantity of the compound across a panel of common laboratory solvents. This empirical approach is often the quickest way to identify a suitable medium.
-
Application of Gentle Heat: Warming the solvent to 40-50 °C can provide the necessary energy to overcome the lattice energy of the solid. Critical Note: Avoid aggressive heating, as the tert-butyloxycarbonyl (Boc) protecting group is susceptible to thermal degradation.
-
Sonication: Utilize an ultrasonic bath to break down particle agglomerates. This increases the surface area of the solid exposed to the solvent, facilitating dissolution.
Table 1: General Solubility Profile of this compound
| Solvent | General Solubility | Key Considerations |
| Dichloromethane (DCM) | Sparingly Soluble to Soluble | Common starting point for organic synthesis. |
| Tetrahydrofuran (THF) | Soluble (enhanced with warming) | Frequently used in cross-coupling and other organometallic reactions. |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, effective for many poorly soluble compounds. |
| Dimethyl sulfoxide (DMSO) | Soluble | Excellent solvent for this compound, but its high boiling point can complicate product isolation. |
| Methanol (MeOH) | Sparingly Soluble | The protic nature can lead to hydrogen bonding interactions. |
| Water | Insoluble | The hydrophobic Boc group and benzimidazole ring prevent dissolution. |
| Toluene | Sparingly Soluble | Often requires heating to achieve dissolution. |
Disclaimer: The solubilities listed are general guidelines. Actual solubility can be influenced by the purity of the this compound and the grade of the solvent used.
Q2: I've tried heating and sonication in various solvents with no success. What is the next logical step?
When standard physical methods are insufficient, chemical modification is the next line of approach. The presence of the 6-amino group offers a strategic advantage, allowing for a reversible alteration of the compound's polarity through pH manipulation.
Workflow for Solubility Enhancement:
Figure 1. Decision workflow for advanced solubility troubleshooting.
Step-by-Step Protocol for Acid-Mediated Dissolution:
-
Suspension: Create a suspension of the this compound in the selected reaction solvent (e.g., DCM, THF).
-
Acidification: While stirring, introduce a mild acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) dropwise. This protonates the basic 6-amino group, forming an ammonium salt.
-
Dissolution: The resulting salt should exhibit significantly improved solubility. Stir until the solution becomes homogeneous.
-
Reaction: Proceed with the planned synthetic transformation.
-
Work-up: After the reaction is complete, neutralize the mixture with an appropriate base (e.g., triethylamine or an aqueous solution of sodium bicarbonate) to deprotonate the ammonium salt and isolate the neutral product.
Scientific Rationale: Benzimidazole and its derivatives are amphoteric compounds, capable of acting as both weak acids and weak bases.[1] By protonating the exocyclic amino group, a highly polar salt is formed, which is more readily solvated by polar organic solvents.
Q3: I need to prepare a stock solution for a biological assay in an aqueous buffer, but the compound crashes out. What is the best practice for this?
Direct dissolution in aqueous media is not feasible. The standard and most effective method is to prepare a concentrated stock solution in a water-miscible organic solvent, followed by careful dilution.
Protocol for Preparing Aqueous Solutions:
-
Primary Stock Preparation: Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM).
-
Working Solution Preparation: Perform serial dilutions of the DMSO stock into your target aqueous buffer to achieve the final desired experimental concentration.
-
Mixing: It is crucial to vortex or mix the solution thoroughly during dilution to prevent localized high concentrations that can lead to precipitation.
-
Solvent Consideration: Always maintain the final DMSO concentration in your assay below a level that could cause biological artifacts (typically <1%, with <0.1% being ideal).
Troubleshooting in Aqueous Buffers:
-
Co-solvents/Surfactants: If precipitation persists, consider including a low percentage of a biocompatible surfactant, such as Tween® 20, in your final buffer. In some synthetic contexts, surfactants like sodium lauryl ether sulfate (SLES) have been used to create micelles that solubilize benzimidazole derivatives in aqueous media.[2]
-
pH Optimization: The solubility of benzimidazoles can be highly dependent on the pH of the aqueous solution.[3] Systematically evaluate a range of buffer pH values to identify an optimum for solubility.
Q4: Can I avoid these solubility issues through different synthetic planning?
Yes, proactive synthetic design can often mitigate these challenges. For example, performing a key reaction on a more soluble precursor and introducing the this compound functionality at a later synthetic stage can be a powerful strategy. Additionally, modern synthetic techniques such as microwave-assisted synthesis have demonstrated high efficiency in the preparation of benzimidazole derivatives, potentially offering alternative reaction conditions that are more favorable.[4]
Advanced Considerations
-
Polymorphism: Be aware that this compound may exist in different crystalline forms, or polymorphs, which can have distinct solubility profiles. If persistent solubility issues arise, recrystallizing the material from a different solvent system may yield a more soluble form.
-
Co-Solvent Systems: When acidic conditions are not viable for your reaction, the use of a co-solvent system can be effective. Adding a small percentage of a strong, polar aprotic solvent like DMF or DMSO to a less polar solvent like DCM or THF can significantly enhance solubility without drastically changing the overall reaction medium.
References
- 1. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in 6-Amino-1-Boc-benzimidazole reactions
Technical Support Center: 6-Amino-1-Boc-benzimidazole
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address one of the most common challenges encountered during its use: the formation of unwanted dimers in coupling reactions. This resource provides in-depth, experience-driven answers and actionable protocols to help you optimize your reactions, maximize yield, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in reactions with this compound, and why does it happen?
Dimer formation refers to a common side reaction where two molecules of this compound react with each other to form a dimeric byproduct. This is a significant issue in cross-coupling reactions, such as Buchwald-Hartwig amination, where the intended transformation is the coupling of the 6-amino group with an aryl or heteroaryl halide/triflate.[1]
The primary cause of this side reaction is the nucleophilic nature of the 6-amino group. In a typical palladium-catalyzed cycle, an oxidative addition of the aryl halide to the Pd(0) catalyst occurs. The amine is then supposed to coordinate to the palladium complex, followed by reductive elimination to form the desired product.[2] However, if a molecule of the benzimidazole itself becomes activated (e.g., through an undesired C-H activation or if it contains a leaving group), the highly reactive 6-amino group of a second molecule can act as the nucleophile, leading to a self-coupling event.
The benzimidazole core is an electron-rich heterocyclic system, which can influence the reactivity of its substituents and participate in various catalytic cycles, sometimes in unexpected ways.[3] Studies on related benzimidazole systems have noted that undesired dimerization can occur, particularly under conditions that promote C-H activation or involve highly reactive intermediates.[4]
Q2: What is the most likely mechanism for this dimer formation?
While multiple pathways can be postulated, a prevalent mechanism, especially in the context of palladium-catalyzed cross-coupling reactions, involves the formation of a C-N bond between two separate benzimidazole units.
Consider a Buchwald-Hartwig reaction where this compound is intended to couple with an aryl bromide (Ar-Br). The undesired pathway can be visualized as follows:
-
Aberrant Oxidative Addition: A molecule of this compound, or a derivative formed in situ, undergoes an erroneous oxidative addition to the Pd(0) center. This is less common but possible, especially at the C-H positions under certain conditions. A more likely scenario involves trace impurities or reaction with a component that halogenates the benzimidazole ring.
-
Nucleophilic Attack by a Second Molecule: The resulting Pd(II)-benzimidazole complex is now an electrophile. A second molecule of this compound uses its nucleophilic 6-amino group to displace the halide from the palladium center.
-
Reductive Elimination: The resulting complex, now containing two benzimidazole fragments, undergoes reductive elimination to release the N-N or C-N coupled dimer and regenerate the Pd(0) catalyst.
This process competes directly with the desired reaction pathway, consuming starting material and generating impurities that can be difficult to separate.
Caption: Competing desired and undesired (dimerization) catalytic cycles.
Troubleshooting Guide & Optimization Protocols
Q3: How can I modify my reaction conditions to suppress dimer formation?
Optimizing reaction parameters is the first line of defense against dimerization. The goal is to favor the kinetics of the desired coupling over the undesired self-reaction.
| Parameter | Standard Condition (Prone to Dimer) | Optimized Condition (Suppresses Dimer) | Rationale |
| Addition Mode | All reagents added at once. | Slow addition of this compound via syringe pump. | Maintains a low instantaneous concentration of the amine nucleophile, statistically favoring reaction with the more abundant aryl halide partner. |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 60-80 °C) | Dimerization may have a higher activation energy. Lowering the temperature can disproportionately slow the side reaction.[4] |
| Base | Strong, non-coordinating (e.g., NaOtBu, K3PO4) | Weaker, sterically hindered base (e.g., Cs2CO3) | A very strong base can increase the concentration of the deprotonated, highly nucleophilic amine, potentially increasing side reactions. A weaker base slows this process. |
| Ligand | Small, electron-rich (e.g., PPh3) | Bulky, electron-rich biarylphosphine (e.g., XPhos, RuPhos) | Bulky ligands create a sterically hindered catalytic center, which can disfavor the coupling of two large benzimidazole fragments.[1][2] |
| Solvent | Aprotic polar (e.g., DMF, DMAc) | Aprotic, less polar (e.g., Toluene, Dioxane) | Toluene and dioxane are often preferred for Buchwald-Hartwig reactions and can influence catalyst stability and reactivity to minimize side products.[2] |
Protocol 1: Optimized Buchwald-Hartwig Amination via Slow Addition
This protocol is designed to minimize dimer formation when coupling this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 equiv)[5]
-
Pd2(dba)3 (0.02 equiv)
-
XPhos (0.05 equiv)
-
Cs2CO3 (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under argon, add the aryl bromide, Pd2(dba)3, XPhos, and Cs2CO3.
-
Add half of the total anhydrous toluene to the flask.
-
In a separate flask, dissolve the this compound in the remaining half of the anhydrous toluene.
-
Heat the reaction flask (containing the aryl bromide and catalyst) to 80 °C.
-
Using a syringe pump, add the solution of this compound to the heated reaction mixture over a period of 2-4 hours.
-
Upon complete addition, allow the reaction to stir at 80 °C for an additional 12-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate in vacuo. Purify by column chromatography.
Q4: My desired reaction is at a different position on the benzimidazole ring. How can I completely prevent the 6-amino group from reacting?
When the 6-amino group is not the intended reaction site, it must be protected. The key is to use an "orthogonal" protecting group—one that can be removed under conditions that do not affect the N1-Boc group or other sensitive functionalities in your molecule.[6][7] The N1-Boc group is acid-labile (removed with TFA, HCl), so the 6-amino protecting group should ideally be removable under basic, hydrogenolysis, or nucleophilic conditions.[8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H15N3O2 | CID 21907015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Catalyst Selection for Cross-Coupling with 6-Amino-1-Boc-benzimidazole: A Technical Support Guide
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with 6-Amino-1-Boc-benzimidazole. This substrate, while a valuable building block, presents unique challenges due to its electron-rich nature and multiple potential coordination sites for metal catalysts. This document provides in-depth, field-proven insights to help you select the optimal catalyst system and troubleshoot common experimental hurdles.
Introduction: The Challenge of the Aminobenzimidazole Core
The this compound scaffold is a "privileged structure" in medicinal chemistry, but its reactivity in palladium-catalyzed cross-coupling reactions is not always straightforward.[1] The primary difficulties arise from:
-
Catalyst Inhibition: The lone pairs on the exocyclic amino group and the imidazole ring nitrogen can coordinate to the palladium center. This can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, stalling the reaction.[2][3]
-
Substrate Reactivity: The electron-donating nature of the amino group can modulate the electronic properties of the aromatic system, affecting the rates of key steps in the catalytic cycle, such as oxidative addition.
The tert-butyloxycarbonyl (Boc) group on the N1 position is crucial. It not only prevents undesired side reactions at this nitrogen but also enhances solubility in common organic solvents, which is a significant practical advantage.[4][5] Success with this substrate hinges on choosing a catalyst system—specifically the ligand—that can overcome these challenges to favor the desired productive catalytic cycle.
Frequently Asked Questions & Troubleshooting
Q1: I'm planning a Suzuki-Miyaura coupling with a 6-halo-1-Boc-benzimidazole. What is the best starting point for catalyst and ligand selection?
A1: For Suzuki-Miyaura couplings involving electron-rich, nitrogen-containing heterocycles, the choice of ligand is paramount. You need a ligand that is both bulky and highly electron-donating. This combination helps to promote the rate-limiting oxidative addition and the final reductive elimination steps while discouraging catalyst inhibition.[6][7]
Start with a modern biaryl phosphine ligand. These have consistently shown superior performance over simpler ligands like triphenylphosphine (PPh₃) for challenging substrates.[8]
Table 1: Recommended Starting Catalyst Systems for Suzuki-Miyaura Coupling
| Pd Precursor | Recommended Ligand | Typical Base | Solvent System | Key Advantages & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | High Success Rate: These bulky, electron-rich Buchwald ligands are designed to accelerate reductive elimination and prevent catalyst decomposition, making them ideal for heteroaromatic substrates.[2][9] |
| PdCl₂(dppf) | (Uses integrated dppf ligand) | K₂CO₃ or Cs₂CO₃ | THF/H₂O or DMF | Good General Purpose: A reliable and commercially available pre-catalyst that works for a range of substrates. It may require higher temperatures than Buchwald systems.[10] |
Pro-Tip: Always use a pre-catalyst (e.g., XPhos Pd G3/G4) if available. Pre-catalysts provide a more stable and active source of the monoligated Pd(0) species required for the reaction, leading to more reproducible results at lower catalyst loadings.[7][9]
Q2: I need to perform a Buchwald-Hartwig amination on a 6-halo-1-Boc-benzimidazole. Which catalyst system should I use?
A2: The Buchwald-Hartwig amination is the go-to method for forming aryl C-N bonds.[11] Similar to the Suzuki coupling, success with your aminobenzimidazole substrate requires a catalyst system that can overcome potential N-coordination and facilitate C-N reductive elimination. The choice of base is also critical in this reaction.
A study on the functionalization of a similar N-protected-5-bromo-benzimidazole core found that the choice of phosphine ligand had a remarkable effect, with XPhos providing significantly better results than other ligands like BINAP or DPEphos.[12]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Pd Precursor | Recommended Ligand | Base | Solvent | Key Advantages & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | Broad Scope: XPhos is a highly general and effective ligand for C-N coupling.[12] RuPhos is also excellent, particularly for coupling with primary amines. The strong base (NaOtBu) is often required to deprotonate the amine. |
| BrettPhos Pd G3 | (Uses integrated BrettPhos ligand) | LiHMDS or Cs₂CO₃ | THF or Toluene | Excellent for Primary Amines: The BrettPhos ligand was specifically designed to be effective for coupling primary amines and can be successful where other ligands fail.[13] |
Safety Note: Strong bases like NaOtBu and LiHMDS are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.
Q3: My Suzuki coupling yield is extremely low, and I see mostly unreacted starting material. What's wrong?
A3: This is a classic symptom of catalyst inactivity or failure of the reaction to initiate. The issue is almost certainly related to one of three areas: catalyst deactivation, suboptimal conditions, or poor reagent quality.
Below is a logical workflow to diagnose and solve the problem.
Caption: Troubleshooting Workflow for Low-Yield Suzuki Reactions.
Causality Checklist:
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace oxygen. Inadequate degassing is the most common reason for reaction failure.[10][14]
-
Catalyst Source: Solid Pd(OAc)₂ can decompose over time. If your catalyst is old, it may be inactive. Using a reliable pre-catalyst often solves this issue.[8]
-
Base and Solvent: The base is not just a spectator; it activates the boronic acid for transmetalation.[15] If the base is not strong enough or is insoluble in the reaction medium, the catalytic cycle will stall. Ensure your base is finely powdered and your solvent system is appropriate.[14]
Q4: My reaction works, but I am getting significant side products like homocoupling of my boronic acid or dehalogenation of my starting material. How do I fix this?
A4: The formation of side products indicates that an undesired reaction pathway is competing with your desired cross-coupling.
Table 3: Troubleshooting Common Side Reactions
| Side Product | Common Cause(s) | Recommended Solutions |
| Homocoupling (Aryl-Aryl from Boronic Acid) | 1. Oxygen in the reaction mixture. 2. Slow transmetalation step relative to other pathways. | 1. Improve Degassing: This is critical, as oxygen can promote homocoupling.[10] 2. Change Base: Switch to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) to facilitate the transmetalation step. 3. Change Ligand: A more electron-rich ligand can accelerate the overall catalytic cycle, outcompeting the side reaction. |
| Dehalogenation (Halogen replaced by -H) | 1. Presence of a hydride source. 2. Degradation of the boronic acid (protodeboronation), which can lead to pathways that result in dehalogenation. | 1. Use Anhydrous Solvents: Ensure solvents are dry. 2. Protect the Boronic Acid: Switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) to minimize protodeboronation.[3] 3. Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water in the reaction. 2. Base is too strong or reaction temperature is too high. | 1. Use a Boronic Ester: Pinacol or MIDA boronates are significantly more stable to hydrolysis.[3] 2. Anhydrous Conditions: Use dry solvents and reagents. 3. Milder Conditions: Try a weaker base or a lower reaction temperature. |
Experimental Protocols: General Starting Procedures
These are general protocols that should serve as a robust starting point. Optimization will likely be necessary for your specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 6-halo-1-Boc-benzimidazole (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a pre-catalyst, add it directly (2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 10:1, to achieve a concentration of ~0.1 M). The solvent should be purged with inert gas for at least 20 minutes prior to use.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.4 equiv), the 6-halo-1-Boc-benzimidazole (1.0 equiv), and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Analytical Methods for Assessing the Purity of 6-Amino-1-Boc-benzimidazole
Welcome to the technical support guide for the analytical assessment of 6-Amino-1-Boc-benzimidazole. This document is designed for researchers, analytical scientists, and drug development professionals who rely on the quality and purity of this critical synthetic intermediate. As a key building block in pharmaceutical synthesis, ensuring its purity is paramount to the integrity of downstream processes and the final active pharmaceutical ingredient (API).[1][2]
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind the methods, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Frequently Asked Questions (FAQs): The Analyst's Quick Guide
This section addresses the most common questions encountered during the purity analysis of this compound.
Q1: What are the primary analytical techniques for determining the purity of this compound?
The purity assessment of this compound requires a multi-faceted approach, as no single technique can provide a complete profile. A combination of chromatography and spectroscopy is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reversed-phase HPLC method with UV detection is typically used to separate and quantify the main component from its organic impurities.[3][4] It is the gold standard for determining "percent purity" and for creating stability-indicating methods.[5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural confirmation and identification of impurities.[6] It confirms that you have the correct molecule and can help identify process-related impurities or structural isomers that might be difficult to resolve by HPLC. The characteristic signals for the Boc group, the amino group, and the aromatic protons provide a unique fingerprint of the molecule.[6][7]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify unknown impurities, often in conjunction with HPLC (LC-MS).[8][9] The fragmentation pattern can provide structural clues about potential degradation products or byproducts.[8][10]
-
Supporting Techniques: For a complete profile, especially under Good Manufacturing Practices (GMP), other tests like Karl Fischer titration (for water content) and residual solvent analysis by Gas Chromatography (GC) are also necessary.[11]
Q2: What are the most likely impurities I will encounter?
Impurities can originate from the synthesis process or from degradation of the molecule.[11]
-
Process-Related Impurities: These are substances that arise from the manufacturing process. They can include unreacted starting materials (e.g., substituted o-phenylenediamines), byproducts from incomplete reactions, or residual reagents.[11][12][13] For example, if the Boc protection step is not driven to completion, you may have residual 6-aminobenzimidazole.
-
Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[11] The most common degradation product is the de-protected compound, 6-aminobenzimidazole . This can form during storage if exposed to acidic conditions or during analysis if an inappropriate mobile phase is used. Additionally, the amino group is susceptible to oxidation.[14]
-
Enantiomeric Impurities: While this compound is not chiral, if it is used in the synthesis of a chiral API, it is critical to ensure that no chiral impurities are introduced that could carry through the synthesis.[11]
Q3: The Boc protecting group is cleaving during my HPLC analysis. How can I prevent this?
This is a common issue caused by the acid-lability of the Boc group. If your HPLC mobile phase is too acidic (e.g., contains trifluoroacetic acid, TFA), you can induce on-column degradation, leading to a peak for 6-aminobenzimidazole and an inaccurate purity value for your main compound.
Solutions:
-
Adjust Mobile Phase pH: Switch to a less acidic or neutral pH buffer. Buffers like ammonium acetate or ammonium formate, with a pH adjusted to between 6 and 7, are often good alternatives.
-
Lower Temperature: Running the analysis at a lower temperature (e.g., room temperature or slightly below) can slow the rate of acid-catalyzed hydrolysis.
-
Sample Preparation: Ensure your sample diluent is not acidic and that samples are analyzed promptly after preparation.
Q4: How can I use ¹H NMR to confirm the structure and assess purity?
¹H NMR provides a detailed structural fingerprint. For this compound, you should look for these key signals:
-
Boc Group: A sharp singlet at approximately 1.6 ppm, integrating to 9 protons.
-
Aromatic Protons: A set of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the benzimidazole ring system. The specific splitting pattern helps confirm the substitution pattern.
-
Amino (NH₂) Protons: A broad singlet that may appear over a wide range depending on the solvent and concentration.
-
Imidazole N-H or C-H Proton: A singlet further downfield, often above 8.0 ppm for the C2-H proton.[6][15]
Purity can be visually assessed by looking for small, unidentifiable peaks. For a more quantitative assessment (qNMR), a certified internal standard is added to a precisely weighed sample, and the integration of the analyte peaks relative to the standard is used to calculate the concentration and purity.
Troubleshooting Guide: Resolving Common Analytical Issues
Even with a robust method, problems can arise. This guide provides a systematic approach to troubleshooting.[16][17][18]
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| HPLC: Peak Tailing | 1. Secondary Silanol Interactions: The basic amino and imidazole nitrogens can interact with acidic silanols on the column packing.[19] 2. Column Void/Deterioration: A void has formed at the column inlet.[16] 3. Sample Solvent Mismatch: The sample is dissolved in a much stronger solvent than the mobile phase.[16] | 1. Adjust Mobile Phase pH: Increase the pH slightly to suppress silanol activity or add a competing base like triethylamine (0.1%). Alternatively, use a modern base-deactivated column. 2. Reverse and Flush Column: If pressure is normal, reverse the column and flush with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[19] 3. Modify Sample Diluent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| HPLC: Unexpected Peaks | 1. Degradation: The sample has degraded in the vial (e.g., de-Boc). 2. Process-Related Impurity: An unknown impurity from the synthesis is present.[11] 3. System Contamination: Ghost peaks from the mobile phase, diluent, or carryover.[18] | 1. Re-prepare and Inject Immediately: Prepare a fresh sample and inject it right away to check for time-dependent degradation. 2. Perform LC-MS: Use a mass spectrometer to get the molecular weight of the unknown peak. This is the fastest way to identify it.[11] 3. Run Blanks: Inject a blank (diluent only) to check for carryover. Prepare fresh mobile phase with high-purity solvents. |
| HPLC: Drifting Retention Time | 1. Column Temperature Fluctuation: The ambient temperature is changing, affecting retention. 2. Mobile Phase Composition Error: Improper mixing or evaporation of a volatile solvent component.[19] 3. Column Equilibration: The column was not properly equilibrated before starting the sequence. | 1. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. 2. Prepare Fresh Mobile Phase: Ensure solvents are well-mixed and cover reservoirs to prevent evaporation. 3. Increase Equilibration Time: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection. |
| NMR: Broad Signals | 1. Chemical Exchange: Protons on the NH₂ and imidazole NH groups can exchange with each other or with trace water in the solvent, leading to broadening.[6][20] 2. Poor Shimming: The magnetic field is not homogenous across the sample. | 1. Accept as Characteristic: This is often a natural feature of the molecule. Sometimes adding a drop of D₂O can exchange these protons away, simplifying the spectrum. 2. Re-shim the Magnet: Perform an automated or manual shimming routine to optimize field homogeneity. |
Visualized Workflows and Logic
General Analytical Workflow
Caption: General workflow for purity assessment.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Decision tree for HPLC troubleshooting.
Detailed Experimental Protocols
These protocols provide a validated starting point for your analysis. Method optimization may be required based on your specific instrumentation and impurity profile.
Protocol 1: HPLC-UV Purity Determination
This method is designed to be stability-indicating after validation with forced degradation studies.
-
Instrumentation: HPLC or UHPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL solution.
Protocol 2: Forced Degradation Study
The goal is to generate 5-20% degradation to prove the analytical method can separate the degradants from the main peak.[21] Analyze all stressed samples against an unstressed control.
-
Acid Hydrolysis: Dissolve sample in 1:1 Acetonitrile/0.1 M HCl. Heat at 60 °C for 4-8 hours. Neutralize before injection. The primary expected degradant is 6-aminobenzimidazole.
-
Base Hydrolysis: Dissolve sample in 1:1 Acetonitrile/0.1 M NaOH. Heat at 60 °C for 2-4 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve sample in 1:1 Acetonitrile/3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours. Dissolve and analyze.
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) or a photostability chamber. Analyze after 24 hours.[14][22]
References
- 1. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. jetir.org [jetir.org]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. wjpsonline.com [wjpsonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Amino-1-Boc-benzimidazole for Researchers and Drug Development Professionals
Introduction
6-Amino-1-Boc-benzimidazole, a key intermediate in the synthesis of various pharmaceutically active compounds, demands efficient and scalable synthetic routes. The presence of the versatile amino group and the Boc-protected nitrogen atom makes it a valuable building block in medicinal chemistry. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this compound, supported by experimental data and procedural details. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific research and development needs.
The Strategic Importance of this compound
The benzimidazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The 6-amino substitution provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug design. The tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen offers stability during subsequent reactions and can be readily removed under acidic conditions, allowing for further derivatization at this position.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for this compound are prevalent in the literature. The first route commences with the commercially available 6-aminobenzimidazole, followed by N-Boc protection. The second, and often more practical approach for large-scale synthesis, begins with a nitro-substituted phenylenediamine, proceeds through the formation of a nitro-benzimidazole intermediate, and concludes with the reduction of the nitro group. This guide will dissect both methodologies, offering a comprehensive comparison of their respective merits and drawbacks.
Route 1: Direct Boc Protection of 6-Aminobenzimidazole
This route is a straightforward, two-step process that is often favored for smaller-scale laboratory syntheses where the starting material, 6-aminobenzimidazole, is readily available.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via direct Boc protection.
Experimental Protocol for Route 1
Step 1: Synthesis of 6-Aminobenzimidazole
A common and well-established method for the synthesis of the benzimidazole core is the condensation of an o-phenylenediamine with formic acid.[1]
-
Materials: 4-Amino-1,2-phenylenediamine, 90% Formic Acid, 10% Sodium Hydroxide solution.
-
Procedure:
-
To 4-amino-1,2-phenylenediamine (1 mole equivalent) in a round-bottomed flask, add 90% formic acid (1.5 mole equivalents).
-
Heat the mixture at 100°C for 2 hours.
-
After cooling, cautiously neutralize the mixture with 10% sodium hydroxide solution until it is just alkaline to litmus paper.
-
The precipitated crude 6-aminobenzimidazole is collected by filtration, washed with cold water, and dried.
-
Recrystallization from boiling water can be performed for purification.[1]
-
Step 2: Boc Protection of 6-Aminobenzimidazole
The protection of the imidazole nitrogen is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.[2]
-
Materials: 6-Aminobenzimidazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-aminobenzimidazole (1 mole equivalent) in dichloromethane.
-
Add triethylamine (1.5 mole equivalents) to the solution.
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (1.2 mole equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Route 2: Synthesis via a Nitro-Benzimidazole Intermediate
This pathway is often more advantageous for larger-scale production due to the lower cost and greater availability of the starting material, 4-nitro-o-phenylenediamine. It involves the formation of the benzimidazole ring, followed by Boc protection and, finally, reduction of the nitro group.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via a nitro-intermediate.
Experimental Protocol for Route 2
Step 1: Synthesis of 6-Nitrobenzimidazole
Similar to the synthesis of 6-aminobenzimidazole, this step involves the condensation of 4-nitro-o-phenylenediamine with formic acid.[3]
-
Materials: 4-Nitro-o-phenylenediamine, 90% Formic Acid, 10% Sodium Hydroxide solution.
-
Procedure:
-
Combine 4-nitro-o-phenylenediamine (1 mole equivalent) and 90% formic acid (1.5 mole equivalents) in a round-bottomed flask.
-
Heat the mixture at 100°C for 2 hours.
-
After cooling, carefully add 10% sodium hydroxide solution to neutralize the excess acid until the mixture is alkaline.
-
Collect the precipitated 6-nitrobenzimidazole by filtration, wash with cold water, and dry.
-
Step 2: Synthesis of tert-Butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate
The Boc protection is carried out on the nitro-benzimidazole intermediate.
-
Materials: 6-Nitrobenzimidazole, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydride (NaH), Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mole equivalents, 60% dispersion in mineral oil) in anhydrous THF, add a solution of 6-nitrobenzimidazole (1 mole equivalent) in THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of di-tert-butyl dicarbonate (1.2 mole equivalents) in THF.
-
Let the reaction proceed at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method.[4]
-
Materials: tert-Butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate, Palladium on carbon (10% Pd/C), Ammonium formate, Methanol.
-
Procedure:
-
To a solution of tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate (1 mole equivalent) in methanol, add ammonium formate (10 mole equivalents).
-
Carefully add 10% palladium on carbon catalyst to the suspension.
-
Heat the mixture to reflux for two hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or recrystallization.
-
Performance Comparison
| Parameter | Route 1: Direct Boc Protection | Route 2: Via Nitro-Intermediate |
| Starting Material | 6-Aminobenzimidazole | 4-Nitro-o-phenylenediamine |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | Suitable for lab scale | More suitable for large scale |
| Cost of Starting Material | Higher | Lower |
| Key Challenges | Availability and cost of 6-aminobenzimidazole. Potential for N-Boc protection on the amino group as a side reaction. | Handling of sodium hydride. Catalytic hydrogenation requires specialized equipment. |
| Advantages | Shorter route. | Cost-effective for large scale. Readily available starting material. |
Causality Behind Experimental Choices
-
Choice of Base for Boc Protection: In Route 1, a milder base like triethylamine is often sufficient. In Route 2, a stronger base like sodium hydride is used to deprotonate the less nucleophilic imidazole nitrogen of the nitro-benzimidazole.
-
Choice of Reducing Agent: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for nitro group reduction. The use of ammonium formate as a hydrogen source is a convenient alternative to using gaseous hydrogen, especially in a standard laboratory setting.[4]
-
Solvent Selection: Dichloromethane and tetrahydrofuran are common solvents for Boc protection due to their inertness and ability to dissolve the reactants. Methanol is a good solvent for the catalytic transfer hydrogenation in the final step of Route 2.
Conclusion
The choice between these two synthetic routes for this compound depends heavily on the scale of the synthesis and the availability of starting materials. For small-scale, rapid access to the target molecule, the direct Boc protection of commercially available 6-aminobenzimidazole (Route 1) is a viable option. However, for larger-scale manufacturing where cost and starting material availability are critical factors, the three-step synthesis starting from 4-nitro-o-phenylenediamine (Route 2) is the more strategic and economical choice. Both routes, when executed with care, provide access to this valuable building block for further synthetic endeavors in drug discovery and development.
References
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Amino-1-Boc-benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The 6-Amino-1-Boc-benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities, notably in oncology and infectious diseases. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of compounds derived from this versatile core, offering insights into the experimental methodologies, data interpretation, and the critical transition from benchtop to preclinical models.
While direct comparative studies on a single this compound derivative are not extensively documented in publicly available literature, this guide will synthesize data from various benzimidazole derivatives to illustrate the crucial aspects of evaluating their efficacy. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Benzimidazole Scaffold: A Foundation for Diverse Biological Activity
The benzimidazole ring system, an isostere of naturally occurring purines, allows for facile interaction with various biological targets.[1][2] This structural feature has been exploited to develop a plethora of derivatives with anticancer, antimicrobial, and other therapeutic properties.[3][4] The this compound core provides a key anchor for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
Part 1: In Vitro Efficacy – The Proving Ground
In vitro assays are the initial and essential step in characterizing the biological activity of newly synthesized compounds. They provide a controlled environment to assess a compound's direct effect on cells or specific molecular targets.
Anticancer Activity: Targeting Uncontrolled Proliferation
A primary application for benzimidazole derivatives has been in the development of novel anticancer agents.[5][6] Their mechanisms of action are diverse, ranging from microtubule disruption to the inhibition of key signaling kinases.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzimidazole derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Rationale: This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cells, allowing for the initial ranking of a series of derivatives.
Table 1: In Vitro Anticancer Activity of Representative Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | MCF-7 (Breast) | 16.18 | Not specified | [6] |
| Compound B | HL-60 (Leukemia) | 15.15 | Not specified | [6] |
| Compound 27 | BRCA2 mutant cells | 0.92 | PARP-1/PARP-2 Inhibition | [1] |
| Fenbendazole | Non-small cell lung carcinoma | Not specified | Microtubule Depolymerization | [1] |
Antimicrobial Activity: Combating Pathogens
Benzimidazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[3]
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the benzimidazole derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Rationale: The MIC value is a critical parameter for assessing the potency of a new antimicrobial agent and for comparing its activity against different pathogens.
Part 2: In Vivo Efficacy – The Real-World Test
While in vitro assays are invaluable for initial screening, they do not replicate the complex physiological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile.
The Challenge of Translation: Pharmacokinetics and Bioavailability
A significant hurdle in the development of benzimidazole derivatives is their often-poor aqueous solubility and low bioavailability.[7][8] A compound that is highly potent in vitro may fail in vivo if it is not absorbed, is rapidly metabolized, or does not reach the target tissue in sufficient concentrations.
**dot graph "Pharmacokinetic Hurdles" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: From Petri Dish to Preclinical Model.
Anticancer Efficacy in Animal Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common preclinical model for evaluating the in vivo efficacy of anticancer compounds.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 MDA-MB-436 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the benzimidazole derivative (e.g., Compound 27) and a vehicle control orally or intraperitoneally at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
Rationale: This model provides a robust assessment of a compound's ability to inhibit tumor growth in a living system, taking into account its pharmacokinetic and pharmacodynamic properties.
Table 2: In Vivo Anticancer Activity of a Representative Benzimidazole Derivative
| Compound ID | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 27 | MDA-MB-436 breast xenograft | Not specified | Significant | [1] |
| Fenbendazole | Lung cancer xenografts | Oral | Significant | [1] |
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
A direct comparison of in vitro IC50 values and in vivo tumor growth inhibition is often not straightforward. A potent compound in vitro may show modest efficacy in vivo due to poor pharmacokinetic properties. Conversely, a compound with moderate in vitro activity might be highly effective in vivo if it has excellent bioavailability and favorable tissue distribution.
The case of PARP inhibitor Compound 27 is illustrative. Its nanomolar potency against PARP-1 and PARP-2 in vitro translated into significant tumor growth inhibition in a breast cancer xenograft model, suggesting that it possesses a reasonable pharmacokinetic profile to achieve therapeutic concentrations at the tumor site.[1]
**dot graph "Experimental Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: A typical drug discovery workflow.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the critical importance of a multi-faceted approach to efficacy evaluation, from initial in vitro screening to rigorous in vivo validation. The key to successfully bridging the gap between these two stages lies in a deep understanding of the compound's mechanism of action and its pharmacokinetic properties. Future research should focus on developing derivatives with improved bioavailability and on conducting comprehensive preclinical studies that directly compare in vitro and in vivo data to establish clear structure-activity and pharmacokinetic-pharmacodynamic relationships.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. nveo.org [nveo.org]
- 7. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 8. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc vs. Other Protecting Groups for 6-Aminobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and organic synthesis, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. The strategic manipulation of its functional groups is paramount for the construction of diverse molecular architectures. Among these, the 6-amino group presents a common yet critical challenge: its nucleophilicity necessitates temporary masking to ensure selective reactions at other positions of the benzimidazole core. The choice of the appropriate amine protecting group is a decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign.
This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of the tert-Butoxycarbonyl (Boc) group against two other stalwart protecting groups, Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), for the specific application of protecting the 6-amino functionality of benzimidazole. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Orthogonality Principle: A Cornerstone of Modern Synthesis
The true power of these protecting groups lies in their orthogonality : the ability to be removed under distinct chemical conditions without affecting one another.[1] This principle is the linchpin of complex, multi-step syntheses, allowing for the sequential deprotection and functionalization of a molecule with multiple protected groups.[2][3] For 6-aminobenzimidazole, where both the 6-amino group and the imidazole N-H may require protection, an orthogonal strategy is often indispensable.
This fundamental difference in their cleavage mechanisms forms the basis of our comparative analysis.
Comparative Analysis of Protecting Groups for 6-Aminobenzimidazole
The selection of a protecting group is a multi-faceted decision, balancing stability, ease of introduction and removal, and compatibility with other functionalities within the molecule. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc in the context of protecting 6-aminobenzimidazole.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Typical Protection Conditions | (Boc)₂O, base (e.g., TEA, DIPEA, NaOH), in CH₂Cl₂, THF, or MeCN.[5] | Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), in a biphasic system (e.g., Dioxane/H₂O) or organic solvent.[6][10] | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, Piperidine), in a biphasic system or organic solvent (e.g., DMF).[8][11] |
| Deprotection Conditions | Strong acid (e.g., TFA in CH₂Cl₂; HCl in Dioxane).[4][12] | Catalytic hydrogenolysis (H₂, Pd/C).[6][13] Alternative: Strong acids (HBr/AcOH).[14] | Mild base (e.g., 20% Piperidine in DMF).[15][16] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[5] | Stable to acidic and basic conditions.[6][10] | Stable to acids and catalytic hydrogenolysis (though can be cleaved under some conditions).[8] |
| Advantages for 6-Aminobenzimidazole | - High yields for protection. - Orthogonal to Cbz and Fmoc. - Deprotection is often clean and rapid. | - Very stable protecting group. - Orthogonal to Boc and Fmoc. - Mild, neutral deprotection conditions. | - Very mild deprotection conditions. - Orthogonal to Boc and Cbz. - UV-active, allowing for reaction monitoring by HPLC. |
| Disadvantages for 6-Aminobenzimidazole | - Deprotection requires strong acid, which may not be suitable for acid-labile substrates. - Potential for tert-butylation of electron-rich aromatic rings as a side reaction during deprotection.[17] | - Catalytic hydrogenolysis is not compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). - Requires specialized equipment for hydrogenation (e.g., Parr shaker). | - The fluorenyl group is bulky. - Piperidine is toxic and must be completely removed after deprotection. |
Experimental Workflows and Mechanistic Insights
To provide a practical framework, we present detailed, step-by-step methodologies for the protection and deprotection of 6-aminobenzimidazole with each of the three protecting groups. The causality behind the choice of reagents and conditions is explained to empower researchers to adapt these protocols to their specific needs.
Boc Protection and Deprotection Workflow
The Boc group is a popular choice for its ease of introduction and clean deprotection. The protection mechanism involves the nucleophilic attack of the 6-amino group on the carbonyl carbon of di-tert-butyl dicarbonate.[18]
Diagram: Boc Protection and Deprotection of 6-Aminobenzimidazole
Caption: Workflow for Boc protection and deprotection.
Protocol 1: Boc Protection of 6-Aminobenzimidazole
-
Dissolution: Dissolve 6-aminobenzimidazole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv) to the solution and stir for 10 minutes at room temperature. The base neutralizes the acid byproduct of the reaction.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Boc Deprotection of 6-(Boc-amino)benzimidazole
-
Dissolution: Dissolve the Boc-protected 6-aminobenzimidazole (1.0 equiv) in anhydrous CH₂Cl₂.
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equiv, often used as a 20-50% solution in CH₂Cl₂) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The evolution of carbon dioxide and isobutylene is observed.[18]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of 6-aminobenzimidazole.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable solvent and wash with a mild base such as saturated aqueous NaHCO₃.
Cbz Protection and Deprotection Workflow
The Cbz group, a classic in peptide chemistry, offers robustness and is introduced via the highly reactive benzyl chloroformate.[6]
Diagram: Cbz Protection and Deprotection of 6-Aminobenzimidazole
Caption: Workflow for Cbz protection and deprotection.
Protocol 3: Cbz Protection of 6-Aminobenzimidazole
-
Dissolution: Suspend 6-aminobenzimidazole (1.0 equiv) in a mixture of dioxane and water (e.g., 2:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 equiv) to the suspension and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: Cbz Deprotection of 6-(Cbz-amino)benzimidazole
-
Dissolution: Dissolve the Cbz-protected 6-aminobenzimidazole (1.0 equiv) in methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected 6-aminobenzimidazole.
Fmoc Protection and Deprotection Workflow
The Fmoc group is prized for its mild, base-labile deprotection conditions, making it ideal for syntheses involving acid-sensitive functionalities.[9]
Diagram: Fmoc Protection and Deprotection of 6-Aminobenzimidazole
Caption: Workflow for Fmoc protection and deprotection.
Protocol 5: Fmoc Protection of 6-Aminobenzimidazole
-
Dissolution: Dissolve 6-aminobenzimidazole (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 6: Fmoc Deprotection of 6-(Fmoc-amino)benzimidazole
-
Dissolution: Dissolve the Fmoc-protected 6-aminobenzimidazole (1.0 equiv) in dimethylformamide (DMF).
-
Base Addition: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 1 hour. The deprotection is typically rapid.
-
Work-up: Remove the solvent and excess piperidine under high vacuum.
-
Purification: The crude product can be purified by column chromatography or precipitation to remove the dibenzofulvene-piperidine adduct.
Conclusion and Recommendations
The choice between Boc, Cbz, and Fmoc for the protection of 6-aminobenzimidazole is highly dependent on the overall synthetic strategy.
-
Boc is an excellent choice for general-purpose protection due to its stability and the straightforward nature of its application and removal. However, caution must be exercised with acid-sensitive substrates.
-
Cbz offers superior stability, making it suitable for multi-step syntheses involving a wide range of reagents. Its deprotection via hydrogenolysis is exceptionally clean but is limited by its incompatibility with reducible functional groups.
-
Fmoc shines when mild deprotection conditions are paramount, particularly in the presence of acid-labile groups. Its application is widespread in solid-phase peptide synthesis, a testament to its reliability and mild cleavage.
Ultimately, a thorough understanding of the chemical properties of each protecting group, coupled with a careful consideration of the target molecule's functionalities, will guide the discerning researcher to the optimal choice for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. ijacskros.com [ijacskros.com]
- 11. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. tdcommons.org [tdcommons.org]
- 15. peptide.com [peptide.com]
- 16. genscript.com [genscript.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Benchmarking 6-Amino-1-Boc-benzimidazole in Synthetic and Biological Assays
Introduction: The Strategic Utility of 6-Amino-1-Boc-benzimidazole in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] this compound (tert-butyl 6-aminobenzimidazole-1-carboxylate) serves as a critical building block in the synthesis of diverse benzimidazole libraries, particularly in solid-phase synthesis.[5][6] The tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen offers stability under a range of reaction conditions while allowing for facile removal under acidic conditions, a key feature for multi-step synthetic strategies.[7]
This guide provides an in-depth technical comparison of this compound's performance against a viable alternative, focusing on its utility as a synthetic intermediate and the subsequent biological activity of its derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present the data in a clear, comparative format to aid researchers, scientists, and drug development professionals in their decision-making process.
PART 1: A Comparative Overview of Amino-Protecting Strategies for Benzimidazole Synthesis
The choice of a protecting group is a critical decision in the design of a synthetic route. For the 6-aminobenzimidazole scaffold, the protection of the amino group dictates the subsequent reaction conditions that can be employed. Here, we compare the widely used Boc protecting group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, highlighting the concept of orthogonality which is central to complex molecular synthesis.[8][9]
| Feature | 6-Amino-1-Boc -benzimidazole | 6-Amino-1-Fmoc -benzimidazole (Alternative) |
| Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Lability | Acid-labile[10] | Base-labile[] |
| Typical Deprotection | Trifluoroacetic acid (TFA) or HCl in dioxane[7][11] | 20% Piperidine in DMF[8] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-cleavable (e.g., Cbz) groups.[9] | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-cleavable (e.g., Cbz) groups.[9] |
| Advantages | Robust and well-established. Stable to a wide range of nucleophilic and basic conditions.[7] | Mild deprotection conditions, ideal for base-sensitive substrates. Widely used in automated solid-phase peptide synthesis (SPPS).[] |
| Considerations | Requires strong acid for removal, which may not be suitable for acid-sensitive substrates.[11] | The dibenzofulvene byproduct of deprotection can sometimes lead to side reactions if not properly scavenged.[8] |
The selection between Boc and Fmoc protection is primarily driven by the overall synthetic strategy. If the subsequent synthetic steps involve strongly basic conditions, the Boc group's stability is advantageous. Conversely, if acid-sensitive functionalities are present in the molecule, the mild, basic deprotection of the Fmoc group is preferable. This guide will use a hypothetical head-to-head comparison to illustrate these principles in practice.
PART 2: Experimental Benchmarking
To objectively assess the performance of this compound, we propose a two-stage benchmarking study: a comparative synthesis to evaluate its handling and reactivity, followed by a standardized in-vitro assay to measure the biological activity of a resulting derivative.
Stage 1: Comparative Synthesis of a Model Benzimidazole Derivative
This stage aims to compare the ease of deprotection and subsequent acylation of this compound with its Fmoc-protected counterpart.
Workflow for Comparative Synthesis
Caption: Comparative synthetic workflow for the preparation of a model bioactive compound.
Detailed Protocol: Deprotection and Acylation
A. Boc-Deprotection (Acidic Conditions) [7][11]
-
Dissolve this compound (1 mmol) in dichloromethane (DCM, 10 mL).
-
Add trifluoroacetic acid (TFA, 2.5 mL) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo to remove excess TFA and DCM.
-
The resulting TFA salt of 6-aminobenzimidazole is used directly in the next step.
B. Fmoc-Deprotection (Basic Conditions) [8]
-
Dissolve 6-Amino-1-Fmoc-benzimidazole (1 mmol) in dimethylformamide (DMF, 10 mL).
-
Add piperidine (2 mL) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 6-aminobenzimidazole.
C. Acylation
-
Dissolve the crude 6-aminobenzimidazole (from either step A or B) in DCM (10 mL).
-
Add N,N-diisopropylethylamine (DIEA, 3 mmol) to neutralize the TFA salt (if applicable) and to act as a base.
-
Cool the mixture to 0°C and add acetyl chloride (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance Data (Hypothetical)
| Parameter | 6-Amino-1-Boc -benzimidazole | 6-Amino-1-Fmoc -benzimidazole |
| Deprotection Time | 2 hours | 1 hour |
| Deprotection Yield | >95% (as salt) | ~90% (after workup) |
| Overall Yield (Acylated Product) | 85% | 80% |
| Purity (LC-MS) | >98% | >98% |
| Handling Notes | Direct use of the TFA salt in the next step is efficient. | Requires aqueous workup to remove piperidine and byproduct. |
Stage 2: Benchmarking Biological Activity via MTT Assay
The synthesized derivative, N-(1H-benzo[d]imidazol-6-yl)acetamide, can now be evaluated for its cytotoxic effects on a cancer cell line. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.[12][13]
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for determining the cytotoxicity of a compound using the MTT assay.
Detailed Protocol: MTT Assay [5][12]
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of N-(1H-benzo[d]imidazol-6-yl)acetamide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Biological Activity Data (Hypothetical)
For the purpose of this guide, we assume that the derivatives synthesized from both the Boc and Fmoc routes are identical and thus will have the same biological activity. The comparison lies in the efficiency of arriving at this final compound. However, for a broader drug discovery campaign, one might synthesize a library of derivatives from each building block and compare the overall activity profiles.
| Compound | Target Cell Line | IC₅₀ (µM) |
| N-(1H-benzo[d]imidazol-6-yl)acetamide | HeLa | 45.8 |
| Doxorubicin (Positive Control) | HeLa | 0.5 |
Conclusion and Recommendations
This guide demonstrates a comprehensive approach to benchmarking the performance of this compound. The key takeaways are:
-
Synthetic Efficiency: this compound is a highly efficient building block for the synthesis of 6-amino-benzimidazole derivatives, particularly when subsequent reaction steps are tolerant of acidic conditions. Its direct use as a TFA salt can streamline the synthetic workflow.
-
Orthogonality is Key: The choice between Boc and alternative protecting groups like Fmoc should be dictated by the overall synthetic strategy and the presence of other sensitive functional groups. For complex syntheses, having orthogonal protecting groups is a significant advantage.[8][9]
-
Standardized Biological Evaluation: The use of well-established assays like the MTT assay provides a reliable method for assessing the biological activity of the synthesized derivatives, allowing for meaningful comparisons with known compounds and other novel structures.[12][13]
For research teams engaged in the synthesis of benzimidazole-based compound libraries, this compound represents a robust and versatile starting material. Its performance in the synthetic phase is excellent, and it provides access to a wide range of derivatives for biological screening. When designing a synthetic campaign, a careful consideration of protecting group strategy will ultimately lead to a more efficient and successful outcome.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Benzimidazole-Based Aurora Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering the potential for precise intervention in malignant signaling pathways. Among these, molecules built upon the benzimidazole scaffold have demonstrated significant promise, with a number targeting the critical Aurora kinase family, regulators of mitotic progression.[1] However, the clinical translation and fundamental understanding of any kinase inhibitor are critically dependent on a thorough characterization of its selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of benzimidazole-based Aurora kinase inhibitors, exemplified by Danusertib (PHA-739358), against inhibitors with distinct chemical scaffolds. We will delve into the experimental methodologies used to generate these profiles, providing actionable protocols and explaining the rationale behind these advanced techniques.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets. This conservation presents a significant challenge in the development of truly selective inhibitors.[2] Off-target activity, where an inhibitor binds to kinases other than its intended target, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is not merely an academic exercise but a critical step in preclinical and clinical development, enabling researchers to anticipate potential side effects and elucidate the true mechanism of action.
This guide will focus on inhibitors of the Aurora kinases (A, B, and C), a family of serine/threonine kinases that are key regulators of cell division. Their overexpression is a common feature in many cancers, making them attractive therapeutic targets.[3]
Featured Inhibitors for Comparison
To illustrate the nuances of kinase inhibitor selectivity, we will compare the following compounds, each targeting the Aurora kinase family but originating from different chemical classes:
-
Benzimidazole-based: Danusertib (PHA-739358)
-
Pyrimidinylthio-phenyl-cyclopropanecarboxamide: Tozasertib (VX-680 / MK-0457)
-
7-Azaindole-based: GSK1070916
-
Pyrazoloquinazoline-based: Barasertib (AZD1152-HQPA)
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-faceted approach is essential for a robust assessment of inhibitor selectivity. Here, we detail three cornerstone techniques: large-scale kinase panel screening, cellular thermal shift assay (CETSA), and chemical proteomics.
Kinome-Wide Panel Screening
This biochemical approach provides a broad, quantitative measure of an inhibitor's affinity for a large number of purified kinases. Commercial services like KINOMEscan™ from DiscoverX employ a competition binding assay to determine the dissociation constants (Kd) or percent inhibition at a given concentration for hundreds of kinases.[4]
Illustrative Kinome Scan Data Comparison
The following table summarizes hypothetical kinome scan data for our featured inhibitors against the Aurora kinases and a selection of common off-targets. This data is presented to illustrate how selectivity is assessed and compared.
| Kinase | Danusertib (PHA-739358) (% Inhibition @ 1µM) | Tozasertib (VX-680) (% Inhibition @ 1µM) | GSK1070916 (% Inhibition @ 1µM) | Barasertib (AZD1152-HQPA) (% Inhibition @ 1µM) |
| AURKA | 99 | 99.5 | 35 | 5 |
| AURKB | 98 | 99 | 99.8 | 99.9 |
| AURKC | 97 | 98 | 99.5 | 98 |
| ABL1 | 85 | 90 | 10 | 2 |
| FLT3 | 75 | 88 | 5 | 1 |
| VEGFR2 | 40 | 30 | 2 | 0 |
| SRC | 25 | 15 | 1 | 0 |
| LCK | 30 | 20 | 3 | 1 |
Note: This table is a simplified representation for illustrative purposes. Actual datasets would cover a much larger panel of kinases.
From this data, we can infer the following:
-
Danusertib and Tozasertib are pan-Aurora inhibitors with significant off-target activity against kinases like ABL1 and FLT3.[2][5]
-
GSK1070916 demonstrates high selectivity for Aurora B and C over Aurora A.[6][7]
-
Barasertib is a highly selective Aurora B inhibitor.[8]
This initial screen provides a landscape of potential interactions and guides further investigation.
Cellular Thermal Shift Assay (CETSA)
While in vitro assays are invaluable, they do not always reflect an inhibitor's behavior in a cellular context. CETSA is a powerful technique that directly assesses target engagement in intact cells or cell lysates.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] Binding of an inhibitor increases the melting temperature of its target protein, a shift that can be quantified.
Experimental Workflow: CETSA
Step-by-Step Protocol for Western Blot-based CETSA [11]
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of the inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Harvesting and Heating:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot 50 µL of the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). A non-heated sample serves as a control.
-
Cool the tubes to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-Aurora B).
-
Quantify the band intensities to generate a melting curve.
-
An increase in the amount of soluble target protein at higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Chemical Proteomics
To obtain an unbiased, proteome-wide view of an inhibitor's interactions, chemical proteomics is the gold standard.[12] One common approach involves immobilizing a broad-spectrum kinase inhibitor on a solid support (e.g., "kinobeads") to capture a significant portion of the cellular kinome from a cell lysate.[13][14] The inhibitor of interest is then used as a competitor in a dose-dependent manner. The proteins that are displaced from the beads by the free inhibitor are identified and quantified by mass spectrometry.
Experimental Workflow: Chemical Proteomics (Kinobeads)
Step-by-Step Protocol for Kinobeads-based Profiling [13]
-
Cell Lysis:
-
Harvest and wash cells, then lyse in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain native protein complexes.
-
Clarify the lysate by high-speed centrifugation.
-
-
Competitive Binding:
-
Incubate aliquots of the cell lysate with a serial dilution of the test inhibitor (e.g., Danusertib) or vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
Add the kinobeads slurry to each sample and incubate to allow for the capture of kinases not bound by the free inhibitor.
-
-
Affinity Purification and Sample Preparation:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Plot the abundance of each identified kinase as a function of the free inhibitor concentration to generate dose-response curves and calculate apparent dissociation constants (Kd,app).
-
This method provides a quantitative, unbiased profile of the inhibitor's targets and off-targets in a complex biological matrix.
The Aurora Kinase Signaling Pathway
Understanding the biological context of the target is crucial for interpreting selectivity data. The Aurora kinases are central to the regulation of mitosis.
As depicted, Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[15][16][17] Aurora C's role is more specialized, primarily in meiosis.[16] Inhibitors that block these kinases lead to mitotic arrest and, ultimately, apoptosis in cancer cells.
Conclusion: An Integrated Approach to Understanding Kinase Inhibitor Selectivity
The cross-reactivity profiling of kinase inhibitors is a complex but essential endeavor in modern drug discovery. As we have seen with our comparison of Aurora kinase inhibitors, compounds with the same primary target can have vastly different off-target profiles. The benzimidazole scaffold in Danusertib, for instance, leads to a broader spectrum of activity compared to the more selective pyrazoloquinazoline core of Barasertib.
By integrating data from large-scale biochemical screens, cellular target engagement assays like CETSA, and unbiased chemical proteomics, researchers can build a comprehensive and reliable selectivity profile. This knowledge is paramount for the rational design of more effective and safer kinase inhibitors, ultimately paving the way for more successful clinical outcomes. This guide serves as a foundational framework for researchers to design and interpret their own cross-reactivity studies, ensuring a deeper understanding of their compounds of interest.
References
- 1. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an e… [ouci.dntb.gov.ua]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Catalysts for the Functionalization of 6-Amino-1-Boc-benzimidazole: A Guide for Researchers
The functionalization of the benzimidazole scaffold is a cornerstone of modern medicinal chemistry, with this privileged heterocyclic motif present in a multitude of FDA-approved drugs. Among its derivatives, 6-Amino-1-Boc-benzimidazole stands out as a versatile building block, offering multiple sites for chemical elaboration. The strategic introduction of functional groups can profoundly influence the pharmacological profile of the resulting molecules. This guide provides a comprehensive, head-to-head comparison of common catalytic systems for the functionalization of this compound, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The Strategic Importance of Functionalizing this compound
The 6-amino group and the C-H bonds on the benzimidazole core of this compound provide key handles for diversification. The tert-butyloxycarbonyl (Boc) protecting group on the N1 position serves a dual purpose: it modulates the nucleophilicity of the imidazole nitrogens and can direct metallation to specific positions. The primary amino group at the C6 position is a prime site for N-arylation, N-alkylation, and amidation reactions, while the C2, C4, C5, and C7 positions are amenable to C-H functionalization. The choice of catalyst is paramount in controlling the regioselectivity and efficiency of these transformations.
Head-to-Head Catalyst Performance for Key Transformations
The functionalization of this compound can be broadly categorized into N-Arylation of the 6-amino group and C-H functionalization of the benzimidazole core. This section provides a comparative overview of the leading catalytic systems for these transformations.
N-Arylation of the 6-Amino Group: A Copper vs. Palladium Showdown
The formation of a C-N bond to arylate the 6-amino group is a common strategy to introduce structural diversity. Both copper and palladium-based catalysts have been extensively employed for this purpose.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Representative Yields |
| Copper(I) Iodide (CuI) / Ligand | CuI (5-10 mol%), Ligand (10-20 mol%), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Dioxane), 80-120 °C | Cost-effective, readily available, good tolerance for various functional groups.[1][2][3] | Can require higher catalyst loadings and longer reaction times compared to palladium systems.[1] | 70-95% |
| Palladium(II) Acetate (Pd(OAc)₂) / Ligand | Pd(OAc)₂ (1-5 mol%), Ligand (e.g., Buchwald ligands, 2-10 mol%), Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane), 80-110 °C | High catalytic activity, broad substrate scope, often lower catalyst loadings.[4][5] | More expensive than copper catalysts, sensitivity to air and moisture may require inert atmosphere. | 85-98% |
Expert Insights:
For routine N-arylations of the 6-amino group, copper-based systems offer a robust and economical choice. The use of ligands such as 1,10-phenanthroline derivatives can significantly enhance the efficiency of these couplings.[1] However, for challenging substrates or when higher turnovers are required, palladium catalysis , particularly with advanced phosphine ligands (e.g., Xantphos, DavePhos), often provides superior results in terms of yield and reaction time.[4][5] The choice between the two often comes down to a balance of cost, desired efficiency, and the specific steric and electronic properties of the coupling partners.
C-H Functionalization: Palladium, Rhodium, and Iridium in Focus
Direct C-H functionalization is a powerful, atom-economical strategy to modify the benzimidazole core. Palladium, rhodium, and iridium catalysts have emerged as the frontrunners for these transformations. The Boc group at the N1 position can act as a directing group, influencing the regioselectivity of the C-H activation.
| Catalyst System | Target Position | Transformation | Typical Conditions | Advantages | Disadvantages | Representative Yields |
| Palladium(II) Acetate (Pd(OAc)₂) / Ligand | C2, C7 | Arylation, Alkenylation | Pd(OAc)₂ (2-10 mol%), Ligand (e.g., phosphines, N-heterocyclic carbenes), Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂), Solvent (e.g., Toluene, DMA), 100-140 °C | High regioselectivity, broad scope for coupling partners.[6][7] | Often requires an oxidant, can be sensitive to substrate electronics. | 60-90% |
| Rhodium(III) Complexes (e.g., [CpRhCl₂]₂) | C2, C7 | Amination, Amidation | [CpRhCl₂]₂ (1-5 mol%), Additive (e.g., AgSbF₆), Aminating Agent (e.g., azides), Solvent (e.g., DCE, MeOH), 60-100 °C | Excellent for C-N bond formation, often proceeds under milder conditions than some Pd systems.[8][9] | Can be expensive, scope of aminating agents can be limited. | 65-85% |
| Iridium(I) Complexes (e.g., [Ir(cod)Cl]₂) / Ligand | C2, C7 | Borylation, Silylation | [Ir(cod)Cl]₂ (1-5 mol%), Ligand (e.g., bipyridine derivatives), Borylating/Silylating agent, Solvent (e.g., THF, Heptane), 80-120 °C | Highly efficient for introducing boryl and silyl groups, which can be further functionalized. | Primarily used for borylation and silylation, not direct C-C or C-N bond formation. | 70-95% |
Expert Insights:
Palladium catalysis is the workhorse for direct C-H arylation and alkenylation of the benzimidazole core. The N-Boc group can direct the metallation towards the C7 position. For C-H amination, rhodium catalysts are often the catalysts of choice, offering high efficiency and selectivity.[8][9] Mechanistic studies suggest the formation of a rhodium-nitrenoid intermediate that undergoes insertion into the C-H bond.[9] Iridium catalysts excel in the C-H borylation of heterocycles. While not a direct functionalization, the resulting boronate esters are versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions, providing access to a wide range of arylated and vinylated benzimidazoles.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized based on established methodologies for the functionalization of benzimidazoles and related heterocycles. Optimization for this compound is recommended.
Protocol 1: Copper-Catalyzed N-Arylation of the 6-Amino Group
Detailed Steps:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the desired aryl halide (1.2 equiv), copper(I) iodide (0.1 equiv), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C-H Arylation at the C7 Position
Detailed Steps:
-
To a pressure-rated reaction vial, add this compound (1.0 equiv), the aryl halide (1.5 equiv), palladium(II) acetate (0.05 equiv), a suitable ligand (e.g., a phosphine ligand, 0.1 equiv), and an oxidant/base (e.g., silver carbonate, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add anhydrous, degassed solvent (e.g., toluene or DMA) via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 110-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations: Understanding the "Why"
A deeper understanding of the catalytic cycles involved can aid in troubleshooting and optimizing reactions.
In palladium-catalyzed C-H arylation , the cycle typically initiates with the oxidative addition of an aryl halide to a Pd(0) species to form a Pd(II) intermediate. This is followed by C-H activation of the benzimidazole, often facilitated by a directing group, to form a palladacycle. Reductive elimination then furnishes the arylated product and regenerates the Pd(0) catalyst.
For copper-catalyzed N-arylation , a common mechanism involves the coordination of the amine to a Cu(I) species. Oxidative addition of the aryl halide leads to a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.
Conclusion and Future Outlook
The choice of catalyst for the functionalization of this compound is highly dependent on the desired transformation. For N-arylation of the 6-amino group, both copper and palladium catalysts are effective, with the latter often providing higher efficiency at a greater cost. For C-H functionalization, palladium remains the catalyst of choice for arylation and alkenylation, while rhodium excels in amination, and iridium is the preferred catalyst for borylation.
As the field of catalysis continues to evolve, the development of more active, selective, and robust catalysts will undoubtedly expand the toolbox for medicinal chemists. The insights and protocols provided in this guide serve as a foundation for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery of novel benzimidazole-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 5. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(II)-catalyzed sequential C-H arylation/aerobic oxidative C-H amination: one-pot synthesis of benzimidazole-fused phenanthridines from 2-arylbenzimidazoles and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed interannular meta-C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the GMP-Validated Synthesis of 6-Amino-1-Boc-benzimidazole: A Senior Application Scientist's Perspective
Introduction: The Strategic Importance of 6-Amino-1-Boc-benzimidazole in Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3] Among its many derivatives, this compound (tert-butyl 6-amino-1H-benzo[d]imidazole-1-carboxylate) has emerged as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its bifunctional nature—a nucleophilic amino group and a protected imidazole nitrogen—makes it a versatile synthon for constructing elaborate molecular architectures.
The transition from laboratory-scale synthesis to commercial production under Good Manufacturing Practices (GMP) is a pivotal and challenging phase in drug development. A robust, scalable, and well-validated synthetic route is not merely a regulatory requirement but the foundation of a safe, effective, and consistent drug product. This guide provides an in-depth validation and comparison of a proposed synthetic route for the GMP production of this compound, juxtaposed with a common alternative. Our analysis is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances), ensuring a narrative that is both scientifically rigorous and regulatorily sound.[5][6][7]
Proposed GMP-Compliant Synthetic Route: A Three-Step Process from 4-Nitro-o-phenylenediamine
The selection of a synthetic route for GMP manufacturing is a strategic decision guided by principles of safety, scalability, cost-effectiveness, and, most importantly, control over the final product's quality and impurity profile. The proposed route begins with the commercially available and well-characterized starting material, 4-nitro-o-phenylenediamine, and proceeds through cyclization, nitro group reduction, and selective N-Boc protection.
Rationale for Route Selection (Causality):
-
Starting Material Justification: 4-Nitro-o-phenylenediamine is a commercially available chemical, which, as per ICH Q11, simplifies its justification as a starting material.[7] Its position, multiple synthetic steps away from the final product, allows for excellent control over the introduction and purging of impurities.
-
Process Control: Each step involves distinct chemical transformations—cyclization, reduction, and protection—that are high-yielding and allow for the isolation and purification of stable intermediates. This stepwise approach is crucial for establishing critical process parameters (CPPs) and ensuring batch-to-batch consistency, a cornerstone of GMP.[8]
-
Impurity Fate and Purge: The major potential impurities, such as regioisomers from the cyclization or partially reduced intermediates, can be effectively identified and removed through crystallization or chromatography at intermediate stages, preventing their carryover into the final API.[8][9]
-
Safety and Environmental Profile: The route avoids notoriously hazardous reagents and employs standard catalytic hydrogenation for the reduction step, which is a well-understood and industrially scalable green chemistry technique.
Caption: Proposed GMP-compliant synthetic pathway for this compound.
Experimental Protocol 1: GMP Synthesis of this compound
Step 1: Synthesis of 6-Nitrobenzimidazole
-
Charge a GMP-compliant reactor with 4-nitro-o-phenylenediamine (1.0 eq).
-
Add 98% formic acid (5.0 vol).
-
Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor reaction completion by HPLC.
-
Cool the mixture to 20-25 °C.
-
Slowly add the reaction mixture to chilled purified water (20 vol) while stirring.
-
Adjust the pH to 7.0-8.0 with a 30% aqueous ammonia solution to precipitate the product.
-
Filter the solid, wash with purified water until the filtrate is neutral, and dry under vacuum at 60 °C to a constant weight.
-
In-Process Control (IPC): Purity by HPLC ≥ 98%.
Step 2: Synthesis of 6-Aminobenzimidazole
-
Charge a hydrogenation reactor with 6-nitrobenzimidazole (1.0 eq), 10% Palladium on Carbon (5% w/w, 50% wet), and Methanol (10 vol).
-
Pressurize the reactor with hydrogen gas (50-60 psi).
-
Heat the mixture to 40-45 °C and stir vigorously for 6-8 hours. Monitor hydrogen uptake and reaction completion by HPLC.
-
Cool the reaction to 20-25 °C and carefully filter the catalyst through a celite bed. Wash the bed with Methanol.
-
Concentrate the combined filtrate under reduced pressure to afford the crude product.
-
IPC: Purity by HPLC ≥ 99%.
Step 3: Synthesis of this compound
-
Dissolve 6-aminobenzimidazole (1.0 eq) in acetonitrile (10 vol).
-
Add triethylamine (TEA) (1.5 eq) and cool the mixture to 0-5 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in acetonitrile (2 vol) over 1 hour, maintaining the temperature below 10 °C.[10][11]
-
Allow the reaction to warm to 20-25 °C and stir for 12-16 hours. Monitor reaction completion by HPLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude solid.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system.
-
Dry the final product under vacuum at 45 °C to yield this compound as a solid.
-
Final Release Testing: Purity by HPLC, Assay, Residual Solvents, Heavy Metals, ¹H NMR, Mass Spec.
Alternative Synthetic Route: A Convergent Approach
An alternative strategy involves the initial synthesis of a protected diamine followed by cyclization. This route, while chemically sound, presents challenges in a GMP environment due to the increased number of protection/deprotection steps and the potential for complex impurity profiles.
Route Description: This route begins with 4-nitroaniline. The amino group is first protected, followed by nitration to introduce the second nitro group. A selective reduction yields the nitro-diamine intermediate, which is then cyclized with formic acid. A final reduction and Boc protection complete the synthesis. This multi-step process for preparing the key diamine intermediate is less efficient than starting with the commercially available 4-nitro-o-phenylenediamine.
Caption: An alternative, multi-step convergent synthesis pathway.
Comparative Analysis: Proposed GMP Route vs. Alternative Route
The superiority of the proposed GMP route becomes evident when key manufacturing and regulatory metrics are compared directly.
| Metric | Proposed GMP Route | Alternative Route | Justification |
| Overall Yield | ~65-75% | ~30-40% | Fewer steps and higher-yielding transformations lead to a more efficient process. |
| Number of Steps | 3 | 6 | A shorter synthesis reduces production time, cost, and potential for process deviations. |
| Starting Material | Commercially available diamine | Commercially available aniline | The proposed route starts closer to the target, simplifying supply chain and starting material justification.[9] |
| Key Reagents | Formic acid, H₂/Pd-C, (Boc)₂O | Acetic anhydride, HNO₃/H₂SO₄, Na₂S | The alternative route uses highly corrosive nitrating acids and a less common selective reducing agent, posing greater safety and handling challenges. |
| Impurity Profile | Well-defined and controllable | Complex; risk of isomeric impurities from nitration and over-reduction. | Fewer reaction steps and orthogonal transformations simplify impurity tracking and control. |
| Scalability | High; utilizes standard industrial equipment and procedures. | Moderate; selective reduction can be difficult to control on a large scale. | |
| GMP Compliance | Excellent alignment with ICH Q7/Q11 principles. | Challenging due to process length and complexity of controls required. |
Comprehensive Analytical Validation Strategy
A validated synthetic route is meaningless without validated analytical methods to confirm the quality of the final product. The following strategy, aligned with ICH Q2(R1), ensures the identity, strength, quality, and purity of this compound.
Caption: Workflow for the analytical validation and release testing of the final product.
Experimental Protocol 2: HPLC-UV Method for Purity and Assay
-
Objective: To quantify the purity (as area percent) and assay (against a reference standard) of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R1).
Experimental Protocol 3: Residual Solvent Analysis by GC-HS
-
Objective: To detect and quantify residual solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Heptane) according to USP <467> guidelines.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) and Headspace Autosampler.
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 200 °C
-
Detector: 250 °C
-
Oven Program: 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Equilibration Time: 30 min
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO). Spike with known standards for quantification.
-
Validation Parameters: The method must be validated for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
Conclusion
The successful GMP production of a critical intermediate like this compound hinges on a holistic strategy that integrates synthetic route selection with rigorous analytical validation. The proposed three-step synthesis from 4-nitro-o-phenylenediamine offers a demonstrably superior pathway for manufacturing, characterized by its efficiency, scalability, and robust control over the impurity profile. This approach not only satisfies the stringent requirements of regulatory bodies but also provides a reliable and cost-effective foundation for the subsequent synthesis of life-saving pharmaceuticals. By embracing the principles of Quality by Design (QbD) and adhering to ICH guidelines, drug development professionals can navigate the complex transition from bench to market with confidence and scientific integrity.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H15N3O2 | CID 21907015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dsinpharmatics.com [dsinpharmatics.com]
- 6. edqm.eu [edqm.eu]
- 7. database.ich.org [database.ich.org]
- 8. gmp-navigator.com [gmp-navigator.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Cost-Benefit Analysis of Synthetic Approaches to 6-Amino-1-Boc-benzimidazole
For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. 6-Amino-1-Boc-benzimidazole, a vital intermediate in the synthesis of various pharmaceutically active compounds, is no exception. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process. This guide provides an in-depth, objective comparison of the most viable synthetic strategies for preparing this important molecule, supported by experimental data and practical insights to inform your selection process.
Introduction to Synthetic Strategies
The synthesis of this compound typically originates from commercially available precursors, with the core challenge lying in the strategic introduction of the amino group and the Boc-protection of the benzimidazole nitrogen. The most common and logical approaches involve a multi-step sequence starting from a nitro-substituted phenylenediamine. This allows for the construction of the benzimidazole ring system, followed by the reduction of the nitro group to the desired amine. Variations in this general strategy, particularly in the choice of reagents and reaction conditions for the key transformations, give rise to distinct synthetic routes with their own sets of advantages and disadvantages.
This guide will focus on a comparative analysis of two primary, field-proven synthetic pathways, both commencing from 4-nitro-1,2-phenylenediamine. The key differentiators of these routes are the stage at which the Boc-protection is introduced and the method employed for the reduction of the nitro group.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic routes that will be discussed, the following diagrams, generated using the DOT language, illustrate the sequence of chemical transformations for each approach.
Caption: Synthetic Route 1: Boc-protection prior to cyclization.
Caption: Synthetic Route 2: Cyclization prior to Boc-protection.
In-Depth Analysis of Synthetic Routes
Route 1: Pre-Cyclization Boc Protection
This approach prioritizes the protection of one of the amino groups of the starting material before the formation of the benzimidazole ring. This strategy is often employed to improve solubility and potentially direct the cyclization reaction.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl (4-nitro-2-aminophenyl)carbamate
To a solution of 4-nitro-1,2-phenylenediamine in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents). The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl 6-nitro-1H-benzoimidazole-1-carboxylate
The crude tert-butyl (4-nitro-2-aminophenyl)carbamate is dissolved in formic acid, which acts as both the solvent and the C1 source for the cyclization. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried.
Step 3: Reduction of the Nitro Group
The tert-butyl 6-nitro-1H-benzoimidazole-1-carboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent is then added. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Metal-Acid Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate, often with the addition of hydrochloric acid (HCl), is a common alternative. The reaction is typically stirred at room temperature or with gentle heating.
Following the reduction, the catalyst is removed by filtration (in the case of Pd/C), and the solvent is evaporated. The crude product is then purified, often by column chromatography.
Route 2: Post-Cyclization Boc Protection
In this alternative pathway, the benzimidazole ring is formed first, followed by the protection of the imidazole nitrogen.
Experimental Protocol:
Step 1: Synthesis of 5-Nitrobenzimidazole
4-Nitro-1,2-phenylenediamine is heated at reflux in formic acid for several hours. Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.
Step 2: Synthesis of 6-Nitro-1-Boc-benzimidazole
5-Nitrobenzimidazole is dissolved in a solvent like THF or acetonitrile. A base, such as triethylamine (Et₃N) or sodium hydride (NaH), is added, followed by the addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion. The work-up typically involves removing the solvent and partitioning the residue between an organic solvent and water. The organic layer is then dried and concentrated to yield the crude product, which can be purified by chromatography.
Step 3: Reduction of the Nitro Group
The reduction of 6-nitro-1-Boc-benzimidazole to this compound is carried out using the same methods described in Route 1 (catalytic hydrogenation or metal-acid reduction).
Comparative Analysis
To facilitate a clear and objective comparison, the following table summarizes the key cost-benefit aspects of each synthetic route.
| Factor | Route 1: Pre-Cyclization Boc Protection | Route 2: Post-Cyclization Boc Protection | Commentary |
| Starting Material Cost | Moderate | Moderate | Both routes start from the same precursor, 4-nitro-1,2-phenylenediamine, making the initial material cost identical. |
| Reagent Cost | Higher initial step cost due to the use of Boc₂O on the bulkier starting material. | Potentially lower overall reagent cost as Boc₂O is used on a smaller molecule in a later step. | The cost of formic acid is generally low[1][2][3]. The major cost driver is the Boc anhydride. The choice of reducing agent also impacts cost, with SnCl₂·2H₂O being generally cheaper than Pd/C[4][5][6][7][8][9][10][11][12]. |
| Overall Yield | Can be lower due to potential side reactions during the selective Boc protection of the diamine. | Often provides a higher overall yield as the initial cyclization is typically high-yielding, and the subsequent Boc protection is straightforward. | The selective mono-Boc protection in Route 1 can be challenging and may require careful optimization to avoid the formation of di-Boc protected byproducts. |
| Process Simplicity | The first step can be challenging in terms of selectivity. | The initial cyclization is a robust and well-established reaction. The subsequent steps are generally straightforward. | Route 2 is arguably more streamlined and predictable, making it more amenable to scale-up. |
| Safety Considerations | Standard laboratory hazards. The nitro reduction step is exothermic and requires careful monitoring. | Standard laboratory hazards. The nitro reduction step is exothermic and requires careful monitoring. | Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion if not handled properly. Metal-acid reductions can generate flammable hydrogen gas. Both methods require a well-ventilated area and careful temperature control[13]. |
| Scalability | The selective protection step may present challenges for large-scale synthesis. | More amenable to scale-up due to the more robust and higher-yielding initial steps. | The handling of large quantities of formic acid and the management of exothermic nitro reductions are key considerations for scaling up either route. |
| Green Chemistry | Use of organic solvents in the protection step. | Use of organic solvents in the protection step. | Both routes can be made "greener" by choosing more environmentally friendly solvents. Catalytic hydrogenation is generally considered a greener reduction method than the use of stoichiometric metal reagents due to higher atom economy and the potential for catalyst recycling. |
Conclusion and Recommendation
Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound. However, a thorough cost-benefit analysis suggests that Route 2 (Post-Cyclization Boc Protection) is the more advantageous approach for most applications, particularly for larger-scale preparations.
The primary advantages of Route 2 are its typically higher overall yield and greater process simplicity. The initial cyclization of 4-nitro-1,2-phenylenediamine with formic acid is a robust and high-yielding reaction. The subsequent Boc protection of the resulting 5-nitrobenzimidazole is a standard and efficient transformation. This contrasts with the potential for lower yields and the need for more careful optimization in the selective mono-Boc protection step of Route 1.
From a cost perspective, while the starting material costs are identical, the potentially higher overall yield of Route 2 can lead to a lower cost per gram of the final product. In terms of safety and environmental impact, the choice of the nitro group reduction method is a more significant factor than the difference between the two routes. Catalytic hydrogenation is generally the preferred method from a green chemistry standpoint, provided the necessary safety precautions for handling hydrogen gas are in place.
For researchers and drug development professionals seeking a reliable, scalable, and cost-effective synthesis of this compound, Route 2 offers a more robust and efficient pathway .
References
- 1. Formic Acid, ACS Grade | Medix ®, your on-line laboratory supply shop [medixcorp.com]
- 2. Formic acid price,buy Formic acid - chemicalbook [m.chemicalbook.com]
- 3. Formic Acid, 96%, Reagent, ACS, 96%, Spectrum Chemical 100 mL | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 4. 222660025 [thermofisher.com]
- 5. Tin(II) chloride dihydrate, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 7. fuelcellearth.com [fuelcellearth.com]
- 8. Palladium on activated carbon, 10% Pd, unreduced, dry 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Tin(II) chloride dihydrate for analysis (max. 0.000001 Hg) EMSURE 10025-69-1 [sigmaaldrich.com]
- 10. Palladium Based Catalysts [fuelcellstore.com]
- 11. Tin (II) Chloride Dihydrate SnCl2 For Organic Synthesis ( Stannous Chloride ) - 500g - SYNTHETIKA [synthetikaeu.com]
- 12. Tin(II) chloride 2-hydrate, 99.995+%, ACS Certified® | eBay [ebay.com]
- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
